3-Chloro-4-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-chloro-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYVVCRRZRVBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962462 | |
| Record name | 3-Chloro-4-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42413-03-6 | |
| Record name | 3-Chloro-4-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42413-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-p-toluenesulfochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042413036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42413-03-6 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-p-toluenesulfochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-p-toluenesulfochloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-methylbenzenesulfonyl chloride CAS number 42413-03-6
An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonyl chloride (CAS: 42413-03-6)
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic applications in synthesis, and the necessary protocols for its safe and effective use.
Strategic Overview: A Versatile Electrophile in Synthesis
This compound, identified by its CAS number 42413-03-6, is an aromatic sulfonyl chloride that serves as a powerful building block in modern organic synthesis.[1][2] Its utility stems from the highly electrophilic sulfur center, which is readily attacked by a wide range of nucleophiles. The substitution pattern on the aromatic ring—a chloro group and a methyl group—provides a unique electronic and steric profile that influences its reactivity and imparts specific physicochemical properties to its derivatives. This makes it a valuable tool for creating diverse molecular architectures, particularly in the construction of sulfonamide-based therapeutic agents.[3]
Physicochemical & Structural Properties
A precise understanding of a reagent's physical properties is fundamental to its effective application in experimental design. The key characteristics of this compound are summarized below. It is a low-melting, hygroscopic solid, and its reactivity with water necessitates handling under anhydrous conditions.[4][5]
| Property | Value | Source(s) |
| CAS Number | 42413-03-6 | [6] |
| Molecular Formula | C₇H₆Cl₂O₂S | [6][7] |
| Molecular Weight | 225.09 g/mol | [6][7] |
| Melting Point | 34-38 °C (lit.) | [1][6][8] |
| Boiling Point | 125 °C | [6] |
| Appearance | Solid | [4] |
| InChI Key | GNYVVCRRZRVBDD-UHFFFAOYSA-N | [1] |
| SMILES String | Cc1ccc(cc1Cl)S(Cl)(=O)=O | [1] |
Note: The compound is moisture-sensitive and will hydrolyze. This reactivity is a critical consideration for storage and handling.
Synthesis Pathway: From Toluene to Sulfonyl Chloride
The most common industrial synthesis of substituted benzenesulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic precursor. For this compound, the synthesis logically starts from 2-chloro-1-methylbenzene (2-chlorotoluene). The process involves direct reaction with chlorosulfonic acid, a powerful and corrosive sulfonating and chlorinating agent.
The causality is clear: the chlorosulfonic acid first introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, which is then converted to the sulfonyl chloride (-SO₂Cl) in the same pot. An alternative, though less direct, route involves the chlorination of 4-methylbenzenesulfonyl chloride.[8]
Applications in Medicinal Chemistry and Drug Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. [3][9]This prevalence is due to its unique properties: it is hydrolytically stable, acts as a hydrogen bond acceptor (via the oxygens) and donor (if formed from a primary amine), and has a fixed tetrahedral geometry. [3]
-
Rapid Library Generation: The reliable reaction of this compound with diverse amine building blocks allows for the rapid parallel synthesis of large compound libraries. These libraries are essential for high-throughput screening campaigns to identify novel hits against biological targets. [3]* Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, helping to modulate a molecule's properties while maintaining or improving biological activity. [10]* "Magic Chloro" Effect: The chlorine atom is not merely a passive substituent. In drug discovery, the strategic placement of a chlorine atom can lead to dramatic improvements in potency and pharmacokinetic profiles, an effect sometimes termed the "magic chloro effect". [11][12]It can enhance binding by forming halogen bonds, block metabolic sites to increase a drug's half-life, and modulate lipophilicity to improve cell permeability. [11][13] This reagent has been used in the synthesis of compounds targeting a range of diseases, including antibacterial agents (as successors to the original "sulfa drugs") and carbonic anhydrase inhibitors used to treat glaucoma and other conditions. [3][9]
Analytical Characterization Profile
Confirming the identity and purity of this compound is crucial before its use. The expected spectroscopic signatures are outlined below.
| Technique | Expected Characteristics |
| Infrared (IR) Spectroscopy | Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. [14] |
| ¹H NMR Spectroscopy | - A singlet for the methyl (CH₃) protons. - A distinct set of multiplets or doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the substituted benzene ring. |
| ¹³C NMR Spectroscopy | - A signal for the methyl carbon. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, methyl, and sulfonyl chloride substituents. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 224 (for ³⁵Cl isotopes). - Characteristic isotopic peaks at M+2 (due to one ³⁷Cl and one ³⁵Cl) and M+4 (due to two ³⁷Cl isotopes) reflecting the presence of two chlorine atoms. [14] |
Safety, Handling, and Storage Protocols
As a highly reactive and corrosive compound, strict adherence to safety protocols is non-negotiable. The information is derived from comprehensive Safety Data Sheets (SDS). [7][15][16] Hazard Identification:
-
H314: Causes severe skin burns and eye damage. [7][15]* H317: May cause an allergic skin reaction. [7][15]* H412: Harmful to aquatic life with long-lasting effects. [4][15]* Reacts with water, releasing corrosive hydrogen chloride gas.
Experimental Protocol: Safe Handling and Use
-
Engineering Controls: Always handle this substance inside a certified chemical fume hood to control exposure to dust and vapors. [16]Ensure an eyewash station and safety shower are immediately accessible. [7]2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield. [15] * Skin Protection: Wear a lab coat and impervious, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. [15][16] * Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges. [4][16]3. Dispensing: Dispense the solid carefully to avoid creating dust. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for reactions requiring strictly anhydrous conditions. 4. Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [4]The product is moisture-sensitive. [4]Store locked up and away from incompatible materials such as bases, amines, and reducing agents. [15][16]5. Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways. [4][15] First-Aid Measures (Immediate Response Required)
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][16]* Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention. [7][16]* Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7][15][16]* Inhalation: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention. [15][16]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its well-defined reactivity, influenced by its specific substitution pattern, provides a reliable pathway to the synthesis of sulfonamides and other sulfur-containing compounds. For the medicinal chemist, it offers a gateway to vast chemical libraries and the potential to leverage the beneficial effects of chlorine in drug candidates. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful and safe application in the laboratory.
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An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-4-methylbenzenesulfonyl chloride
This guide provides a comprehensive overview of the physical, chemical, and safety properties of 3-Chloro-4-methylbenzenesulfonyl chloride, a key intermediate in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical Identity and Molecular Structure
This compound is an aromatic sulfonyl chloride compound. Its structure consists of a benzene ring substituted with a methyl group, a chlorine atom, and a sulfonyl chloride functional group. The relative positions of these substituents are critical to its reactivity and physical properties.
Key Identifiers:
-
Synonyms: 2-Chloro-p-toluenesulfonyl chloride, 3-chloro-4-methylbenzene-1-sulfonyl chloride[5][7][8]
The molecular structure is visualized below:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound are fundamental to its handling, storage, and application in synthesis. This compound is a solid at room temperature.[7] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 225.09 g/mol | [2][4][5][6] |
| Appearance | Crystalline Solid | [7] |
| Melting Point | 34-38 °C | [2][5][9][10] |
| Boiling Point | 305.7 ± 35.0 °C at 760 mmHg | [2] |
| 155-156 °C at 19 mmHg | [5] | |
| 242.4 °C at 101.3 kPa | [7] | |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point | >110 °C (>230 °F) | [5][9] |
| Solubility | Decomposes in hot water.[11] Very soluble in ether and benzene.[11] | [11] |
| Sensitivity | Moisture sensitive | [5] |
The sulfonyl chloride functional group is highly reactive, particularly towards nucleophiles. This reactivity dictates its use as a synthetic intermediate but also necessitates careful handling to prevent unwanted reactions, such as hydrolysis. The compound's moisture sensitivity is a direct consequence of the susceptibility of the sulfonyl chloride group to hydrolysis, which yields the corresponding sulfonic acid (3-chloro-4-methylbenzenesulfonic acid).[12]
Spectral Characterization
-
Infrared (IR) Spectroscopy: Aryl sulfonyl chlorides exhibit strong, characteristic absorption bands for the S=O stretching vibrations. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[13] Additional bands corresponding to the aromatic C=C stretching and C-H stretching would also be expected.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7-8 ppm), with their chemical shifts and coupling patterns influenced by the chloro, methyl, and sulfonyl chloride substituents. The methyl group protons would appear as a singlet further upfield (around 2.4 ppm).[14]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbon. The carbon attached to the sulfonyl chloride group would be significantly deshielded.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[13] Fragmentation patterns would likely involve the loss of the sulfonyl chloride group or parts thereof.
Safety, Handling, and Storage
This compound is a hazardous substance that requires strict safety protocols. It is classified as a corrosive material that causes severe skin burns and eye damage.[7][8][15] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[7][15]
Hazard Identification
-
GHS Pictograms: Danger[7]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects).[7][15]
Recommended Handling Protocol
Due to its corrosive and sensitizing nature, handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Step-by-Step Handling Procedure:
-
Engineering Controls: Ensure a functioning eyewash station and safety shower are immediately accessible.[8][15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166 or NIOSH approved).[7][8][15]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing, such as a lab coat or long-sleeved shirt.[7][8][15]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[7][8]
-
-
Operational Procedure:
Storage Protocol
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The material is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended.
-
Incompatibilities: Keep away from incompatible materials such as bases, amines, and reducing agents.[8]
-
Containment: Store locked up or in an area accessible only to qualified personnel.[7]
Synthesis and Reactivity
General Synthetic Approach
Aryl sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding aromatic compound. For this compound, a plausible synthetic route involves the reaction of 2-chlorotoluene with chlorosulfonic acid.[16] Another general method involves the diazotization of an aniline precursor followed by reaction with sulfur dioxide in the presence of a copper salt.[17] A generalized workflow for the synthesis is depicted below.
Caption: Generalized workflow for the synthesis of an aryl sulfonyl chloride.
Key Reactions
As a reactive intermediate, this compound can participate in a variety of reactions, primarily involving nucleophilic substitution at the sulfonyl group. It is a precursor for the synthesis of sulfonamides, sulfonate esters, and sulfones.[17] For instance, it may be used to synthesize 2-chloro-4-methylsulfonamide benzylamine.[10] These reactions are fundamental in medicinal chemistry and materials science for introducing the 3-chloro-4-methylphenylsulfonyl moiety into target molecules.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. Its utility is intrinsically linked to the reactivity of the sulfonyl chloride group. A thorough understanding of its properties, particularly its moisture sensitivity and corrosive nature, is paramount for its safe and effective use in a laboratory or industrial setting. The data and protocols outlined in this guide provide a foundational framework for professionals working with this compound.
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An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonyl chloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzenesulfonyl chloride, a key reagent in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical and physical properties, synthesis, and applications, grounded in established scientific principles.
Core Molecular and Physical Properties
This compound is a substituted aromatic sulfonyl chloride. Its molecular structure, characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group, dictates its reactivity and utility in chemical synthesis.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight:
This composition is crucial for stoichiometric calculations in reaction planning and for analytical characterization.
Structural Representation
The spatial arrangement of atoms in this compound is depicted below. The relative positions of the chloro, methyl, and sulfonyl chloride groups on the benzene ring are key to its chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 42413-03-6 | [1] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 34-38 °C | [2][6] |
| Boiling Point | 305.7 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point | > 110 °C (> 230 °F) | [7] |
| Water Solubility | Insoluble, reacts | [7] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound typically involves the chlorosulfonation of 2-chlorotoluene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the existing chloro and methyl substituents guide the position of the incoming chlorosulfonic acid.
A general preparation method involves the chlorination of 4-methylbenzenesulfonyl chloride.[6]
Core Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.
-
Reaction with Amines: It readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[8]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.
Applications in Research and Drug Development
The utility of this compound in the pharmaceutical and chemical industries is primarily as a building block for more complex molecules.
Synthesis of Sulfonamides
A primary application is in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. Sulfonyl chlorides are frequently used in medicinal chemistry to react with heterocyclic amines to generate complex sulfonamides. For instance, it can be used in the synthesis of 2-chloro-4-methylsulfonamide benzylamine.[6]
Role as an Intermediate
Due to its reactive nature, it serves as a crucial intermediate in the synthesis of various organic compounds. Its derivatives have been explored for their potential as therapeutic agents. The inclusion of chlorine atoms in drug molecules is a common strategy in medicinal chemistry to enhance their efficacy and metabolic stability.[9]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification
The compound is classified with the following hazards:
The signal word for this chemical is "Danger".[5]
Recommended Handling Procedures
A detailed, step-by-step protocol for the safe handling of this compound is outlined below.
Experimental Workflow for Safe Handling:
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Technical Guide: Physicochemical Characterization of 3-Chloro-4-methylbenzenesulfonyl Chloride with a Focus on Melting and Boiling Point Determination
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-chloro-4-methylbenzenesulfonyl chloride (CAS No: 42413-03-6), a key intermediate in pharmaceutical and chemical synthesis. The document focuses on the critical thermal transition points—melting and boiling points—addressing inconsistencies in published data through a discussion of thermal stability and appropriate analytical methodologies. We present authoritative, step-by-step protocols for the accurate determination of these values, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical characteristics for process development, quality control, and reaction optimization.
Introduction to this compound
Chemical Identity and Structure
This compound is an organosulfur compound featuring a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a methyl group. The sulfonyl chloride functional group makes it a highly reactive and valuable reagent, particularly for the formation of sulfonamides and sulfonate esters. Its structure is foundational to its chemical behavior and physical properties.
-
Synonyms: 3-Chloro-p-toluenesulfonyl chloride
The reactivity of the sulfonyl chloride moiety necessitates careful handling, as it is susceptible to hydrolysis and reacts readily with nucleophiles. This reactivity is harnessed in synthetic applications but must be considered during physical property determination.
Significance in Research and Development
As a synthetic intermediate, this compound is utilized in the synthesis of various target molecules. For instance, it may be used to prepare specific sulfonamides, which are a class of compounds with a broad spectrum of biological activities and are frequently found in pharmaceutical agents.[5] An accurate understanding of its physical properties, such as melting and boiling points, is paramount for purification processes (e.g., crystallization, distillation), reaction temperature control, and ensuring the quality of downstream products.
Core Physicochemical Properties
The fundamental physical constants of this compound are summarized below. These values are critical for laboratory handling, safety assessments, and process design.
| Property | Value | Source(s) |
| CAS Number | 42413-03-6 | [1][2][3] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][3][4] |
| Molecular Weight | 225.09 g/mol | [1][3][4] |
| Appearance | Solid, Crystalline | [6] |
| Melting Point | 34-38 °C (lit.) | [1][3][4][5][7] |
| Boiling Point | ~242.4 °C to 305.7 °C at 760 mmHg (with potential decomposition) | [4][6] |
| Density | ~1.5 g/cm³ | [3][4] |
| Flash Point | 138.7 °C to >150 °C | [3][4][6] |
In-Depth Analysis of Thermal Transition Points
Melting Point
The melting point of this compound is consistently reported in the literature as a range, typically 34-38 °C .[1][3][4][5][7] One source provides a more specific value of 32.2 °C.[6]
Expertise & Causality: A pure crystalline compound typically exhibits a sharp melting point with a narrow range (≤1 °C).[8] The reported range of 34-38 °C suggests that commercial or synthesized batches may contain minor impurities that depress and broaden the melting range.[9] For quality control purposes, a sharp melting point within this range is indicative of high purity. A range wider than 2-3 °C signals the need for further purification, such as recrystallization.
Boiling Point
There is a significant discrepancy in the reported boiling point of this compound. Values at atmospheric pressure (760 mmHg or ~101.3 kPa) range from 242.4 °C [6] to 305.7 °C .[3][4] Another source lists a boiling point of 125 °C without specifying the pressure, which strongly implies it was measured under vacuum.[7]
Expertise & Causality: Such a wide variation in atmospheric boiling points strongly suggests that this compound is susceptible to thermal decomposition at elevated temperatures. The higher temperatures required for boiling at atmospheric pressure can initiate degradation, leading to inconsistent and unreliable measurements. The sulfonyl chloride group can be thermally labile. Therefore, the most trustworthy method for determining the boiling point and for purification via distillation is under reduced pressure (vacuum distillation). This technique lowers the required temperature, minimizing the risk of decomposition and yielding a more accurate boiling point for a given pressure.
Authoritative Experimental Protocols
Mandatory Safety Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][10] It is also a potential skin sensitizer.[1] All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use tools (spatulas, scoops) that will not generate sparks.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials.[6] An inert atmosphere is recommended for long-term storage.[7]
Protocol for Melting Point Determination (Capillary Method)
This protocol is a self-validating system for obtaining an accurate melting point range, a key indicator of purity.
Methodology:
-
Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.
-
Rationale: A fine powder ensures uniform packing and heat transfer within the capillary tube.[11]
-
-
Capillary Loading: Press the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube. Tap the closed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm.[9]
-
Rationale: A small, tightly packed sample ensures it is heated uniformly, leading to a sharp, reproducible melting range. Overfilling can cause a wide, inaccurate range.[8]
-
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp). Heat at a rapid rate (~10-15 °C/minute) to find an approximate melting range. Allow the apparatus to cool significantly.
-
Rationale: This preliminary run saves time by quickly identifying the approximate melting temperature, allowing the subsequent accurate determination to be performed more efficiently.
-
-
Accurate Determination: Insert a new capillary into the apparatus. Heat rapidly until the temperature is about 15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.[12]
-
Rationale: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, which is critical for an accurate measurement.[9]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts into a liquid (T2). The melting point is reported as the range T1-T2.
-
Validation: Repeat the accurate determination at least twice. Consistent results (within 0.5-1 °C) validate the measurement.
Protocol for Boiling Point Determination (Vacuum Distillation)
Given the compound's thermal instability, vacuum distillation is the authoritative method for determining its boiling point.
Methodology:
-
Apparatus Setup: Assemble a micro-distillation or short-path distillation apparatus. Ensure all glassware is dry. Use high-vacuum grease on all ground-glass joints to ensure a tight seal.
-
Sample and Boiling Chips: Place a small amount (e.g., 1-2 mL) of the compound into the distillation flask along with a magnetic stir bar or a few boiling chips.
-
Rationale: Boiling chips or stirring prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.
-
-
System Seal and Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. A manometer must be included in the system to accurately measure the pressure.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Begin gently heating the distillation flask using a heating mantle and a stirrer.
-
Data Recording: Once a steady distillation rate is achieved (condensate forming on the thermometer bulb and dripping into the receiving flask), record the temperature from the thermometer and the pressure from the manometer. This is the boiling point at that specific pressure.
-
Rationale: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
-
Correction to Atmospheric Pressure (Optional): If an estimated boiling point at 760 mmHg is desired, it can be approximated using a pressure-temperature nomograph. However, the most accurate data is the experimentally determined boiling point at a specific reduced pressure.
Visualization of Experimental Workflow
The logical flow for the characterization of this compound's thermal properties is depicted below. This workflow ensures data integrity by prioritizing purity assessment and selecting the appropriate methodology based on the compound's chemical nature.
Caption: Logical workflow for determining the melting and boiling points.
Conclusion
The accurate determination of the melting and boiling points of this compound is essential for its effective use in research and development. The accepted melting point range is 34-38 °C , with the sharpness of this range serving as a reliable indicator of purity. Due to evidence of thermal instability, the boiling point is best determined under reduced pressure to prevent decomposition and ensure an accurate, reproducible measurement. The protocols and logical workflows detailed in this guide provide a robust framework for researchers to generate high-quality, reliable physicochemical data for this important synthetic reagent.
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An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzenesulfonyl Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-chloro-4-methylbenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this reagent and require a deep understanding of its behavior in various organic solvent systems. This document moves beyond a simple data sheet to explain the underlying principles of solubility and provide actionable protocols for its experimental determination.
Introduction: The Role and Reactivity of this compound
This compound is a crucial intermediate in organic synthesis, primarily used for the introduction of the 3-chloro-4-methylbenzenesulfonyl group into molecules. This functional group is a key component in the synthesis of various pharmaceuticals, including sulfonamide drugs, and agrochemicals.[1][2] Its reactivity is dominated by the sulfonyl chloride group (-SO₂Cl), which is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[3]
A critical aspect of its utility is its solubility in organic solvents, which dictates the choice of reaction media, purification methods, and overall process efficiency. However, detailed quantitative solubility data for this compound across a range of solvents is not extensively documented in publicly available literature. Safety data sheets often state it is insoluble in water, but provide little to no information on its solubility in other organic solvents.[4] This guide aims to fill that gap by providing a theoretical framework and a practical methodology for determining its solubility.
Physicochemical Properties
Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 42413-03-6 | [5] |
| Molecular Formula | C₇H₆Cl₂O₂S | [5] |
| Molecular Weight | 225.09 g/mol | [5][6] |
| Appearance | Crystalline solid | [7] |
| Melting Point | 34-38 °C | [1][5] |
| Boiling Point | 305.7 ± 35.0 °C at 760 mmHg | [5] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Flash Point | > 150 °C | [7] |
| Water Solubility | Insoluble | [4] |
Safety Considerations: this compound is a corrosive material that causes severe skin burns and eye damage.[4][7][8][9] It may also cause an allergic skin reaction.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, must be worn when handling this compound.[4][8] All manipulations should be performed in a well-ventilated fume hood.
Theoretical Principles of Solubility: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[10][11]
-
Polar Solvents: These solvents possess large dipole moments and are capable of forming hydrogen bonds or strong dipole-dipole interactions. They are effective at dissolving polar solutes. Examples include water, methanol, ethanol, and acetonitrile.
-
Nonpolar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces. They are suitable for dissolving nonpolar solutes. Examples include hexane, toluene, and diethyl ether.
-
Aprotic Polar Solvents: These solvents have significant dipole moments but lack acidic protons, preventing them from acting as hydrogen bond donors. They represent an intermediate polarity. Examples include acetone, ethyl acetate, and dimethylformamide (DMF).
Based on its molecular structure, this compound possesses both polar and nonpolar characteristics. The sulfonyl chloride group is highly polar, while the chlorinated and methylated benzene ring is largely nonpolar and hydrophobic.[3] This dual nature suggests that its solubility will be highest in solvents of intermediate to high polarity that can interact favorably with both parts of the molecule.
Predictive Analysis:
-
High Solubility Expected in: Chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) are likely to be good solvents. These can interact with the polar sulfonyl chloride group without being reactive (unlike protic solvents under certain conditions).
-
Moderate Solubility Expected in: Aromatic hydrocarbons (e.g., toluene) and polar protic solvents (e.g., isopropanol, ethanol), although reactivity with alcohols is possible, especially at elevated temperatures or in the presence of a base.
-
Low Solubility Expected in: Nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane) and highly polar protic solvents like water. The insolubility in water is due to the hydrophobic nature of the substituted benzene ring.[3]
Experimental Determination of Solubility
Given the scarcity of published quantitative data, experimental determination is often necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[12]
Experimental Workflow
The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[12]
Detailed Experimental Protocol
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and chemically resistant syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess is crucial to ensure that the solution becomes saturated.
-
Accurately pipette a known volume of the chosen organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker and allow the undissolved solid to sediment.
-
To further separate the solid, centrifuge the vial at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method with a previously established calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units such as g/L or mg/mL at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[13] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the polar sulfonyl chloride group and the nonpolar aromatic ring will exhibit the highest dissolving power.
-
Presence of Impurities: The purity of both the solute and the solvent can affect solubility. Impurities can alter the intermolecular interactions and, in some cases, increase or decrease the measured solubility.
-
Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.[11][13]
Conclusion
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- DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information.
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- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses.
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- Benzenesulfonyl chloride. (n.d.). Organic Syntheses.
- Factors Affecting Solubility. (n.d.). BYJU'S.
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- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008). International Journal of Molecular Sciences, 9(5), 914-925.
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A Technical Guide to the Spectral Analysis of 3-Chloro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 3-Chloro-4-methylbenzenesulfonyl Chloride
This compound is a bifunctional aromatic compound containing a reactive sulfonyl chloride group. This functional group makes it a valuable reagent for introducing the 3-chloro-4-methylbenzenesulfonyl moiety into various molecules, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Given its role in complex organic synthesis, unambiguous characterization is crucial. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the structure and purity of this intermediate.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, is expected to show distinct signals for the aromatic protons and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.4 - 7.6 | Doublet | ~8.0 | 1H |
| H-2 | 7.7 - 7.9 | Doublet | ~2.0 | 1H |
| H-6 | 7.6 - 7.8 | Doublet of Doublets | ~8.0, ~2.0 | 1H |
| -CH₃ | 2.4 - 2.6 | Singlet | N/A | 3H |
Rationale for Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-2, H-5, H-6): The aromatic protons are expected to resonate in the downfield region (7.4-7.9 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing sulfonyl chloride group will further deshield the ortho and para protons.
-
H-5: This proton is ortho to the methyl group and meta to the sulfonyl chloride group. It is expected to appear as a doublet due to coupling with H-6.
-
H-2: This proton is ortho to the sulfonyl chloride group and meta to the chlorine atom. It is expected to be the most deshielded aromatic proton and appear as a doublet due to meta-coupling with H-6.
-
H-6: This proton is ortho to the chlorine atom and ortho to the sulfonyl chloride group. It will be split into a doublet of doublets by H-5 (ortho-coupling) and H-2 (meta-coupling).
-
-
Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and are expected to appear as a singlet in the upfield region (2.4-2.6 ppm) as there are no adjacent protons to couple with.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 142 |
| C-2 | 130 - 132 |
| C-3 | 135 - 137 |
| C-4 | 138 - 140 |
| C-5 | 128 - 130 |
| C-6 | 126 - 128 |
| -CH₃ | 20 - 22 |
Rationale for Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (C-1 to C-6): These carbons are expected to resonate in the downfield region (126-142 ppm).
-
C-1 (ipso-carbon to -SO₂Cl): This carbon will be significantly deshielded due to the direct attachment of the strongly electron-withdrawing sulfonyl chloride group.
-
C-4 (ipso-carbon to -CH₃): This carbon will be deshielded due to its position on the aromatic ring.
-
C-3 (ipso-carbon to -Cl): The chlorine atom will cause a deshielding effect on the carbon it is attached to.
-
C-2, C-5, C-6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the three substituents.
-
-
Methyl Carbon (-CH₃): The methyl carbon is expected to appear in the upfield region (20-22 ppm).
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at a quarter of the proton frequency (e.g., 75 MHz for a 300 MHz ¹H NMR).
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | 1370 - 1390 | Strong |
| S=O | Symmetric Stretch | 1170 - 1190 | Strong |
| S-Cl | Stretch | 550 - 650 | Medium |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |
| C-H (methyl) | Stretch | 2850 - 2960 | Medium |
| C-Cl | Stretch | 700 - 800 | Medium |
Rationale for Predicted IR Spectrum
-
Sulfonyl Chloride Group: The most characteristic peaks in the IR spectrum will be the strong absorptions due to the asymmetric and symmetric stretching vibrations of the S=O bonds. The S-Cl stretching vibration will appear at a lower wavenumber.
-
Aromatic Ring: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, and the C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
Methyl Group: The C-H stretching vibrations of the methyl group will be seen just below 3000 cm⁻¹.
-
C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a solid, it can be prepared as a KBr pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the ATR crystal. Then, acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS
| m/z | Proposed Fragment Ion |
| 224/226/228 | [M]⁺ (Molecular Ion) |
| 189/191 | [M - Cl]⁺ |
| 125/127 | [M - SO₂Cl]⁺ |
| 90 | [C₇H₆]⁺ |
Rationale for Predicted Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 224, with isotopic peaks at m/z 226 and 228 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and the sulfur isotopes (³²S, ³³S, ³⁴S). The relative intensities of these isotopic peaks will be characteristic.
-
Fragmentation Pattern:
-
Loss of a chlorine radical from the sulfonyl chloride group would result in a fragment at m/z 189/191.
-
Cleavage of the C-S bond would lead to the loss of the sulfonyl chloride group (SO₂Cl), giving a fragment at m/z 125/127.
-
Further fragmentation of the aromatic portion is also expected.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Integrated Spectral Analysis Workflow
A confident structural elucidation of this compound requires an integrated approach, where data from all three spectroscopic techniques are considered together.
Figure 1: A workflow diagram illustrating the integrated approach to the spectral analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the principles behind them, researchers, scientists, and drug development professionals can effectively utilize these powerful analytical techniques for the characterization and quality control of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible spectral data.
References
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonyl chloride: Structure, Bonding, and Reactivity for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylbenzenesulfonyl chloride, with the chemical formula C7H6Cl2O2S, is a pivotal reagent in modern organic and medicinal chemistry. This bifunctional aromatic compound, featuring both a reactive sulfonyl chloride moiety and a substituted benzene ring, serves as a versatile building block for the synthesis of a wide array of complex molecules, particularly sulfonamides. The presence of the chloro and methyl substituents on the aromatic ring significantly influences its reactivity and provides a handle for further synthetic modifications, making it a compound of considerable interest in the development of new therapeutic agents. This guide provides a comprehensive overview of its chemical structure, bonding, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its chemical behavior.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride group. The sulfur atom in the sulfonyl chloride group is in a high oxidation state and adopts a tetrahedral geometry.
Substituent Effects on Electronic Structure
The electronic properties of the benzene ring and the reactivity of the sulfonyl chloride group are modulated by the attached chloro and methyl groups. The chlorine atom, being highly electronegative, withdraws electron density from the ring through the sigma bond (inductive effect). Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring (resonance effect), which donates electron density. In the case of halogens, the inductive withdrawal effect generally outweighs the resonance donation.
The methyl group, on the other hand, is an electron-donating group through an inductive effect, pushing electron density into the benzene ring. These electronic effects of the substituents influence the electron density at different positions of the aromatic ring and also affect the electrophilicity of the sulfur atom in the sulfonyl chloride group. The interplay of these effects governs the regioselectivity of further aromatic substitution reactions and the rate of nucleophilic attack at the sulfonyl chloride moiety.
Theoretical studies on substituted benzenesulfonyl chlorides have shown that the nature and position of substituents on the phenyl ring can determine the mechanism of electron transfer to the molecule. For instance, in nitro-substituted analogues, the reduction can proceed through a stepwise mechanism involving a radical anion intermediate or a concerted "sticky" dissociative mechanism, depending on the substituent's position. This highlights the profound influence of ring substitution on the fundamental electronic behavior of the sulfonyl chloride group.
Diagram: Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Synthesis of this compound
The synthesis of arylsulfonyl chlorides is a well-established process in organic chemistry. A common method involves the reaction of an aromatic compound with chlorosulfonic acid. For this compound, the starting material would be 2-chloro-1-methylbenzene (2-chlorotoluene).
Experimental Protocol: Synthesis from 2-Chlorotoluene
Disclaimer: This is a representative protocol and should be performed by trained professionals with appropriate safety measures in a certified fume hood.
Materials:
-
2-Chlorotoluene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an outlet for gas evolution (connected to a trap), cool chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.
-
Slowly add 2-chlorotoluene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-5 °C. Hydrogen chloride gas will be evolved during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This step should be done cautiously as the quenching of excess chlorosulfonic acid is highly exothermic.
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or distillation under high vacuum.
Diagram: Synthesis Workflow
Caption: Simplified mechanism for the formation of a sulfonamide.
Applications in Drug Development
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. The ability of this compound to readily form sulfonamides makes it a valuable building block in drug discovery and development.
The substituents on the aromatic ring of this compound can be strategically utilized to fine-tune the physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity of the resulting sulfonamide derivatives. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Summary of Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 42413-03-6 | |
| Molecular Formula | C₇H₆Cl₂O₂S | |
| Molecular Weight | 225.09 g/mol | |
| Appearance | Solid | |
| Melting Point | 34-38 °C | |
| SMILES | Cc1ccc(cc1Cl)S(Cl)(=O)=O | |
| InChI | 1S/C7H6Cl2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 |
References
- Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing. [Link]
- Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing. [Link]
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. TSpace. [Link]
- Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
- Synthesis of sulfonyl chloride substr
- Structures of benzenesulfonyl chloride and its trisubstituted analogue.
- Process for the preparation of benzene sulfonamides.
- The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences. [Link]
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
- Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with arom
- Molecular structures of benzenesulfonyl chloride (1),...
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
- Molecular structures of benzenesulf
Synthesis of 3-Chloro-4-methylbenzenesulfonyl chloride from 4-methylbenzenesulfonyl chloride.
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylbenzenesulfonyl Chloride from 4-methylbenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed herein involves the direct electrophilic chlorination of the readily available starting material, 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl). This document offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, safety and handling procedures, and methods for characterization. It is intended for an audience of researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this chemical transformation.
Introduction and Strategic Importance
This compound is a substituted aromatic sulfonyl chloride of significant interest in medicinal chemistry and organic synthesis. The presence of the reactive sulfonyl chloride group, combined with the specific substitution pattern on the aromatic ring, makes it a versatile building block for creating complex molecules, including novel therapeutic agents.[1] The chlorine substituent can modulate the electronic properties and metabolic stability of derivative compounds, a critical aspect of modern drug design.
The synthesis from 4-methylbenzenesulfonyl chloride is an economically viable and logical approach, leveraging a common and inexpensive industrial chemical.[2] This guide focuses on the direct chlorination of this substrate, a process governed by the principles of electrophilic aromatic substitution.
Reaction Mechanism: Electrophilic Aromatic Substitution
The conversion of 4-methylbenzenesulfonyl chloride to its 3-chloro derivative is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome of the reaction is dictated by the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the sulfonyl chloride group (-SO₂Cl).
-
Methyl Group (-CH₃): This is an electron-donating group (EDG) through hyperconjugation and inductive effects. It activates the ring towards electrophilic attack and is an ortho, para-director.[3]
-
Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen and chlorine atoms. It deactivates the ring and is a meta-director.[4]
When both groups are present, their directing effects must be considered in concert. The methyl group directs incoming electrophiles to the positions ortho and para to it (C2, C4, C6). The sulfonyl chloride group at C1 directs to the meta positions (C3, C5). The position C3 is ortho to the activating methyl group and meta to the deactivating sulfonyl chloride group. This confluence of directing effects strongly favors the substitution of chlorine at the C3 position, yielding the desired product, this compound.
The general mechanism involves the generation of a potent electrophile (Cl⁺), typically from a chlorinating agent with the aid of a Lewis acid catalyst. This electrophile is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The final step is the deprotonation of this intermediate by a weak base to restore aromaticity.[4]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
3.1. Materials and Equipment
-
Reagents: 4-methylbenzenesulfonyl chloride (TsCl), anhydrous iron(III) chloride (FeCl₃), chlorine gas (Cl₂), or an alternative chlorinating agent like sulfuryl chloride (SO₂Cl₂), dichloromethane (DCM, anhydrous), sodium bicarbonate (NaHCO₃) solution (5% aqueous), brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, dropping funnel, gas inlet tube, condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer and stir bar, ice-water bath, separatory funnel, rotary evaporator, standard glassware for work-up.
3.2. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet tube, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) chloride (approx. 0.05 eq) to the solution. The mixture may turn dark.
-
Chlorination: Cool the flask in an ice-water bath to 0-5 °C. Begin bubbling chlorine gas slowly through the solution with vigorous stirring. Alternatively, if using sulfuryl chloride, add it dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with a 5% sodium bicarbonate solution (to neutralize any HCl), water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Quantitative Data and Product Specifications
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O₂S | |
| Molecular Weight | 225.09 g/mol | |
| Starting Material (TsCl) | 190.65 g/mol (CAS: 98-59-9) | [5] |
| Typical Molar Ratio | TsCl : Chlorinating Agent : Catalyst | |
| 1 : 1.1 : 0.05 | ||
| Reaction Temperature | 0 - 10 °C | |
| Reaction Time | 2 - 4 hours | |
| Product Melting Point | 34-38 °C (lit.) | [6] |
| Appearance | White to off-white solid | [7] |
| Expected Yield | 70-85% (Typical for EAS reactions) |
Safety, Handling, and Hazard Management
Working with sulfonyl chlorides and chlorinating agents requires strict adherence to safety protocols due to their hazardous nature.
5.1. Hazard Identification
-
This compound: Causes severe skin burns and eye damage (H314). May cause an allergic skin reaction (H317). Harmful to aquatic life with long-lasting effects (H412).[8][9]
-
4-Methylbenzenesulfonyl chloride (TsCl): Corrosive. Reacts with water, releasing HCl gas.[2]
-
Chlorinating Agents (Cl₂, SO₂Cl₂): Highly toxic and corrosive. Strong oxidizers.
-
Iron(III) Chloride: Corrosive and moisture-sensitive.
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger scales, consider impervious clothing.[9]
-
Respiratory Protection: All operations must be conducted in a certified fume hood. In case of ventilation failure or emergency, use a full-face respirator with appropriate cartridges.[8]
5.3. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization and Analytical Methods
To confirm the structure and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic signals for the aromatic protons and the methyl group protons. The aromatic region will display a specific splitting pattern confirming the 1,2,4-substitution.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: Will show strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹).
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a distinctive feature in the mass spectrum.
-
Melting Point Analysis: A sharp melting point consistent with the literature value (34-38 °C) is a good indicator of purity.
Conclusion
The synthesis of this compound from 4-methylbenzenesulfonyl chloride via electrophilic aromatic substitution is a robust and regioselective transformation. A thorough understanding of the underlying reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for a successful and safe synthesis. The resulting product is a valuable intermediate for further synthetic applications, particularly in the discovery and development of new pharmaceuticals.
References
- Sigma-Aldrich. This compound 97%.
- Thermo Fisher Scientific.
- ECHEMI.
- BenchChem.
- PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Chemsrc. This compound.
- NIST. Benzenesulfonyl chloride, 4-methyl-.
- ChemicalBook. 4-Chlorobenzenesulfonyl chloride.
- Wikipedia. 4-Toluenesulfonyl chloride.
- Chemistry LibreTexts. Electrophilic Substitution.
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3-Chloro-4-methylbenzenesulfonyl chloride synthesis via chlorination.
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylbenzenesulfonyl Chloride via Chlorination
Abstract
This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural complexity, featuring both activating and deactivating groups on the aromatic ring, makes its regioselective synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the synthesis of this compound through the direct electrophilic chlorination of p-toluenesulfonyl chloride. The document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines analytical methods for quality control, and emphasizes critical safety and handling procedures. This guide is intended for researchers, chemists, and process development scientists engaged in fine chemical synthesis.
Introduction to this compound
This compound (CAS No. 42413-03-6) is a bifunctional organic compound containing both a reactive sulfonyl chloride group and a chlorinated aromatic ring.[1][2][3] This unique combination of functional groups allows it to serve as a versatile building block for introducing the 3-chloro-4-methylphenylsulfonyl moiety into more complex molecules. Sulfonyl chlorides are well-established precursors for sulfonamides, sulfonate esters, and sulfones, which are prominent pharmacophores in medicinal chemistry.[4][5]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. Understanding these properties is crucial for safe handling, reaction design, and purification.
| Property | Value | Reference |
| CAS Number | 42413-03-6 | [1][2] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][3] |
| Molecular Weight | 225.09 g/mol | [1][3] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 34-38 °C (lit.) | [1] |
| Flash Point | > 110 °C (> 230 °F) | [7] |
| Solubility | Insoluble in water; soluble in many organic solvents | [7] |
| InChI Key | GNYVVCRRZRVBDD-UHFFFAOYSA-N | [1] |
The Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (SEAr) chlorination of p-toluenesulfonyl chloride (also known as tosyl chloride, TsCl).[8] This strategy is predicated on the predictable directing effects of the substituents already present on the aromatic ring.
Mechanistic Rationale and Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity of the chlorination. The starting material, p-toluenesulfonyl chloride, has two substituents whose electronic effects synergistically direct the incoming electrophile to the desired position.
-
Methyl Group (-CH₃): Located at the C-4 position, the methyl group is an electron-donating group (EDG). It activates the ring towards electrophilic attack and is an ortho, para-director.[9][10]
-
Sulfonyl Chloride Group (-SO₂Cl): Located at the C-1 position, the sulfonyl chloride group is a powerful electron-withdrawing group (EWG). It deactivates the ring and is a meta-director.[10]
The positions ortho to the methyl group are C-3 and C-5. The positions meta to the sulfonyl chloride group are also C-3 and C-5. Because both groups favor substitution at the same positions, the chlorination occurs with high regioselectivity to yield the 3-chloro product.
The SEAr mechanism proceeds via three fundamental steps:
-
Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), interacts with molecular chlorine (Cl₂) to generate a highly electrophilic chloronium ion (Cl⁺) species.[11]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile, disrupting aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the slow, rate-determining step of the reaction.[10][12]
-
Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the final product.[11][12]
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Reactivity of 3-Chloro-4-methylbenzenesulfonyl chloride with amines
An In-Depth Technical Guide to the Reactivity of 3-Chloro-4-methylbenzenesulfonyl Chloride with Amines
Abstract
This technical guide provides a comprehensive examination of the reaction between this compound and various amines to form N-substituted sulfonamides. Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This document delves into the fundamental reaction mechanism, explores the critical parameters influencing reaction kinetics and yield, provides detailed and validated experimental protocols, and offers insights into common challenges and troubleshooting strategies. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies to empower the efficient and successful synthesis of novel sulfonamide candidates.
Introduction: The Significance of the Sulfonamide Bond
The sulfonamide functional group is a privileged scaffold in modern drug discovery, present in drugs spanning antibacterial, diuretic, anticonvulsant, and anti-inflammatory therapies.[1][3] Its unique stereoelectronic properties, including its geometry, ability to act as a hydrogen bond acceptor, and enhanced metabolic stability compared to amides, make it an attractive isostere for the carboxamide group.[4]
The most reliable and widely adopted method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This guide focuses specifically on this compound, a versatile building block whose substitution pattern allows for the introduction of specific steric and electronic features into a target molecule, thereby fine-tuning its physicochemical and pharmacological properties.
Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 42413-03-6 | [7][8] |
| Molecular Formula | C₇H₆Cl₂O₂S | [7] |
| Molecular Weight | 225.09 g/mol | [8] |
| Appearance | Crystalline Solid | [9] |
| Melting Point | 34-38 °C | [8][10] |
| Boiling Point | 125 °C | [11] |
| Solubility | Insoluble in water | [12] |
Safety Note: this compound is a corrosive material that causes severe skin burns and eye damage.[9][13] It may also cause an allergic skin reaction and is harmful to aquatic life.[9] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][14]
The Core Reaction: Mechanism and Rationale
The formation of a sulfonamide from this compound and an amine is a classic example of nucleophilic substitution at a sulfonyl sulfur center.[1] The reaction proceeds via a mechanism analogous to nucleophilic acyl substitution.[15]
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This electrophilicity is driven by the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This attack forms a transient, high-energy pentacoordinate intermediate.[3] The reaction concludes with the collapse of this intermediate, expelling the chloride ion, which is an excellent leaving group, to form the stable sulfonamide bond.[1]
The overall reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct.[3] This acidic byproduct must be neutralized to prevent the protonation and deactivation of the starting amine, which would halt the reaction.[1]
Caption: General mechanism for sulfonamide formation.
Key Parameters Influencing Reactivity & Selectivity
The success of a sulfonylation reaction hinges on the careful control of several experimental parameters. Understanding their interplay is crucial for optimizing reaction yields and minimizing side products.
Stoichiometry
-
Amine: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the more valuable sulfonyl chloride is fully consumed.[16]
-
Primary Amines & Di-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form an undesired di-sulfonylated product.[17] This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that attacks a second molecule of sulfonyl chloride.[17] This side reaction can be mitigated by the slow, dropwise addition of the sulfonyl chloride to the amine solution, which keeps the concentration of the electrophile low.[17]
Choice of Base
The base is critical for neutralizing the HCl byproduct.[1] The ideal base should be non-nucleophilic to avoid competing with the amine in reacting with the sulfonyl chloride.[16]
-
Pyridine: Often the base of choice. It acts as an excellent acid scavenger.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are strong, non-nucleophilic bases commonly used in these reactions.[6] They are effective acid scavengers but lack the potential catalytic activity of pyridine.
-
Aqueous Bases (e.g., NaOH): While used in some large-scale applications (Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the highly moisture-sensitive sulfonyl chloride to the unreactive sulfonic acid, leading to low yields.[16] For laboratory-scale synthesis, an anhydrous organic base is strongly preferred.[16]
Solvent Selection
The solvent must be anhydrous and inert to the reactants and reagents.
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and thoroughly dried glassware. Sulfonyl chlorides are highly susceptible to hydrolysis, which is a primary cause of low reaction yields.[16] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[16]
-
Common Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices as they effectively dissolve a wide range of amines and the sulfonyl chloride.[16][17]
Temperature
Temperature control is a key tool for managing reactivity and selectivity.
-
Initial Addition: The addition of the sulfonyl chloride is typically performed at a reduced temperature (0 °C) using an ice bath.[1][17] This helps to control the initial exothermic reaction and is particularly important for minimizing side reactions, such as di-sulfonylation with primary amines.[17]
-
Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.[1]
Experimental Protocols
The following protocols are designed as robust, self-validating procedures for the synthesis of sulfonamides using this compound.
General Experimental Workflow
Caption: Standard workflow for sulfonamide synthesis.
Protocol: Reaction with a Primary Amine (e.g., Benzylamine)
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 eq, e.g., 1.1 mmol, 118 mg) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq, e.g., 1.5 mmol, 119 mg) to the stirred solution.[17]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq, e.g., 1.0 mmol, 225 mg) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes using a syringe pump or dropping funnel.[1][17] The slow addition is crucial to minimize di-sulfonylation.[17]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove excess amine and pyridine, followed by water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[17]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-3-chloro-4-methylbenzenesulfonamide.[1][16]
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.[1]
-
¹H & ¹³C NMR: To confirm the chemical structure. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Strong S=O stretching bands are expected around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Yield | Hydrolysis of sulfonyl chloride due to moisture. | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). | [16] |
| Inappropriate base or solvent. | Use a non-nucleophilic organic base like pyridine or TEA. Ensure the solvent (e.g., DCM, THF) can dissolve both reactants. | [16] | |
| Significant Di-sulfonylation (Primary Amines) | Sulfonamide anion is reacting with a second equivalent of sulfonyl chloride. | Add the sulfonyl chloride solution slowly and dropwise to the amine at 0 °C. Consider using a weaker or more sterically hindered base (e.g., 2,6-lutidine). | [17] |
| Difficult Purification | Unreacted starting materials or side products present. | Ensure the aqueous workup is performed thoroughly to remove basic and acidic impurities before purification. Optimize chromatography conditions. | [1] |
| Reaction Stalls | Amine is not sufficiently nucleophilic. | For less reactive amines (e.g., anilines with electron-withdrawing groups), the reaction may require gentle heating or a longer reaction time after the initial addition. | [18] |
Conclusion
The reaction of this compound with amines is a robust and highly effective method for the synthesis of N-substituted sulfonamides. A successful outcome is not merely a matter of combining reagents but requires a nuanced understanding of the underlying reaction mechanism and the deliberate control of key experimental parameters. By ensuring anhydrous conditions, making judicious choices of base and solvent, controlling stoichiometry and temperature, and employing validated workup and purification protocols, researchers can reliably access a diverse range of sulfonamide structures. This guide provides the foundational knowledge and practical steps necessary to leverage this important transformation in the pursuit of novel chemical entities for drug discovery and development.
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An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonyl Chloride Derivatives and Analogs for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-chloro-4-methylbenzenesulfonyl chloride, its derivatives, and analogs. Moving beyond a simple recitation of facts, this document delves into the synthetic strategies, mechanistic underpinnings, and therapeutic potential of this important chemical scaffold, grounding its claims in established scientific literature.
Core Compound Profile: this compound
This compound is an organosulfur compound that serves as a pivotal building block in synthetic organic and medicinal chemistry.[1][2] Its utility stems from the reactive sulfonyl chloride (-SO₂Cl) group, which readily undergoes nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively.[3]
| Property | Value | Source |
| CAS Number | 42413-03-6 | [1][2][4] |
| Molecular Formula | C₇H₆Cl₂O₂S | [2] |
| Molecular Weight | 225.09 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 34-38 °C | [1][4] |
| Boiling Point | 305.7±35.0 °C at 760 mmHg | [6] |
Safety and Handling: this compound is a corrosive material that causes severe skin burns and eye damage and may cause an allergic skin reaction.[5][7] It should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, in a well-ventilated fume hood.[5][7]
The synthesis of the core compound can be achieved through the chlorination of 4-methylbenzenesulfonyl chloride. A patented method involves melting 4-methylbenzenesulfonyl chloride and treating it with elemental chlorine in the presence of iron(III) chloride and iodine as catalysts at a temperature of 75° to 80°C.[8] This process yields the desired product with high purity.[8]
Synthetic Pathways to Bioactive Derivatives
The primary utility of this compound in drug discovery lies in its facile conversion to sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[5][9] The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5]
Experimental Protocol: General Synthesis of N-Substituted-3-chloro-4-methylbenzenesulfonamides
Objective: To synthesize a library of sulfonamide derivatives from this compound and various primary or secondary amines.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound are of significant interest in drug discovery due to their potential to exhibit a range of biological activities. The substitution pattern on the benzene ring of the sulfonyl chloride and the nature of the amine component are critical determinants of the resulting sulfonamide's therapeutic properties.
Anticancer Activity
Sulfonamides are a well-established class of compounds with anticancer properties, often acting as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors.[10][11][12] The sulfonamide group (-SO₂NH₂) is a key zinc-binding group in the active site of these metalloenzymes.[4][13]
Derivatives of the closely related 4-chloro-2-mercapto-5-methylbenzenesulfonamide have demonstrated significant antitumor activity. For instance, certain derivatives have shown potent activity against various human tumor cell lines, with GI₅₀ values in the sub-micromolar range.[14] The presence of the chloro and methyl groups on the benzenesulfonamide core can influence the electronic properties and lipophilicity of the molecule, thereby affecting its binding to the target enzyme and its overall pharmacokinetic profile.
| Compound Structure (Analog) | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 2-Alkylthio-4-chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide | HeLa | 6-7 µM | [2] |
| 2-Alkylthio-4-chloro-N-[imino(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl]-5-methylbenzenesulfonamide | HCT-116 | 17-36 µM | [2] |
| S-(5-chloro-4-methyl-2-sulfamoylphenyl)benzothiohydrazonate derivative | Renal Cancer (A498) | < 0.01 µM (GI₅₀) | [14] |
| N-(3-chloro-4-fluorophenyl)benzenesulfonamide | HeLa | 34 µM | [5] |
| N-(3-chloro-4-fluorophenyl)benzenesulfonamide | MCF-7 | 36 µM | [5] |
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
The "tail" approach in drug design, where different moieties are attached to the core benzenesulfonamide scaffold, is a common strategy to achieve isoform selectivity and enhance potency.[13] X-ray crystallography studies of benzenesulfonamide inhibitors bound to carbonic anhydrases reveal that the sulfonamide group coordinates to the zinc ion in the active site, while the "tail" extends into a hydrophobic pocket, making specific interactions with amino acid residues that differ between isoforms.[1][4] This provides a rational basis for designing more selective and effective inhibitors.
Antimicrobial Activity
The sulfonamide class of drugs has a long history as effective antibacterial agents.[9] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of folic acid, which is a crucial precursor for DNA and RNA synthesis, thereby inhibiting bacterial growth and replication.[9]
Derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide have shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][15]
| Compound Structure (Analog) | Bacterial Strain | Activity (MIC) | Reference |
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivative | MRSA | 4-8 µg/mL | [7][15] |
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivative | MSSA | 4-8 µg/mL | [7][15] |
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivative | E. faecalis | 8-32 µg/mL | [15] |
Conclusion and Future Directions
This compound is a versatile and valuable starting material for the synthesis of a diverse range of sulfonamide derivatives with significant potential in drug discovery. The established synthetic routes, coupled with a growing understanding of the structure-activity relationships of benzenesulfonamides, provide a solid foundation for the rational design of novel therapeutic agents. Future research in this area should focus on the synthesis and evaluation of a broader library of derivatives, exploring a wider range of amine substituents, including heterocyclic and chiral amines. Detailed mechanistic studies, including X-ray crystallography of inhibitor-target complexes, will be crucial for optimizing potency and selectivity. Furthermore, a comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical candidates.
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- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates.
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- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. DergiPark. [Link]
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Biological Activity of 3-Chloro-4-methylbenzenesulfonyl Chloride Derivatives: From Synthesis to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Derivatives of 3-Chloro-4-methylbenzenesulfonyl chloride represent a versatile class of sulfonamides with a broad spectrum of biological activities. This guide provides a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships (SAR). Key findings indicate significant potential in oncology, with compounds demonstrating pro-apoptotic activity and inhibition of cancer-relevant enzymes like phosphoglycerate mutase 1 (PGAM1) and carbonic anhydrases (CAs).[1][2][3] Furthermore, these derivatives exhibit potent antimicrobial properties, often by inhibiting essential bacterial metabolic pathways such as folic acid synthesis.[4][5] This document details standardized protocols for synthesis and biological evaluation, offering field-proven insights to guide future research and development in leveraging this promising chemical scaffold for novel therapeutics.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, first recognized for its chemotherapeutic properties with the discovery of prontosil.[5] This moiety is a key structural feature in a wide array of drugs, demonstrating activities ranging from antibacterial and antidiabetic to anticancer and anti-inflammatory.[6][7] The benzenesulfonyl chloride core, particularly when substituted like in this compound, serves as a reactive intermediate for creating diverse libraries of bioactive compounds.[8] The specific chlorine and methyl substitutions on the benzene ring influence the molecule's electronic properties and lipophilicity, which in turn can modulate its pharmacokinetic profile and binding affinity to biological targets.[9] This guide focuses specifically on derivatives of the this compound scaffold, exploring their synthesis and multifaceted biological activities.
Synthesis and Chemical Derivatization
The synthesis of biologically active derivatives from this compound is primarily achieved through the formation of a sulfonamide bond with a suitable amine-containing molecule. This reaction is a robust and versatile method for generating chemical diversity.
General Synthesis Protocol
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Rationale for Experimental Choices:
-
Reagents: this compound serves as the electrophilic scaffold. The choice of the primary or secondary amine is critical as it will define the final derivative's structure and biological activity.
-
Solvent: An inert aprotic solvent like pyridine is often used. Pyridine serves a dual purpose: it acts as the solvent and as a base to quench the HCl generated during the reaction, driving the equilibrium towards the product.[10]
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve the desired amine (1.0 mmol) in dry pyridine (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add this compound (1.1 mmol, 1.1 equivalents) portion-wise over 10-15 minutes. The slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine reagent.
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 5-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and acidify with dilute HCl to a pH of 5-6.[11] This step protonates the excess pyridine and precipitates the sulfonamide product.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final derivative.
-
Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[10]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of sulfonamide derivatives.
Key Biological Activities and Mechanisms of Action
This class of compounds exhibits a remarkable range of biological activities, with anticancer and antimicrobial effects being the most prominently studied.
Anticancer Activity
Derivatives of this compound have emerged as promising candidates for cancer therapy through various mechanisms.
-
Induction of Apoptosis: Certain derivatives have been shown to be cytotoxic to a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancers.[1] The cytotoxic effect is often mediated by the induction of apoptosis, or programmed cell death. One study found that derivatives containing a hydroxy group on the arylpropylidene fragment were particularly potent, suggesting this feature is critical for pro-apoptotic activity.[1]
Caption: Simplified intrinsic apoptosis pathway induced by active derivatives.
-
Enzyme Inhibition:
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases.[2] Tumor-associated isoforms like CA IX and CA XII are crucial for cancer cell survival in hypoxic environments, making them attractive therapeutic targets. The primary sulfonamide group (-SO₂NH₂) is essential for binding to the zinc ion in the enzyme's active site.[2][12]
-
Phosphoglycerate Mutase 1 (PGAM1) Inhibition: PGAM1 is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Novel evodiamine derivatives incorporating a benzenesulfonyl chloride moiety have been developed as potent PGAM1 inhibitors, demonstrating IC50 values in the low nanomolar range.[3]
-
Table 1: Summary of Anticancer Activity (IC₅₀/GI₅₀ Values)
| Compound Class | Cancer Cell Line | Activity (µM) | Reference |
|---|---|---|---|
| Benzenesulfonylguanidines | HCT-116 (Colon) | 8.0 | [1] |
| Benzenesulfonylguanidines | MCF-7 (Breast) | 12.8 | [1] |
| N-aryl sulfonyl derivatives | MCF-7 (Breast) | 8.66 (µg/mL) | [10] |
| Evodiamine-benzenesulfonyl | H460 (Lung) | 9.1 | [3] |
| Imidazole-benzenesulfonamides | MDA-MB-231 (Breast) | 20.5 | [13] |
| Mercaptobenzenesulfonamides | HOP-62 (Lung) | 0.05 |[14] |
Antimicrobial Activity
The foundational activity of sulfonamides is their antimicrobial effect. Derivatives of this compound continue this legacy with broad-spectrum activity.
-
Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition: The primary antibacterial mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[5] This bacterial enzyme is essential for the synthesis of folic acid, a vital cofactor for DNA, RNA, and protein synthesis. Because mammalian cells acquire folic acid from their diet and do not possess the DHPS enzyme, this mechanism provides selective toxicity against bacteria.[5]
Caption: Mechanism of antibacterial action via DHPS inhibition.
-
Spectrum of Activity: These derivatives have shown moderate to good activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[4][15] Some studies have also reported antifungal activity against pathogens like C. albicans and A. niger.[4][16] Interestingly, some research suggests a greater sensitivity for Gram-negative bacteria compared to Gram-positive strains.[15]
Table 2: Summary of Antimicrobial Activity (MIC Values)
| Compound Derivative | Microorganism | Activity (mg/mL) | Reference |
|---|---|---|---|
| Carboxamide 4d | E. coli | 6.72 | [4] |
| Carboxamide 4h | S. aureus | 6.63 | [4] |
| Carboxamide 4a | P. aeruginosa | 6.67 | [4] |
| Carboxamide 4f | B. subtilis | 6.63 | [4] |
| Carboxamide 4e | A. niger | 6.28 | [4] |
| Carboxamide 4e/4h | C. albicans | 6.63 |[4] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design.
-
Influence of the Amine Moiety: The nature of the amine group attached to the sulfonyl chloride core is a primary determinant of activity. Incorporating heterocyclic rings (e.g., pyrazole, thiazole) or complex functionalities like carboxamides can significantly enhance antimicrobial or anticancer potency.[4][16]
-
Substitution on the Benzenesulfonyl Ring: While the core scaffold is 3-chloro-4-methyl, studies on related benzenesulfonamides show that the position and electronic nature of substituents are critical. For instance, p-toluenesulphonamide derivatives (containing a methyl group at the para-position) have been shown to possess better antimicrobial properties than unsubstituted benzenesulphonamide analogs.[4]
-
Target-Specific Requirements:
-
For Anticancer Activity: The presence of hydrogen bond donors, like a hydroxyl group, can be critical for activity against certain cancer cell lines.[1]
-
For CA Inhibition: The unsubstituted sulfonamide group (-SO₂NH₂) is essential for coordinating with the active site zinc ion. Modifications to this group typically lead to a loss of inhibitory activity.[2]
-
For Antidiabetic Activity: In α-glucosidase inhibitors, an unsubstituted phenyl ring on the amine portion showed the best activity, while substitutions generally decreased potency, with some exceptions (e.g., 4-Cl and 3-NO₂).[17]
-
Caption: Logical relationship between molecular structure and biological activity.
Experimental Protocols: A Practical Guide
To ensure reproducibility and reliability, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Rationale for Experimental Choices:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, HCT-116) and a non-malignant control cell line (e.g., HaCaT) should be used to assess both potency and selectivity.[1]
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole reduced to purple formazan in living cells by mitochondrial reductases. The amount of formazan produced is proportional to the number of viable cells.
-
Controls: A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin) are essential for data validation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[11]
Step-by-Step Methodology:
-
Culture Preparation: Prepare a fresh mid-log phase bacterial culture from an overnight culture. Adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile filter paper discs (5.5-6 mm diameter) onto the agar surface.
-
Compound Addition: Pipette a known volume (e.g., 10 µL) of the test compound solution (at a specific concentration) onto each disc.
-
Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.[16]
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.
Caption: Experimental workflow for the disk diffusion antimicrobial assay.
Conclusion and Future Directions
Derivatives of this compound are a highly adaptable and biologically active class of compounds. The research summarized in this guide highlights their significant potential as anticancer and antimicrobial agents. The straightforward synthesis allows for the creation of large, diverse libraries for high-throughput screening, and the well-defined structure-activity relationships provide a clear path for rational drug design.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic (ADME) properties.
-
In Vivo Studies: Advancing promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a physiological context.
-
Target Deconvolution: For compounds with novel activity, identifying the specific molecular target(s) is crucial for understanding their mechanism of action and potential side effects.
-
Combination Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial drugs.
By leveraging the insights and protocols detailed herein, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. (n.d.). Google Scholar.
- Enhancing Antibacterial Activity through Structural Modification by Benzenesulfonylation of Methyl α-D-Glucopyranoside. (2024, November 30). ResearchGate.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). Frontiers.
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central - NIH.
- Sulfonamide derivatives: Synthesis and applications. (n.d.). Semantic Scholar.
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.). Google Scholar.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). PubMed.
- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024, March 4). RSC Publishing.
- Due to the broad spectrum biological activities of the sulfonamides, we were focused to. (n.d.). Google Scholar.
- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023, February 23). NIH.
- Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024, May 20). GSC Online Press.
- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PubMed Central.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017, January 17). PubMed.
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024, April 30). PubMed.
- This compound. (2025, July 16). ChemicalBook.
- This compound 97 42413-03-6. (n.d.). Sigma-Aldrich.
- This compound | CAS 42413-03-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. (n.d.). Arabian Journal of Chemistry.
- Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.
- Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. (n.d.). PubMed.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021, November 13). PMC - NIH.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). NIH.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-4-methylbenzenesulfonyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Reagent's Duality
3-Chloro-4-methylbenzenesulfonyl chloride is a pivotal reagent in the synthesis of sulfonamides and other key intermediates within the pharmaceutical development pipeline. Its utility is rooted in the electrophilic nature of the sulfonyl chloride moiety, which allows for the facile formation of stable sulfonamide bonds. However, this inherent reactivity also presents significant safety challenges. This guide provides a comprehensive framework for the safe and effective use of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that dictate its hazards and inform best practices for handling. Our objective is to empower researchers with the knowledge to not only mitigate risks but also to handle this reagent with the confidence that comes from a deep understanding of its chemical personality.
Chemical and Physical Identity
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. These properties dictate its behavior under various conditions and inform the necessary storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₂S | [1] |
| Molecular Weight | 225.09 g/mol | [1] |
| CAS Number | 42413-03-6 | |
| Appearance | Crystalline Solid | [2] |
| Melting Point | 34 - 38 °C | [3] |
| Boiling Point | 242.4 °C | [2] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Water Solubility | Insoluble, reacts with water | [1][4] |
Synonyms: 2-Chloro-p-toluenesulfochloride, 3-Chloro-4-methylbenzene-1-sulfonyl chloride[2].
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature and its potential to cause allergic skin reactions.
GHS Pictograms:
Signal Word: Danger [2][4] Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [1][2][4]This is the most critical hazard. The sulfonyl chloride group is highly reactive towards nucleophiles, including water and the amine and hydroxyl groups present in biological tissues. Contact with skin or eyes leads to a rapid chemical reaction, causing severe burns and potentially irreversible damage.
-
H317: May cause an allergic skin reaction. [1][2][4]Repeated or prolonged skin contact can lead to sensitization. Once an individual is sensitized, subsequent exposure, even to very small amounts, can trigger an allergic response such as a rash.
-
H412: Harmful to aquatic life with long lasting effects. [2][5]While insoluble in water, the compound and its hydrolysis products can be harmful to aquatic organisms. Therefore, release into the environment must be avoided.
The Chemistry of Reactivity and Incompatibility
The reactivity of this compound is centered on the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.
Key Incompatibilities:
-
Water: Reacts, often vigorously, to produce 3-chloro-4-methylbenzenesulfonic acid and hydrochloric acid.[4] This reaction is exothermic and the generation of corrosive acid and gas presents a significant hazard.
-
Bases: Strong bases can catalyze the hydrolysis reaction and react exothermically.[4]
-
Amines: Reacts readily with primary and secondary amines to form sulfonamides. This is the intended synthetic utility but also a significant incompatibility if uncontrolled.[4]
-
Alcohols: Reacts with alcohols to form sulfonate esters.
-
Reducing Agents: Incompatible with strong reducing agents.[4]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with appropriate personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.[1][6]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of any potential exposure.[1][6]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent contact with this corrosive material.
| PPE Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn. | Protects against splashes and dust, preventing severe eye damage. [2][6] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. A lab coat should be worn at a minimum. For larger quantities, chemical-resistant overalls are recommended. | Provides a barrier against skin contact and potential burns. [2] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and change them immediately if contaminated. | Prevents direct skin contact and absorption. [1][4] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used. | Protects the respiratory tract from corrosive dust and vapors. [2][4] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the reagent.
Handling
-
Avoid contact with skin, eyes, and clothing. [4]* Do not breathe dust or vapors. [4]* Handle in a well-ventilated area, preferably a chemical fume hood. [2]* Use non-sparking tools to prevent ignition sources. [2]* Wash hands thoroughly after handling. [2][4]* Contaminated work clothing should not be allowed out of the workplace. [2][4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [1][2]The key is to protect it from moisture.
-
Store locked up. [2]* Store away from incompatible materials such as bases, amines, and water. [4]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [1] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][2]Ingestion causes severe swelling and damage to delicate tissues, with a danger of perforation.[1] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid dust formation and breathing vapors, mist, or gas. [2][4]* Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it is harmful to aquatic life. [2][4]* Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust. Use spark-proof tools. [2]
Fire-Fighting Measures
While not highly flammable, this compound can be involved in a fire.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [2]* Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, sulfur oxides, and hydrogen chloride gas. [4]* Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [2][4]
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: No specific data is available for oral, dermal, or inhalation acute toxicity. However, due to its corrosive nature, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. [1]* Skin Corrosion/Irritation: Causes severe skin burns (Category 1B). [2][4]* Serious Eye Damage/Irritation: Causes serious eye damage (Category 1). [1][4]* Respiratory or Skin Sensitization: May cause an allergic skin reaction (Category 1). [2][4]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available to indicate carcinogenic, mutagenic, or reproductive effects. [1]
Ecological Information
-
Toxicity: Harmful to aquatic life with long-lasting effects. [2] * Toxicity to fish: LC50 - Danio rerio (zebrafish) - < 500 mg/L - 96 h.[2]
-
Toxicity to daphnia and other aquatic invertebrates: EC50 - < 100 mg/L - 48 h.[2]
-
-
Persistence and Degradability: No data available. [2]* Bioaccumulative Potential: No data available. [2]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
Product: Dispose of in accordance with local, regional, and national regulations. Do not allow it to enter the environment. [2][3]* Contaminated Packaging: Dispose of as unused product. [2]
Visualizing Safe Handling: A Workflow Diagram
The following diagram illustrates the critical decision points and actions for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
This compound is an indispensable tool in the arsenal of the synthetic chemist. Its effective use, however, is inextricably linked to a thorough understanding of its hazards and a disciplined approach to its handling. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely leverage the synthetic power of this reagent, fostering a laboratory environment where scientific advancement and a culture of safety are mutually reinforcing.
References
- This compound SDS. (2019, July 15). ECHEMI.
- SAFETY DATA SHEET: 3-Chloro-4-methylbenzene-1-sulfonyl chloride. (2023, September 1). Fisher Scientific.
- This compound - SAFETY D
- This compound - Safety Data Sheet. (2025, July 19). ChemicalBook.
- 3-Fluoro-4-methylbenzenesulfonyl chloride Safety D
- SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
- This compound 97%. (n.d.). Sigma-Aldrich.
Sources
An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonyl chloride: Sourcing, Synthesis, and Application for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
3-Chloro-4-methylbenzenesulfonyl chloride, with the CAS number 42413-03-6, is a pivotal chemical intermediate in the landscape of modern drug discovery and organic synthesis. Its unique structural features, a chlorinated and methylated benzene ring attached to a reactive sulfonyl chloride moiety, make it a versatile building block for the synthesis of a wide array of complex molecules, particularly sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents. The presence of the chloro and methyl groups on the benzene ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), a testament to the "magic" of halogenation in drug design.[1] This guide provides a comprehensive overview of this reagent, from sourcing and pricing to its practical application in the laboratory, designed to empower researchers in their scientific endeavors.
Sourcing and Procurement of this compound: A Supplier Overview
The accessibility and quality of starting materials are critical for the success of any research and development project. This compound is available from a range of chemical suppliers, catering to different scales of research and manufacturing needs. Pricing is often dependent on the purity, quantity, and the supplier's production capacity. While some suppliers offer direct online purchasing for smaller quantities, larger quantities typically require a formal inquiry to obtain a quote.
Below is a comparative table of notable suppliers for this compound:
| Supplier | Purity | Available Quantities | Pricing Information |
| Shanghai Aladdin Biochemical Technology Co., LTD. | ≥99.0% | Grams to Kilograms | Price check required |
| Dayang Chem (Hangzhou) Co., Ltd. | ≥98.0% | 100g, 1kg, 100kg, 1000kg | Inquiry required |
| Sigma-Aldrich (Merck) | 97% | Gram quantities | Discontinued, contact for alternatives |
| Santa Cruz Biotechnology | Research Grade | Gram quantities | Inquiry required |
| Thermo Scientific (Fisher Scientific) | 97% | Gram quantities | Inquiry required |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Kilogram quantities | ~$10.00 / KG (indicative)[2] |
| Career Henan Chemical Co. | 95-99% | Kilogram quantities | ~$1.00 / KG (indicative)[2] |
It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.[3][4]
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is highly susceptible to nucleophilic attack, with the chloride ion being an excellent leaving group. This reactivity is the basis for its primary application: the synthesis of sulfonamides through reaction with primary or secondary amines.
The general reaction is as follows:
R-NH₂ + ClSO₂-Ar → R-NHSO₂-Ar + HCl
Where 'R' can be an alkyl or aryl group and 'Ar' is the 3-chloro-4-methylphenyl group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The chloro and methyl substituents on the aromatic ring can influence the reactivity of the sulfonyl chloride. The methyl group is weakly electron-donating, while the chloro group is electron-withdrawing. Their combined effect modulates the electrophilicity of the sulfonyl sulfur.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol provides a detailed, step-by-step methodology for the synthesis of N-(aryl)-3-chloro-4-methylbenzenesulfonamide, a common application of the title compound. This procedure is adapted from established methods for sulfonamide synthesis.[5][6]
Objective: To synthesize N-(4-methoxyphenyl)-3-chloro-4-methylbenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Pyridine (or Triethylamine) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve p-anisidine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution via a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized sulfonamide should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Visualization of Key Processes
Supplier Selection Workflow
Caption: A schematic representation of the synthetic workflow for sulfonamide formation.
References
- This compound | 42413-03-6. Chemsrc.com. [Link]
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- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- The reaction of benzenesulfonyl chloride and the primary amine group of....
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]
- Benzenesulfonyl chloride. Organic Syntheses. [Link]
- Nacsa, E. D., & Lambert, T. H. (2015). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. [Link]
- Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with arom
- CERTIFICATE OF ANALYSIS. Oakwood Chemical. [Link]
- Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International journal of molecular sciences, 24(5), 4436. [Link]
- Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]
- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD. [Link]
- CN103739525A - Preparation method of substituted benzene sulfonyl chloride.
- Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....
- Wu, J., & Sun, X. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Letters in Organic Chemistry, 3(4), 286-288. [Link]
- (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Synthesis of N-acetyl-4-methyl-benzenesulfonamide
- Gacsályi, I., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of medicinal chemistry, 60(6), 2470–2484. [Link]
- Dow, M., et al. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5349-5360. [Link]
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Methodological & Application
Synthesis of sulfonamides from 3-Chloro-4-methylbenzenesulfonyl chloride.
Application Note & Protocol Guide
Topic: Strategic Synthesis of N-Substituted Sulfonamides from 3-Chloro-4-methylbenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a detailed guide for the synthesis of N-substituted sulfonamides starting from this compound, a versatile and readily available building block. We will delve into the fundamental reaction mechanism, provide validated, step-by-step protocols for synthesis and purification, and outline methods for comprehensive characterization of the final products. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively. This guide is designed to serve as a practical resource for chemists engaged in drug discovery and synthetic methodology development.
Scientific Background & Rationale
The Sulfonamide Moiety: A Privileged Scaffold
Sulfonamides (R-SO₂NR'R'') have established themselves as a "privileged scaffold" in drug discovery.[4][5] Their prevalence stems from their ability to act as stable, non-hydrolyzable mimics of amides or esters while possessing unique electronic and hydrogen-bonding properties. The sulfonamide group can engage in crucial hydrogen bond interactions with biological targets, and its strong electron-withdrawing nature can significantly modulate the physicochemical properties of a molecule, such as acidity and solubility.[6] This versatility has led to the development of drugs across numerous therapeutic areas, from the first sulfa antibiotics to modern treatments for cancer and viral infections.[1][4][5]
Mechanism of Sulfonamide Formation
The most fundamental and widely employed method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine.[7][8] This reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the this compound.
-
Step 2: Elimination of Chloride: The tetrahedral intermediate formed collapses, leading to the elimination of the chloride leaving group.
-
Step 3: Deprotonation: The reaction generates hydrochloric acid (HCl) as a byproduct. An external base, such as pyridine or triethylamine (TEA), is required to neutralize the HCl.[9][10] This is critical because the protonated amine salt that would otherwise form is no longer nucleophilic, which would halt the reaction.[11] The base ensures a continuous supply of the free amine for the reaction to proceed to completion.
Caption: Reaction mechanism for sulfonamide synthesis.
Experimental Protocols
Critical Safety Precautions
-
This compound: This reagent is corrosive and a lachrymator. It causes burns upon contact with skin, eyes, and mucous membranes.[12] It reacts with water, releasing HCl gas. Handle exclusively in a certified chemical fume hood.
-
Amines: Many amines are toxic, corrosive, and have strong odors. Avoid inhalation and skin contact.[13][14] Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Pyridine is harmful if inhaled or absorbed through the skin. Handle all organic solvents with care in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[15]
Protocol 1: General Synthesis of N-Substituted Sulfonamides
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 225.10 | 225 mg | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Variable | Variable | 1.1 | 1.1 |
| Triethylamine (TEA) or Pyridine | 101.19 | 209 µL | 1.5 | 1.5 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Variable | 10 mL | Solvent | - |
| 1 M Hydrochloric Acid (HCl) | N/A | ~15 mL | Workup | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | ~15 mL | Workup | - |
| Brine (Saturated NaCl Solution) | N/A | ~15 mL | Workup | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | As needed | Drying | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 mmol). Dissolve it in 5 mL of the chosen anhydrous solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., Triethylamine, 1.5 mmol) to the amine solution. If using an amine hydrochloride salt, add an additional equivalent of base.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is done to moderate the initial exothermic reaction.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 mmol, 225 mg) in the remaining 5 mL of anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes using a dropping funnel or syringe. A precipitate (triethylammonium chloride) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 15 mL) to remove excess base and amine, water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL) to remove any residual acid, and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
Protocol 2: Purification of the Sulfonamide
The crude product can be purified by recrystallization or column chromatography.
Method A: Recrystallization
-
Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).[16]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Method B: Flash Column Chromatography
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), determined by prior TLC analysis.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 3: Product Characterization
The identity and purity of the final sulfonamide product must be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To assess purity and determine the Rƒ value.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the sulfonamide nitrogen (-SO₂NH-) typically appears as a broad singlet between δ 8.0 and 10.5 ppm.[18][19] Aromatic protons will appear in the δ 6.5-8.0 ppm region. The methyl group protons will appear as a singlet around δ 2.4 ppm.
-
¹³C NMR: Signals for aromatic carbons and any aliphatic carbons from the amine portion will be present.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Workflow and Data Visualization
Caption: General workflow for the synthesis of sulfonamides.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive amine (protonated).2. Poor quality sulfonyl chloride (hydrolyzed).3. Insufficient reaction time. | 1. Ensure sufficient base is used (2.1 equiv. for amine salts).2. Use fresh or properly stored sulfonyl chloride.3. Extend reaction time and monitor by TLC. |
| Incomplete Reaction | 1. Sterically hindered amine.2. Poorly nucleophilic amine (electron-deficient). | 1. Increase reaction temperature (e.g., reflux in THF).2. Use a stronger, non-nucleophilic base (e.g., DBU) or switch to a different synthetic route.[7] |
| Multiple Spots on TLC | 1. Side reactions.2. Formation of a disulfonated product (if a primary amine is used with excess sulfonyl chloride). | 1. Ensure controlled, dropwise addition of the sulfonyl chloride at 0 °C.2. Use a slight excess of the amine (1.1-1.2 equiv.) relative to the sulfonyl chloride. |
| Difficulty in Purification | 1. Product is an oil.2. Product is co-eluting with impurities during chromatography. | 1. Attempt to form a salt or triturate with a non-polar solvent like hexanes to induce solidification.2. Optimize the TLC solvent system to achieve better separation before attempting column chromatography. |
Conclusion
The synthesis of N-substituted sulfonamides from this compound is a robust and highly adaptable reaction. By understanding the underlying mechanism and adhering to the detailed protocols for reaction setup, workup, and purification, researchers can reliably access a diverse range of sulfonamide derivatives. Careful monitoring and characterization are paramount to ensuring the integrity of the final compounds. This guide provides the necessary framework for successfully employing this critical transformation in the pursuit of novel chemical entities for drug discovery and development.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2021). Journal of Advanced Scientific Research.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity.
- Sulfonamide Scaffold Synthesis Methods: A Review. (2019).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed.
- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. (2025). BenchChem.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013).
- Sulfonamide purification process. (1957).
- Sulfonamide derivatives: Synthesis and applications. (2024).
- Infrared and NMR Spectra of Arylsulphonamides. (2005).
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2018).
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022).
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2015).
- Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. (2007). PubMed.
- SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). LinkedIn.
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- Mechanistic proposal for the sulfonyl
- Hinsberg reaction. (n.d.). Wikipedia.
- This compound - SAFETY D
- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). organic-chemistry.org.
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- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
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The Versatile Reagent: Application Notes and Protocols for 3-Chloro-4-methylbenzenesulfonyl Chloride in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Specialized Sulfonyl Chloride
In the landscape of modern organic synthesis, the strategic functionalization of molecules is paramount to achieving desired biological activity and material properties. Arylsulfonyl chlorides are a cornerstone class of reagents, enabling the facile introduction of the sulfonyl group, a moiety prevalent in a myriad of pharmaceuticals and agrochemicals. Among these, 3-chloro-4-methylbenzenesulfonyl chloride distinguishes itself as a versatile building block, offering a unique combination of electronic and steric properties that can be exploited to fine-tune the characteristics of target molecules.
The presence of a chlorine atom at the 3-position and a methyl group at the 4-position on the benzene ring imparts a distinct reactivity profile compared to its simpler counterparts like benzenesulfonyl chloride or tosyl chloride. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the sulfur center, while the electron-donating methyl group can influence the orientation of reactions and the stability of intermediates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Synthetic Chemistry
This compound is a key reagent in several critical transformations in organic synthesis, primarily in the formation of sulfonamides and sulfonic esters. These functional groups are integral to the structure of numerous biologically active compounds.
Synthesis of N-Aryl and N-Alkyl Sulfonamides: A Gateway to Bioactive Molecules
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and kinase inhibitors. The reaction of this compound with primary and secondary amines provides a direct route to novel sulfonamide derivatives.
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: General mechanism for sulfonamide formation.
Protocol 1: General Procedure for the Synthesis of N-Substituted-3-chloro-4-methylbenzenesulfonamides
This protocol is applicable to a wide range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in the chosen solvent (e.g., DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the base (e.g., pyridine or triethylamine, 1.5 - 2.0 eq) dropwise. Rationale: The base acts as a scavenger for the HCl produced, preventing the protonation of the starting amine and driving the reaction to completion.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution over 15-30 minutes. Rationale: Slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 1: Representative Examples of Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 4 | 85-95 |
| 4-Fluoroaniline | Triethylamine | THF | 6 | 80-90 |
| Benzylamine | Triethylamine | DCM | 2 | 90-98 |
| Morpholine | Pyridine | THF | 3 | 88-96 |
Synthesis of Sulfonic Esters: Activating Alcohols for Further Transformations
Sulfonic esters are excellent leaving groups in nucleophilic substitution and elimination reactions, rendering them valuable intermediates in organic synthesis. This compound reacts with alcohols to form the corresponding sulfonate esters, effectively "activating" the hydroxyl group.
Mechanistic Rationale: Similar to sulfonamide formation, the reaction proceeds through a nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride. The use of a non-nucleophilic base like pyridine is common, as it not only scavenges the HCl produced but can also act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium salt intermediate.[1][2]
Caption: General mechanism for sulfonic ester formation.
Protocol 2: General Procedure for the Synthesis of 3-Chloro-4-methylbenzenesulfonate Esters
This protocol is suitable for primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Copper (II) sulfate solution (CuSO₄) (optional, for pyridine removal)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C and add pyridine (2.0 eq) dropwise.
-
Sulfonyl Chloride Addition: Add this compound (1.1 eq) portion-wise to the cooled solution. Rationale: Portion-wise addition helps to maintain a low temperature and control the reaction rate.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl or 1 M CuSO₄ solution until the aqueous layer is acidic (to remove pyridine).
-
Subsequently, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude sulfonate ester can be purified by recrystallization or column chromatography. Note: Sulfonate esters can be sensitive to hydrolysis, so prolonged exposure to aqueous conditions should be avoided.
Application as a Protecting Group for Amines
The 3-chloro-4-methylbenzenesulfonyl group can serve as a robust protecting group for primary and secondary amines. The resulting sulfonamide is stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.
Deprotection Strategy: The removal of the 3-chloro-4-methylbenzenesulfonyl group typically requires strong reducing conditions, such as sodium in liquid ammonia or sodium naphthalenide. This orthogonality makes it a valuable protecting group in complex multi-step syntheses.
The Hinsberg Test: A Classical Application
This compound can be employed in a modified Hinsberg test to distinguish between primary, secondary, and tertiary amines.[3][4]
-
Primary amines react to form a sulfonamide that is soluble in aqueous alkali due to the presence of an acidic proton on the nitrogen.
-
Secondary amines react to form a sulfonamide that is insoluble in aqueous alkali as it lacks an acidic proton.
-
Tertiary amines generally do not react with the sulfonyl chloride under these conditions.
Caption: Workflow for the Hinsberg test.
Safety and Handling
This compound is a corrosive solid and a lachrymator. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All reactions should be conducted under an inert atmosphere. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique substitution pattern allows for the creation of novel sulfonamides and sulfonic esters with potential applications in drug discovery and materials science. By understanding the underlying reaction mechanisms and adhering to the detailed protocols provided in this guide, researchers can effectively harness the synthetic potential of this powerful building block.
References
- Hinsberg, O. Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Ber. Dtsch. Chem. Ges.1890, 23, 2962–2965.
- Hinsberg, O.; Kessler, J. Ueber die Trennung der primären und secundären Aminbasen. Ber. Dtsch. Chem. Ges.1905, 38, 906–911.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Compain, P.; et al. Recent Advances in the Synthesis of Sulfonamides: A Journey through the Last Decade. Chem. Soc. Rev.2016, 45, 6746-6777.
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience: New York, 1992.
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Application Note: Protocol for N-Sulfonylation using 3-Chloro-4-methylbenzenesulfonyl Chloride
Authored by: Gemini, Senior Application Scientist
Introduction
N-sulfonylation is a cornerstone transformation in organic synthesis, enabling the formation of sulfonamides—a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The sulfonamide group imparts critical physicochemical properties, including improved metabolic stability, enhanced binding to biological targets, and modulation of acidity. This application note provides a detailed protocol for the N-sulfonylation of primary and secondary amines using 3-chloro-4-methylbenzenesulfonyl chloride, a versatile and reactive sulfonylating agent. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and discuss critical parameters for successful execution and troubleshooting.
The choice of this compound as the sulfonylating agent is often strategic. The chloro and methyl substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the final sulfonamide, which can be advantageous in medicinal chemistry for structure-activity relationship (SAR) studies.
Reaction Mechanism and Key Principles
The N-sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfur atom. The reaction is typically carried out in the presence of a base, which plays a dual role: it deprotonates the amine to enhance its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.
The general mechanism can be summarized as follows:
-
Activation of the Amine (Base-Mediated): The base (e.g., pyridine, triethylamine) removes a proton from the amine, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a tetrahedral intermediate.
-
Chloride Displacement and Proton Transfer: The tetrahedral intermediate collapses, displacing the chloride ion as a leaving group. A final proton transfer step, often facilitated by the base, yields the neutral sulfonamide product and the hydrochloride salt of the base.
The choice of base and solvent is critical for the success of the reaction. A base that is too weak may not sufficiently activate the amine, leading to slow or incomplete reactions. Conversely, an overly strong base can lead to side reactions, such as the hydrolysis of the sulfonyl chloride. The solvent must be inert to the reaction conditions and capable of dissolving both the amine and the sulfonyl chloride.
Experimental Protocol
This protocol provides a general method for the N-sulfonylation of a primary or secondary amine with this compound. The specific quantities and reaction time may need to be optimized for different substrates.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| This compound | C₇H₆Cl₂O₂S | 225.09 | 53-55 | 155-157 | ~1.5 | Corrosive, Lachrymator |
| Amine (Primary or Secondary) | R¹R²NH | Variable | Variable | Variable | Variable | Substrate-dependent |
| Pyridine | C₅H₅N | 79.10 | -42 | 115 | 0.982 | Flammable, Toxic, Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Volatile, Suspected Carcinogen |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | N/A | N/A | ~1.0 | Corrosive |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | N/A | N/A | ~1.0 | Irritant |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | N/A | N/A | ~1.2 | None |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 1124 | N/A | 2.66 | None |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Addition of Base: Add pyridine (1.5-2.0 eq.) to the solution. Stir the mixture at room temperature for 5-10 minutes. The amount of base can be critical; for less reactive amines, a slight excess can be beneficial.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1-1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/pyridine mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess pyridine, while the basic wash removes any unreacted sulfonyl chloride and HCl.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Use of 3-Chloro-4-methylbenzenesulfonyl chloride as a protecting group reagent
An In-Depth Guide to 3-Chloro-4-methylbenzenesulfonyl Chloride as a Protecting Group Reagent
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of this compound as a robust protecting group for amines and alcohols. The protocols and insights herein are designed to ensure procedural success and expand the strategic options available in complex multi-step organic synthesis.
Introduction: A Strategic Overview
In the intricate landscape of organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success.[1] this compound, hereafter referred to as Cm-Bs-Cl, has emerged as a valuable reagent for this purpose. It serves to convert nucleophilic primary and secondary amines into highly stable sulfonamides, and alcohols into corresponding sulfonate esters.
The strategic advantage of the 3-chloro-4-methylbenzenesulfonyl (Cm-Bs) group lies in its pronounced stability across a wide spectrum of reaction conditions where many other common protecting groups, such as carbamates (e.g., Boc, Fmoc), might fail.[2] This stability, coupled with specific deprotection pathways, allows for its integration into orthogonal protection strategies, enabling complex molecular manipulations.[1]
Physicochemical Properties
A thorough understanding of the reagent's properties is critical for safe handling and optimal reaction setup.
| Property | Value | Source |
| CAS Number | 42413-03-6 | [3] |
| Molecular Formula | C₇H₆Cl₂O₂S | [3] |
| Molecular Weight | 225.09 g/mol | [3] |
| Appearance | Solid, Crystalline | [4] |
| Melting Point | 34-38 °C | [5][6] |
| Linear Formula | ClC₆H₃(CH₃)SO₂Cl |
Core Principle of Protection
The protection mechanism hinges on the high electrophilicity of the sulfur atom in the sulfonyl chloride group. A nucleophilic functional group, such as an amine or an alcohol, attacks this sulfur center, displacing the chloride leaving group. This reaction forms a stable carbon-nitrogen or carbon-oxygen bond, effectively "capping" the reactivity of the original functional group. A stoichiometric amount of a non-nucleophilic base is essential to scavenge the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Application Notes: Strategic Implementation
The Cm-Bs protecting group is particularly advantageous in syntheses requiring robust protection that can withstand subsequent chemical transformations.
Protection of Amines
Primary and secondary amines react readily with Cm-Bs-Cl to form the corresponding N-substituted sulfonamides. These sulfonamides are exceptionally stable due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, rendering it significantly less nucleophilic and basic.
Advantages:
-
High Stability: Resistant to strong acids, bases, many oxidizing and reducing agents.
-
Orthogonality: The Cm-Bs group is stable under conditions used to remove Boc (acidic) or Fmoc (basic) groups, making it an excellent choice for complex peptide or heterocyclic synthesis.[1][2]
-
Crystallinity: Sulfonamide derivatives are often highly crystalline, which can facilitate purification by recrystallization.
Protection of Alcohols
Alcohols are converted to sulfonate esters upon reaction with Cm-Bs-Cl. While sulfonate esters are primarily known as excellent leaving groups, they can also serve as protecting groups when the synthetic route avoids nucleophilic substitution at that center.
Advantages:
-
Stability: Stable to a wide range of non-nucleophilic reagents.[7]
-
Dual-Use: The protected alcohol can be unmasked or, in a different synthetic direction, used as a leaving group for Sₙ2 reactions.
Comparative Stability of Protecting Groups
The choice of a protecting group is dictated by the planned synthetic sequence. The Cm-Bs group offers a unique stability profile compared to more common alternatives.
| Protecting Group | Typical Acidic Conditions (e.g., TFA) | Typical Basic Conditions (e.g., Piperidine, NaOH) | Reductive Cleavage (e.g., H₂/Pd) | Thiolysis |
| Boc | Labile | Stable | Stable | Stable |
| Fmoc | Stable | Labile | Stable | Stable |
| Cbz | Stable (requires HBr/AcOH) | Stable | Labile | Stable |
| Tosyl (Ts) | Very Stable | Very Stable | Labile (e.g., Na/NH₃) | Very Stable |
| Nosyl (Ns) | Stable | Stable | Stable | Labile |
| Cm-Bs (This Guide) | Very Stable | Very Stable | Labile (Harsh Conditions) | Potentially Labile |
Experimental Protocols
Safety Precaution: this compound is corrosive and causes severe skin burns and eye damage. It may also cause an allergic skin reaction.[4] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4]
Protocol 1: Protection of a Primary Amine (General Procedure)
This protocol details the formation of a sulfonamide from a generic primary amine.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and ice bath
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the Cm-Bs-Cl solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude sulfonamide by silica gel column chromatography or recrystallization.
Causality Behind Choices:
-
Anhydrous Conditions: Cm-Bs-Cl is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, reducing yield.
-
Base: A tertiary amine base like TEA or DIPEA is used because it is non-nucleophilic and will not compete with the substrate amine in reacting with the sulfonyl chloride.[8][9] An excess is used to ensure complete neutralization of the generated HCl.
-
Temperature Control: The initial reaction at 0 °C helps to control the exotherm and minimize potential side reactions.
Protocol 2: Protection of an Alcohol (General Procedure)
This protocol adapts the amine protection for a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Pyridine or DMAP (catalyst) with TEA (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol (1.0 eq.), TEA (2.0 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add Cm-Bs-Cl (1.2 eq.) portion-wise as a solid, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-24 hours until TLC analysis shows complete consumption of the starting alcohol.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Expert Insight: Alcohols are generally less nucleophilic than amines. Therefore, the reaction may require a more potent catalyst (like DMAP), a stronger base (if generating the alkoxide first with NaH), and longer reaction times.
Protocol 3: Deprotection of a Cm-Bs Sulfonamide
Deprotection of arylsulfonamides can be challenging and often requires harsh conditions. The choice of method depends on the stability of other functional groups in the molecule.
Method A: Reductive Cleavage with Samarium Diiodide (SmI₂) This method is notably mild and offers excellent functional group tolerance, adapted from a procedure for cleaving p-toluenesulfonamides.[10] It is particularly effective for primary sulfonamides after an activation step.
Procedure:
-
Dissolve the Cm-Bs sulfonamide (1.0 eq.) in anhydrous THF.
-
Add trifluoroacetic anhydride (TFAA, 2.0 eq.) and stir at room temperature for 1 hour to form the N-trifluoroacetylated intermediate.
-
In a separate flask, prepare a solution of SmI₂ in THF.
-
Cool the sulfonamide solution to -78 °C (dry ice/acetone bath).
-
Add the SmI₂ solution dropwise until a persistent deep blue or green color indicates an excess of the reagent.
-
Stir at -78 °C for 1-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting amine by column chromatography.
Method B: Reductive Cleavage with Magnesium in Methanol This is a more classical approach that is effective but may affect other reducible functional groups.
Procedure:
-
Suspend the Cm-Bs sulfonamide (1.0 eq.) and magnesium turnings (10 eq.) in anhydrous methanol.
-
Heat the mixture to reflux and monitor by TLC. The reaction can take 6-24 hours.
-
Cool the reaction, filter off the magnesium, and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and water, and acidify with 1M HCl to protonate the amine.
-
Separate the layers and wash the aqueous layer with ethyl acetate.
-
Basify the aqueous layer with 2M NaOH and extract the free amine with DCM or ethyl acetate.
-
Dry and concentrate to yield the deprotected amine.
Conclusion and Future Perspective
This compound is a highly effective reagent for the protection of amines and alcohols, offering a level of stability that is complementary to many widely used protecting groups. The resulting Cm-Bs protected compounds are robust and can be carried through numerous synthetic steps. While deprotection can be challenging, modern reductive methods provide viable pathways for its removal under conditions compatible with sensitive substrates. As synthetic targets become increasingly complex, the strategic use of highly stable and orthogonal protecting groups like Cm-Bs will continue to be an indispensable tool for the synthetic chemist.
References
- Protection of Alcohols - Chemistry LibreTexts. (2020, July 7).
- Protection of Alcohols - Chemistry LibreTexts. (2022, October 4).
- Alcohol Protecting Groups. (n.d.).
- Protecting Groups - Organic Chemistry Portal. (n.d.).
- Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 42413-03-6 [chemicalbook.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-Aryl-3-chloro-4-methylbenzenesulfonamides
Introduction: The Enduring Significance of the Sulfonamide Moiety in Modern Drug Discovery
The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of medicinal chemistry, having been integral to the development of therapeutics for over eight decades. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast and versatile class of drugs with a wide spectrum of biological activities.[1] Their applications extend far beyond their initial use as antimicrobial agents, now encompassing treatments for a variety of conditions including viral infections, cancer, inflammatory diseases, and cardiovascular disorders.[2][3] The therapeutic potential of sulfonamides is vast, with applications in treating allergies, coughs, and fungal and malarial infections.[1] This diverse therapeutic profile underscores the continued importance of developing robust and efficient synthetic methodologies for accessing novel sulfonamide derivatives.
This application note provides a detailed technical guide for the synthesis of N-aryl-3-chloro-4-methylbenzenesulfonamides through the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with various substituted anilines. This reaction is a classic example of nucleophilic substitution at a sulfonyl center and serves as a fundamental transformation in the synthesis of numerous biologically active molecules. We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols, and offer insights into the characterization and purification of the resulting products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important reaction in their synthetic endeavors.
Reaction Mechanism and Kinetics: A Nucleophilic Displacement Reaction
The reaction between this compound and an aniline derivative proceeds via a bimolecular nucleophilic substitution mechanism.[4][5] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide product along with hydrochloric acid.
The rate of this reaction is highly dependent on the nucleophilicity of the aniline, which is, in turn, influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the aniline ring, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and accelerating the reaction rate.[2][6] Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[2][6] This relationship between substituent electronic effects and reaction rate can be quantitatively described by the Hammett equation, which often yields a linear correlation for this type of reaction.[4][7][8]
dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
reagents [label="3-Chloro-4-methylbenzenesulfonyl\nChloride\n(Electrophile)"]; aniline [label="Substituted\nAniline\n(Nucleophile)"]; intermediate [label="Tetrahedral\nIntermediate"]; product [label="N-Aryl-3-chloro-4-methylbenzenesulfonamide"]; hcl [label="+ HCl"];
reagents -> intermediate [label="Nucleophilic Attack"]; aniline -> intermediate; intermediate -> product [label="Chloride Elimination"]; product -> hcl; } Caption: General mechanism for the reaction of this compound with an aniline.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-3-chloro-4-methylbenzenesulfonamides
This protocol outlines a general method for the synthesis of N-aryl-3-chloro-4-methylbenzenesulfonamides. Specific examples with different aniline derivatives are provided in the subsequent table.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-anisidine, p-chloroaniline, p-nitroaniline)
-
Pyridine or triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the aniline solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred aniline solution at room temperature. The addition should be done dropwise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-3-chloro-4-methylbenzenesulfonamide.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
A [label="Dissolve aniline and base in anhydrous DCM"]; B [label="Slowly add this compound solution"]; C [label="Stir at room temperature and monitor by TLC"]; D [label="Quench with 1M HCl and perform aqueous workup"]; E [label="Dry organic layer and concentrate"]; F [label="Purify by recrystallization"]; G [label="Characterize the final product"];
A -> B -> C -> D -> E -> F -> G; } Caption: A generalized workflow for the synthesis and purification of N-aryl-3-chloro-4-methylbenzenesulfonamides.
Table of Reaction Parameters and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various N-aryl-3-chloro-4-methylbenzenesulfonamides.
| Aniline Derivative | Substituent (para-) | Electronic Effect | Typical Reaction Time (h) | Typical Yield (%) |
| Anisidine | -OCH₃ | Electron-Donating | 2-3 | 85-95 |
| Toluidine | -CH₃ | Electron-Donating | 2-4 | 80-90 |
| Aniline | -H | Neutral | 3-5 | 75-85 |
| Chloroaniline | -Cl | Electron-Withdrawing | 4-6 | 70-80 |
| Nitroaniline | -NO₂ | Strongly Electron-Withdrawing | 6-12 | 60-75 |
Note: Reaction times and yields are approximate and may vary depending on the specific reaction scale and conditions.
Characterization of N-Aryl-3-chloro-4-methylbenzenesulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the benzenesulfonyl and aniline moieties. The N-H proton of the sulfonamide group typically appears as a broad singlet. The chemical shifts of the aromatic protons will be influenced by the substituents on both rings.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons provide valuable information about the electronic environment within the molecule.
FT-IR Spectroscopy
The FT-IR spectrum of an N-aryl sulfonamide will exhibit characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3300-3200 cm⁻¹ corresponding to the N-H stretching vibration.
-
S=O Stretches: Two strong absorption bands for the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) typically appear in the ranges of 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[5]
-
Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic C-H and C=C stretching vibrations will also be present.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Hydrolysis of the sulfonyl chloride. | - Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere. |
| - Inefficient reaction. | - Increase the reaction time or gently heat the reaction mixture. Consider using a more nucleophilic aniline or a stronger, non-nucleophilic base. | |
| - Loss of product during workup or purification. | - Optimize the extraction and recrystallization procedures. | |
| Formation of Side Products | - Reaction of the sulfonamide product with the sulfonyl chloride (for primary amines). | - Use a slight excess of the aniline or add the sulfonyl chloride solution slowly to the aniline solution. |
| Difficulty in Purification | - Oiling out during recrystallization. | - Ensure the correct solvent system is used. Try adding the anti-solvent more slowly or cooling the solution at a slower rate. |
| - Product is an amorphous solid. | - Attempt recrystallization from a different solvent system or consider purification by column chromatography. |
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Anilines are toxic and can be absorbed through the skin. Handle with care in a well-ventilated area and wear appropriate PPE.
-
Pyridine and triethylamine are flammable and have strong odors. Use in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of N-aryl-3-chloro-4-methylbenzenesulfonamides is a robust and versatile reaction that provides access to a wide range of compounds with potential applications in drug discovery and development. By understanding the underlying reaction mechanism and optimizing the experimental conditions, researchers can efficiently synthesize these valuable molecules. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for the successful execution of this important transformation.
References
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1133-1140.
- Fisher Scientific. (2023). Safety Data Sheet: 3-Chloro-4-methylbenzene-1-sulfonyl chloride.
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: this compound.
- Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- El Guesmi, N., Berionni, G., & Asghar, B. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
- PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
- ResearchGate. (2024).
- Quora. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?.
- Arcor, E. R., & Rossi, R. A. (1971). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 23, 2254-2257.
- Benchchem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
- Benchchem. (2025). Kinetic Showdown: Unraveling the Reaction of Ethyl 4-(chlorosulfonyl)
- YouTube. (2020). Effect of Substituents on the Basicity of Anilines.
- ResearchGate. (2021).
- University of Calgary. (1987). Applications of Hammett Equation: Substituent and Reaction Constants.
- MDPI. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)
- Wikipedia. (2024). Sulfonamide (medicine).
- Guidechem. (n.d.). Benzenesulfonamide, N-[(4-chlorophenyl)methyl]- 10504-97-9 wiki.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- DergiPark. (2020).
- European Journal of Chemistry. (2021).
- ResearchGate. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide.
- NIST WebBook. (n.d.). 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-methyl-.
- ResearchGate. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydride ORGANIC AND BIOCHEMISTRY.
- PubMed. (1987).
- Santa Cruz Biotechnology. (n.d.). 3-Amino-N-(2-chloro-phenyl)-4-methoxy-benzenesulfonamide.
- ResearchGate. (2013). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- ResearchGate. (2017). Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in 10:90 (v/v)
- ResearchGate. (2022).
- SynHet. (n.d.). N-(3-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide.
- Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143.
- ResearchGate. (2013). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- ResearchGate. (2020). Reactions of aromatic sulfonyl chlorides with anilines.
- Krygowski, T. M., & Fawcett, W. R. (1995). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2033-2038.
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- 4. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
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- 8. web.viu.ca [web.viu.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Protocol for the Synthesis of 2-Chloro-4-(methylsulfonyl)benzylamine: A Key Intermediate for Pharmaceutical Research
An Application Note for Medicinal and Process Chemistry
Abstract
This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of 2-chloro-4-(methylsulfonyl)benzylamine. This compound serves as a valuable building block in medicinal chemistry, incorporating structural motifs commonly found in pharmacologically active molecules.[1][2] The described protocol focuses on the reduction of the nitrile functional group of 2-chloro-4-(methylsulfonyl)benzonitrile using a borane-tetrahydrofuran complex (BH3•THF). The narrative emphasizes the rationale behind key experimental steps, safety considerations for hazardous reagents, and methods for purification and characterization, ensuring a reproducible and reliable synthesis for researchers in drug discovery and development.
Introduction: Significance and Synthetic Strategy
Chlorine-containing compounds are integral to modern pharmaceuticals, with over a quarter of all FDA-approved drugs featuring at least one chlorine atom.[2] The presence of a chloro-substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. Similarly, the methylsulfonyl group is a key pharmacophore in numerous therapeutic agents, often acting as a bioisostere for other functional groups to enhance solubility and metabolic resistance.[3]
The target molecule, 2-chloro-4-(methylsulfonyl)benzylamine, combines these important structural features, making it a highly desirable intermediate for constructing novel drug candidates. Its synthesis is most efficiently achieved through the reduction of the corresponding benzonitrile precursor. While various methods exist for nitrile reduction, including catalytic hydrogenation and the use of potent reducing agents like lithium aluminum hydride, this protocol utilizes a borane-tetrahydrofuran (BH3•THF) complex.[4][5] This reagent is chosen for its high selectivity for the nitrile group, relatively mild reaction conditions, and a more favorable safety profile compared to alternatives like LiAlH4.[6][7] The procedure is designed to be a self-validating system, with clear steps for reaction setup, execution, workup, and purification.
Reaction Scheme:
Materials, Equipment, and Safety
| Reagent/Solvent | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) |
| 2-chloro-4-(methylsulfonyl)benzonitrile | C₈H₆ClNO₂S | 215.66 | >98% | 5.00 g | 23.18 |
| Borane-THF complex | BH₃•THF | 85.94 | 1.0 M in THF | 58.0 mL | 58.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 100 mL | - |
| Methanol (MeOH) | CH₃OH | 32.04 | Reagent Grade | ~30 mL | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 3 M (aq) | ~50 mL | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 5 M (aq) | ~40 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade | ~300 mL | - |
| Brine (Saturated NaCl) | NaCl (aq) | - | Saturated | ~100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | As needed | - |
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet adapter
-
Addition funnel (100 mL)
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, nitrile gloves.[8]
-
Borane-THF Complex (BH₃•THF): This reagent is flammable and reacts violently with water, releasing flammable hydrogen gas. It can also form peroxides upon storage. Always handle BH₃•THF under an inert atmosphere (nitrogen or argon) in a chemical fume hood.[6] Ensure all glassware is thoroughly dried before use.
-
Hydrochloric Acid & Sodium Hydroxide: These are corrosive and can cause severe burns. Handle with appropriate gloves and eye protection. The neutralization step is exothermic and should be performed in an ice bath.
-
Solvents: Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources. Perform all solvent handling and evaporation in a well-ventilated fume hood.
Detailed Experimental Protocol
-
Inert Atmosphere Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: An inert atmosphere is crucial to prevent the borane reagent from reacting with atmospheric moisture and oxygen.[9]
-
-
Reagent Dissolution: Add 2-chloro-4-(methylsulfonyl)benzonitrile (5.00 g, 23.18 mmol) to the flask. Through the septum, add 100 mL of anhydrous THF via cannula or syringe to dissolve the starting material.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: Transfer the 1.0 M BH₃•THF solution (58.0 mL, 58.0 mmol, ~2.5 equivalents) to the addition funnel. Add the borane solution dropwise to the stirred nitrile solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: A slow, controlled addition at low temperature is necessary to manage the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (~66 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase of 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting nitrile spot indicates the reaction is complete, which typically takes 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heating mantle and cool the flask back to 0 °C using an ice-water bath.
-
Quenching Excess Borane: Very slowly and carefully, add ~30 mL of methanol dropwise to the reaction mixture to quench the excess BH₃•THF. Vigorous hydrogen gas evolution will be observed.
-
Causality: Methanol reacts with unconsumed borane to form trimethoxyborane and hydrogen gas. This step must be done cautiously at 0 °C to control the rate of gas evolution.
-
-
Hydrolysis of Borane-Amine Complex: After gas evolution ceases, slowly add 3 M HCl (aq) (~50 mL) to the mixture. The solution should become acidic (pH ~1). Stir the mixture at room temperature for 1 hour.
-
Causality: The acidic workup hydrolyzes the intermediate amine-borane complex to liberate the free amine hydrochloride salt.[10]
-
-
Solvent Removal: Remove the organic solvents (THF, MeOH) from the mixture using a rotary evaporator.
-
Basification and Extraction: Cool the remaining aqueous solution in an ice bath. Slowly add 5 M NaOH (aq) until the solution is strongly basic (pH > 12), which will precipitate the free amine. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol). Alternatively, for larger scales, vacuum distillation can be employed.[11][12]
-
Characterization: The structure and purity of the final product, 2-chloro-4-(methylsulfonyl)benzylamine, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 2-chloro-4-(methylsulfonyl)benzylamine.
References
- Wikipedia. Nitrile reduction. [Link]
- Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
- Organic Chemistry Data. Nitrile to Amine - Common Conditions. [Link]
- Thieme.
- Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]
- BioOne Complete. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. [Link]
- ResearchGate. Reduction of activated aromatic nitriles with ammonia borane. [Link]
- ESPI Metals. Sodium Borohydride. [Link]
- Chemguide. reduction of nitriles. [Link]
- University of California.
- New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]
- Reddit. How to purify Benzylamine?. [Link]
- PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]
- ResearchGate. How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]
- Google Patents.
- Beijing Institute of Technology.
- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
- PrepChem. Synthesis of 2-chloro-4-methylsulfonyloxybenzoic acid. [Link]
- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
- Googleapis.
- PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- PubMed. 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM)
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- PubMed Central. 2-Chloro-N-(4-methylphenyl)benzamide. [Link]
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Sodium Borohydride - ESPI Metals [espimetals.com]
- 10. bioone.org [bioone.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides
Introduction: The Strategic Importance of Sulfonyl Chlorides
Sulfonyl chlorides are paramount building blocks in modern organic synthesis and drug development. Their high reactivity and versatility make them indispensable precursors for the synthesis of a wide array of functional groups, including sulfonamides, sulfonates, and sulfones. These motifs are prevalent in a multitude of pharmaceuticals, agrochemicals, dyes, and materials.[1][2] Traditionally, the synthesis of sulfonyl chlorides has relied on methods that often employ harsh, toxic, and corrosive reagents, such as the oxidative chlorination of thiols or the chlorination of sulfonic acids.[2][3] These classical approaches can suffer from drawbacks like the formation of side products and tedious work-up procedures, rendering them less than ideal for large-scale industrial applications where efficiency, safety, and environmental impact are critical.[1][2]
The conversion of sulfonyl hydrazides to sulfonyl chlorides presents a milder and more practical alternative.[1] Sulfonyl hydrazides are typically stable, easy-to-handle crystalline solids, making them attractive starting materials.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable method for synthesizing sulfonyl chlorides from sulfonyl hydrazides using N-Chlorosuccinimide (NCS).
Method Overview: A Facile and Efficient Transformation
This protocol details a simple, rapid, and highly efficient method for the synthesis of sulfonyl chlorides from the corresponding sulfonyl hydrazides. The reaction proceeds smoothly at room temperature using N-Chlorosuccinimide (NCS) as the chlorinating agent in acetonitrile (CH3CN) as the solvent. This method is characterized by its broad substrate scope, high yields, and clean reaction profile, often requiring minimal purification.[1][6]
Key Advantages:
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature, avoiding the need for heating or cooling.[1]
-
High Efficiency and Yields: The transformation is generally rapid, often completing within a few hours, and provides excellent yields of the desired sulfonyl chlorides.[1][6]
-
Simple Work-Up: The byproducts are easily removed, often allowing for simple filtration or chromatographic purification.
-
Scalability: The protocol has been successfully demonstrated on a gram scale, indicating its potential for larger-scale production.[1][7]
-
Broad Substrate Scope: The method is tolerant of a wide range of functional groups on both aryl and alkyl sulfonyl hydrazides.[1]
Mechanistic Insights: A Radical Pathway
The conversion of sulfonyl hydrazides to sulfonyl chlorides in the presence of NCS is proposed to proceed through a radical-mediated mechanism. The process can be broken down into the following key steps:
-
Radical Initiation: N-Chlorosuccinimide (NCS) acts as a source of a chlorine radical (Cl•).
-
Sulfonyl Radical Formation: The sulfonyl hydrazide undergoes oxidation to form a sulfonyl radical (R-SO₂•) with the concomitant release of nitrogen gas (N₂).[1][4]
-
Radical Coupling: The sulfonyl radical rapidly couples with the chlorine radical to afford the final sulfonyl chloride product.[1]
Figure 1: Proposed reaction mechanism for the synthesis of sulfonyl chlorides.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Substituted Sulfonyl Hydrazide
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc) for extraction and chromatography
-
Petroleum Ether (PE) for chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Flash column chromatography setup
-
Fume hood
-
Protocol 1: Small-Scale Synthesis (0.3 mmol)
This protocol is suitable for initial screening and optimization studies.
-
To a solution of the sulfonyl hydrazide (0.3 mmol, 1.0 equiv) in acetonitrile (2.0 mL) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (0.6 mmol, 2.0 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours under air.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure sulfonyl chloride.
Protocol 2: Large-Scale Synthesis (6 mmol)
This protocol demonstrates the scalability of the reaction for producing gram quantities of the product.
-
In a suitably sized round-bottom flask, dissolve 4-methylbenzenesulfonhydrazide (1.12 g, 6 mmol, 1.0 equiv) in acetonitrile (10 mL).[1]
-
To this solution, add N-Chlorosuccinimide (NCS) (1.6 g, 12 mmol, 2.0 equiv) in one portion at room temperature.[1]
-
Stir the mixture vigorously at room temperature for 2 hours.[1]
-
After the reaction is complete (as indicated by TLC), remove the acetonitrile by rotary evaporation.
-
The resulting residue can be purified by flash column chromatography (eluent: Petroleum Ether/Ethyl Acetate = 20:1) to yield the pure 4-methylbenzenesulfonyl chloride.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Sulfonyl chlorides are a cornerstone of modern organic synthesis, serving as critical intermediates in the preparation of a vast array of functional groups, most notably sulfonamides, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of sulfonyl chlorides. It is designed to equip researchers and professionals in drug development with the foundational knowledge and practical protocols necessary to select and execute the most appropriate synthetic strategy for their specific needs. The guide delves into the mechanistic underpinnings of each method, offers detailed, step-by-step experimental procedures, and presents a comparative analysis of the various approaches, emphasizing their respective advantages, limitations, and substrate scope.
Introduction: The Central Role of Sulfonyl Chlorides
The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile, making it a versatile building block in organic chemistry. Its reactivity allows for the facile introduction of the sulfonyl moiety into a wide range of molecules. The resulting sulfonamides, sulfonate esters, and sulfones are key structural motifs in numerous biologically active compounds and advanced materials.[3] Given their significance, the development of efficient and reliable methods for the synthesis of sulfonyl chlorides has been a continuous area of research. This guide will explore the most prominent and field-proven methods for their preparation.
Synthetic Strategies: A Comparative Overview
The choice of synthetic route to a sulfonyl chloride is dictated by several factors, including the nature of the starting material, the desired substitution pattern, functional group tolerance, and scalability. The most common strategies can be broadly categorized as:
-
Oxidative Chlorination of Sulfur Compounds: Direct conversion of thiols, disulfides, and related species.
-
Chlorination of Sulfonic Acids and Their Salts: A traditional and widely used method.
-
Electrophilic Aromatic Substitution: Direct chlorosulfonation of aromatic rings.
-
The Reed Reaction: A free-radical approach for aliphatic systems.
-
From Organometallic Reagents: For substrates where other methods may not be suitable.
-
Modern Approaches: Innovative methods for late-stage functionalization.
The following table provides a high-level comparison of these key methodologies.
| Method | Starting Material | Key Reagents | Advantages | Limitations |
| Oxidative Chlorination | Thiols, Disulfides | H₂O₂/SOCl₂, NCS/HCl | Fast, high-yielding, mild conditions | Substrate-dependent, potential for over-oxidation |
| From Sulfonic Acids | Sulfonic Acids/Salts | SOCl₂, PCl₅, TAPC | Readily available starting materials, well-established | Can require harsh conditions, functional group intolerance |
| Chlorosulfonation | Aromatic Compounds | ClSO₃H | Direct, one-step process for arenes | Harsh, acidic conditions, regioselectivity can be an issue |
| Reed Reaction | Alkanes | SO₂, Cl₂, light | Utilizes simple hydrocarbon feedstocks | Lack of selectivity, formation of byproducts |
| From Organometallics | Aryl/Alkyl Halides | Grignard/Zinc reagents, SO₂Cl₂ | Good for specific substitution patterns | Requires pre-functionalized substrates |
| From Sulfonamides | Primary Sulfonamides | Pyry-BF₄, MgCl₂ | Excellent for late-stage functionalization, mild | Newer method, reagent availability |
Detailed Methodologies and Experimental Protocols
This section provides an in-depth look at the primary synthetic routes, including mechanistic insights and step-by-step protocols.
Oxidative Chlorination of Thiols and Disulfides
The direct conversion of thiols and disulfides to sulfonyl chlorides is an attractive and efficient strategy.[4] Various oxidizing systems have been developed to achieve this transformation.
Mechanism: The general mechanism involves the initial oxidation of the thiol to a disulfide, followed by further oxidation and chlorination to yield the sulfonyl chloride.
Caption: General Workflow for Oxidative Chlorination of Thiols
Protocol 3.1.1: Using Hydrogen Peroxide and Thionyl Chloride
This method is exceptionally fast and high-yielding for a wide range of thiols.[5][6]
-
Materials:
-
Thiol (1.0 mmol)
-
30% Hydrogen Peroxide (H₂O₂) (3.0 mmol)
-
Thionyl Chloride (SOCl₂) (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.0 mmol) in dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (3.0 mmol) to the stirred solution.
-
Add thionyl chloride (1.0 mmol) dropwise to the mixture. A vigorous reaction may be observed.
-
Allow the reaction to stir at room temperature. The reaction is often complete within minutes.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with the addition of cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude sulfonyl chloride.
-
The product can be further purified by distillation or chromatography if necessary.
-
Protocol 3.1.2: Using N-Chlorosuccinimide (NCS)
This method provides a milder alternative for the oxidation of thiols.[7]
-
Materials:
-
Thiol (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (3.0 mmol)
-
Tetrabutylammonium chloride (TBAC) (0.1 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (H₂O) (1 mL)
-
-
Procedure:
-
To a solution of the thiol (1.0 mmol) and TBAC (0.1 mmol) in acetonitrile (5 mL) and water (1 mL), add NCS (3.0 mmol) portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor by TLC.
-
After completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the sulfonyl chloride.[2]
-
From Sulfonic Acids and Their Salts
The conversion of sulfonic acids or their salts to sulfonyl chlorides is a classical and widely practiced method.[1][8] This transformation is typically achieved using various chlorinating agents.
Mechanism: The reaction proceeds via the activation of the sulfonic acid by the chlorinating agent, followed by nucleophilic attack of a chloride ion.
Caption: Mechanism of Sulfonyl Chloride Formation from Sulfonic Acid
Protocol 3.2.1: Using Thionyl Chloride
-
Materials:
-
Sulfonic acid or its sodium salt (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2-5 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To the sulfonic acid or its sodium salt, add an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for several hours, or until the reaction is complete (cessation of gas evolution).
-
Monitor the reaction by quenching a small aliquot with an amine and analyzing the formation of the corresponding sulfonamide by TLC or LC-MS.
-
After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude sulfonyl chloride can be used directly or purified by distillation or crystallization.
-
Protocol 3.2.2: Using 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC)
This method offers a milder, solvent-free alternative for the preparation of sulfonyl chlorides from sulfonic acids.[8][9]
-
Materials:
-
Sulfonic acid (1.0 mmol)
-
TAPC (0.3 mmol)
-
Potassium chloride (KCl) (20 mol%)
-
Water (a small drop)
-
-
Procedure:
-
In a mortar, mix the sulfonic acid (1.0 mmol) and TAPC (0.3 mmol).
-
Grind the mixture with a pestle for 1 minute.
-
Add KCl (20 mol%) and a small drop of water.
-
Continue grinding for another minute.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the residue with ethyl acetate (4 x 5 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the sulfonyl chloride.
-
Chlorosulfonation of Aromatic Compounds
Direct chlorosulfonation is a powerful method for introducing a sulfonyl chloride group onto an aromatic ring in a single step, proceeding via electrophilic aromatic substitution.[3][10][11]
Mechanism: Chlorosulfonic acid acts as the source of the electrophile, which is believed to be the sulfonyl chloride cation (SO₂Cl⁺) or a related species.[12][13]
Protocol 3.3.1: General Procedure for Aromatic Chlorosulfonation
-
Materials:
-
Aromatic compound (1.0 equiv)
-
Chlorosulfonic acid (ClSO₃H) (3-5 equiv)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (3-5 equiv) to 0 °C.
-
Slowly add the aromatic compound (1.0 equiv) to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction may require gentle heating depending on the reactivity of the aromatic substrate.
-
Monitor the reaction's progress by taking a small aliquot and carefully quenching it with ice water, followed by extraction and analysis.
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The sulfonyl chloride product will often precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The Reed Reaction
The Reed reaction is a photochemical process used for the sulfochlorination of aliphatic hydrocarbons.[14] It involves a free-radical chain mechanism.
Mechanism: The reaction is initiated by the photolytic cleavage of chlorine. The resulting chlorine radical abstracts a hydrogen atom from the alkane, and the alkyl radical then reacts with sulfur dioxide and chlorine to form the sulfonyl chloride.
General Considerations: This reaction is primarily of industrial importance for the production of detergents and is less commonly used in laboratory-scale synthesis due to the formation of product mixtures and the specialized equipment required.[15]
Safety and Handling
The synthesis of sulfonyl chlorides often involves the use of hazardous and corrosive reagents. It is imperative to adhere to strict safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases such as SO₂ and HCl.[16][17][18] All manipulations must be performed in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Chlorosulfonic Acid (ClSO₃H): A strong acid and a powerful oxidizing and dehydrating agent. It reacts explosively with water. Handle with extreme caution in a fume hood and wear appropriate PPE.[20]
-
Sulfuryl Chloride (SO₂Cl₂): Corrosive and toxic. Reacts with water. Handle with care in a fume hood.
-
General Precautions: Always have an appropriate quenching agent and a spill kit readily available. Ensure that an eyewash station and safety shower are accessible.[21]
Conclusion
The synthesis of sulfonyl chlorides is a well-established field with a diverse array of methodologies available to the synthetic chemist. The choice of method is highly dependent on the specific target molecule and the available starting materials. The protocols outlined in this guide, from the rapid oxidative chlorination of thiols to the classical chlorosulfonation of arenes and modern late-stage functionalization techniques, provide a robust toolkit for researchers in academia and industry. A thorough understanding of the mechanisms and a commitment to safe laboratory practices are essential for the successful preparation of these valuable synthetic intermediates.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A novel and efficient method for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]
- askIITians. (2015).
- Scilit. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]
- Google Patents. (n.d.).
- Fischer-Tropsch Archive. (n.d.).
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
- Google Patents. (n.d.).
- Synlett. (2012). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. [Link]
- Organic Chemistry Portal. (n.d.).
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- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
- Chemistry Stack Exchange. (2015).
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- National Institutes of Health. (n.d.).
- ACS Publications. (2009).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2020).
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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- ACS Publications. (2015).
- INIS-IAEA. (n.d.).
- Google Patents. (n.d.).
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Application Note & Protocols: Strategic Synthesis of Sulfonamides using 3-Chloro-4-methylbenzenesulfonyl Chloride with Primary and Secondary Amines
For: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Its utility stems from its ability to act as a stable bioisostere for amides and carboxylic acids, often enhancing pharmacokinetic properties such as metabolic stability and target binding affinity.[2][3] 3-Chloro-4-methylbenzenesulfonyl chloride is a particularly valuable reagent in this context. The specific substitution pattern on the aromatic ring—a chloro group at position 3 and a methyl group at position 4—provides medicinal chemists with critical levers for modulating a molecule's electronic and steric properties to optimize structure-activity relationships (SAR).[4][5]
This document provides a comprehensive guide to the reaction of this compound with primary and secondary amines. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering detailed, field-tested protocols and critical safety information to empower researchers in drug discovery and synthetic chemistry to leverage this reaction with confidence and precision.
Reaction Mechanism: A Tale of Two Amines
The synthesis of sulfonamides from sulfonyl chlorides is a classic nucleophilic substitution reaction at the electrophilic sulfur center.[6][7] The amine's lone pair of electrons initiates a nucleophilic attack on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically employed to neutralize the hydrochloric acid (HCl) generated in situ.
The fundamental divergence in this reaction pathway occurs between primary and secondary amines, a difference famously exploited in the Hinsberg test for amine differentiation.[6][8][9]
-
Primary Amines: Reaction with this compound yields an N-substituted sulfonamide. Crucially, this product retains an acidic proton on the nitrogen atom. In the presence of a strong aqueous base, such as sodium hydroxide (NaOH), this proton can be abstracted to form a water-soluble sodium salt.[6][7] Subsequent acidification will regenerate and precipitate the insoluble sulfonamide.
-
Secondary Amines: The reaction produces an N,N-disubstituted sulfonamide. This product lacks an acidic proton on the nitrogen atom and therefore cannot be deprotonated by an aqueous base.[8] Consequently, the resulting sulfonamide is typically insoluble in both acidic and alkaline aqueous solutions.[6][7]
This differential solubility is not merely a diagnostic curiosity; it is a critical consideration for reaction work-up and purification strategies.
Caption: General mechanism of sulfonamide synthesis.
Validated Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating in-process checks to ensure reaction success.
Protocol 1: Synthesis of N-benzyl-3-chloro-4-methylbenzenesulfonamide (Primary Amine)
Objective: To synthesize a representative N-monosubstituted sulfonamide with high purity.
Materials & Equipment:
-
Reagents: this compound, benzylamine, 10% aqueous sodium hydroxide (NaOH), dichloromethane (DCM), 2M hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.
-
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, 50 mL dropping funnel, 250 mL separatory funnel, rotary evaporator, Buchner funnel and flask, thin-layer chromatography (TLC) plates (silica gel).
Step-by-Step Methodology:
-
Reaction Setup: In the 100 mL round-bottom flask, dissolve benzylamine (1.0 eq) in DCM (30 mL). Add 10% aqueous NaOH (2.5 eq, in 20 mL of water). Cool the biphasic mixture to 0-5 °C using an ice-water bath with vigorous stirring.
-
Reagent Addition: Dissolve this compound (1.05 eq) in DCM (10 mL). Transfer this solution to the dropping funnel and add it dropwise to the cooled, stirring amine solution over 20-30 minutes. Ensure the internal temperature remains below 10 °C.
-
Causality Insight: Dropwise addition prevents an exothermic surge. The biphasic Schotten-Baumann condition with NaOH simultaneously acts as the base and keeps the sulfonyl chloride concentration low in the aqueous phase, minimizing hydrolysis.[6]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
In-Process Check (TLC): Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting sulfonyl chloride and the reaction mixture. The disappearance of the sulfonyl chloride spot indicates completion.
-
Work-up & Extraction: Transfer the mixture to the separatory funnel. Separate the layers. Wash the organic layer sequentially with 2M HCl (2 x 20 mL) to remove any unreacted amine, water (20 mL), saturated sodium bicarbonate solution (20 mL) to remove any sulfonyl acid from hydrolysis, and finally brine (20 mL).
-
Validation Step (Hinsberg Principle): Take a small aliquot (1 mL) of the DCM layer, add 2 mL of 10% NaOH, and shake. The absence of a precipitate and the formation of a clear solution (or extraction of the product into the aqueous layer) confirms the formation of the acidic primary sulfonamide. Acidifying this aqueous layer with concentrated HCl should cause the product to precipitate.
-
Isolation & Purification: Dry the bulk organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzyl-3-chloro-4-methylbenzenesulfonamide as a white solid.
Protocol 2: Synthesis of 4-(3-chloro-4-methylphenylsulfonyl)morpholine (Secondary Amine)
Objective: To synthesize a representative N,N-disubstituted sulfonamide.
Materials & Equipment:
-
Reagents: this compound, morpholine, triethylamine (TEA), tetrahydrofuran (THF), deionized water, 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Same as Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in THF (40 mL). Cool the solution to 0-5 °C in an ice-water bath with magnetic stirring.
-
Causality Insight: An organic base like triethylamine is often preferred in a single-phase organic solvent system. It acts as an efficient HCl scavenger, forming a salt (triethylammonium chloride) that often precipitates, driving the reaction forward.
-
-
Reagent Addition: Dissolve this compound (1.05 eq) in THF (10 mL) and add it dropwise to the cooled amine solution over 20-30 minutes. A white precipitate (TEA·HCl) will likely form.
-
Reaction Progression: After addition, allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC indicates completion.
-
Work-up & Isolation: Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of THF. Combine the filtrates and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL). Wash sequentially with 1M HCl (2 x 20 mL), water (20 mL), saturated sodium bicarbonate (20 mL), and brine (20 mL).
-
Self-Validation: The product should remain in the organic layer during all washes. Unlike the primary sulfonamide, it will not dissolve in a basic wash. This insolubility is the expected and validating result for a secondary sulfonamide.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. The crude product can be purified by recrystallization or flash column chromatography (silica gel) to afford the pure 4-(3-chloro-4-methylphenylsulfonyl)morpholine.
Caption: General experimental workflow for sulfonamide synthesis.
Comparative Data Summary
The distinct chemical nature of the sulfonamide products derived from primary and secondary amines dictates their behavior during synthesis and purification.
| Feature | Reaction with Primary Amine | Reaction with Secondary Amine | Rationale |
| Amine Nucleophile | R-NH₂ | R₂NH | Presence of one vs. two organic substituents on nitrogen. |
| Product Structure | N-substituted Sulfonamide | N,N-disubstituted Sulfonamide | Forms a new S-N bond. |
| Acidity of N-H Proton | Acidic (pKa ≈ 10) | Not present | The N-H proton in primary sulfonamides is electron-withdrawn by the SO₂ group. |
| Solubility in 10% NaOH | Soluble (forms sodium salt) | Insoluble | Key difference based on the presence or absence of the acidic N-H proton.[6][9] |
| Typical Work-up | Can utilize basic extraction for purification. | Standard aqueous washes. | The differential solubility can be exploited as a purification tool. |
| Expected Yields | Generally high (85-98%) | Generally high (80-95%) | The reaction is typically efficient for unhindered amines.[10][11] |
Critical Safety & Handling Protocols
Adherence to strict safety protocols is non-negotiable when handling the reagents involved in this synthesis.
-
This compound:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[12][13][14] May cause an allergic skin reaction and respiratory irritation.[15] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[12][15] Ensure an eyewash station and safety shower are immediately accessible.[12]
-
-
Amines (e.g., Benzylamine, Morpholine):
-
Hazards: Many amines are corrosive, flammable, and toxic. They often have pungent, irritating odors.
-
Handling: Handle in a chemical fume hood. Avoid inhalation of vapors and direct skin contact.
-
-
Solvents (DCM, THF):
-
Hazards: Dichloromethane is a suspected carcinogen. Both are volatile organic compounds.
-
Handling: Use in a well-ventilated fume hood and away from ignition sources.
-
-
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents or chlorinated waste down the drain.[13]
-
References
- Hinsberg reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026. [Link]
- Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. (n.d.).
- Hinsberg Test: Definition, Procedure, and Mechanism. (n.d.). Chemistry Learner. [Link]
- Hinsberg Test Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
- Hinsberg Reagent And Test. (n.d.). BYJU'S. [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University. [Link]
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. [Link]
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances. [Link]
- The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. (n.d.).
- Reaction Amines With Aryl Sulphonyl Chloride. (2023, February 3). YouTube. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025, August 6).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. [Link]
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Application Notes & Protocols: Advanced Catalytic Methods for Sulfonamide Synthesis from Sulfonyl Chlorides
Abstract: The sulfonamide moiety is a cornerstone of modern medicinal chemistry and agrochemicals, prized for its unique physicochemical properties and metabolic stability.[1][2] The classical synthesis, a direct reaction between an amine and a sulfonyl chloride, often requires harsh conditions and struggles with less nucleophilic amines or sensitive functional groups.[1][3][4] This guide provides an in-depth exploration of advanced catalytic methods that overcome these limitations. We will detail field-proven protocols for transition-metal, organocatalytic, and photoredox-catalyzed approaches, explaining the mechanistic rationale behind each technique to empower researchers in drug discovery and chemical development to select and execute the optimal strategy for their specific synthetic challenges.
The Imperative for Catalysis in Sulfonamide Synthesis
The traditional approach to forming a sulfonamide bond involves the reaction of a primary or secondary amine with a sulfonyl chloride, typically in the presence of a stoichiometric amount of a base like pyridine or triethylamine to neutralize the HCl byproduct.[3][5] While effective for simple, highly nucleophilic amines, this method faces several significant challenges:
-
Low Reactivity of Amines: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) react sluggishly, often requiring high temperatures and long reaction times, which can compromise the stability of complex molecules.[1]
-
Di-sulfonylation: Primary amines can undergo a second sulfonylation on the sulfonamide nitrogen, leading to undesired bis-sulfonylated byproducts. This is particularly problematic with strong bases and high concentrations of the sulfonyl chloride.[6]
-
Limited Functional Group Tolerance: The often basic and harsh conditions are incompatible with sensitive functional groups present in complex drug candidates.[1][4]
Catalytic methods address these issues by providing alternative reaction pathways with lower activation energies, enabling the synthesis of a broader range of sulfonamides under milder conditions with greater efficiency and selectivity.
Organocatalysis: The Nucleophilic Catalyst Approach
For less reactive amines or when precise control is needed, a nucleophilic catalyst can significantly accelerate the reaction. The most common and effective catalyst in this class is 4-Dimethylaminopyridine (DMAP).
Principle and Rationale: DMAP is a hyper-nucleophilic catalyst. It first reacts with the highly electrophilic sulfonyl chloride to form a reactive intermediate, a sulfonylpyridinium salt. This intermediate is significantly more reactive towards the amine nucleophile than the original sulfonyl chloride. The catalyst is regenerated upon nucleophilic attack by the amine, completing the catalytic cycle. This pathway avoids the direct, high-energy reaction between a weak amine nucleophile and the sulfonyl chloride.
Diagram: DMAP Catalytic Cycle
Sources
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Application Notes & Protocols: Accelerated Synthesis of Sulfonamides from Sulfonyl Chlorides via Microwave Irradiation
Introduction: The Enduring Importance of Sulfonamides and the Need for Synthetic Acceleration
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development. Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been incorporated into a vast array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] The unique chemical properties of the sulfonamide group—its ability to act as a hydrogen bond donor and acceptor, its hydrolytic stability, and its electron-withdrawing nature—make it a privileged scaffold in drug design.[1]
The classical and most direct method for synthesizing sulfonamides involves the nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine. While effective, this method often requires prolonged reaction times, elevated temperatures using conventional heating (e.g., oil baths), and sometimes the use of hazardous solvents and excess base, leading to challenges in purification and increased environmental impact.[2][3]
In the fast-paced environment of drug discovery, where rapid lead optimization and library synthesis are paramount, such time-consuming methods represent a significant bottleneck. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. By utilizing dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often with improved yields and cleaner reaction profiles.[4][5] This application note provides a detailed guide to the principles, protocols, and best practices for the microwave-assisted synthesis of sulfonamides from sulfonyl chlorides, tailored for researchers and professionals in the pharmaceutical and chemical sciences.
The Mechanism: Why Microwaves Excel
The remarkable rate enhancements observed in microwave-assisted synthesis are primarily due to a thermal effect known as dielectric heating . Unlike conventional heating, which transfers energy inefficiently through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[6]
-
Direct Energy Transfer: Microwaves cause polar molecules (like the amine nucleophile, any polar solvent, and the sulfonyl chloride itself) to rapidly align and realign with the oscillating electric field. This rapid molecular motion generates intense internal friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.[6]
-
Overcoming Activation Barriers: The reaction between an amine and a sulfonyl chloride proceeds through a polar, tetrahedral transition state. Microwave energy is particularly effective at stabilizing such polar intermediates, thereby lowering the activation energy of the reaction and significantly accelerating the rate of nucleophilic attack on the electron-deficient sulfur atom.[4] The proposed mechanism involves the microwave field activating the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine.[4] This leads to the formation of an intermediate, from which hydrogen chloride is eliminated to yield the final sulfonamide product.[4]
This direct and efficient energy transfer allows for reactions to be completed in a fraction of the time required by conventional methods.[5]
Figure 1. General workflow for microwave-assisted sulfonamide synthesis.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to traditional methods. The following table summarizes typical results for the synthesis of various sulfonamides, highlighting the dramatic reduction in reaction time and frequent improvement in yield.
| Sulfonamide Product | Reactants | Method | Time | Yield (%) | Reference |
| N-Phenyl-p-toluenesulfonamide | p-Toluenesulfonyl chloride, Aniline | Microwave (Solvent-Free) | 3 min | 97% | [2] |
| N-Phenyl-p-toluenesulfonamide | p-Toluenesulfonyl chloride, Aniline | Conventional | 2-15 hours | <50% (Typical) | [5] |
| N-Benzyl-p-toluenesulfonamide | p-Toluenesulfonyl chloride, Benzylamine | Microwave (Solvent-Free) | 1.5 min | 95% | [2] |
| N-(4-Chlorophenyl)-p-toluenesulfonamide | p-Toluenesulfonyl chloride, 4-Chloroaniline | Microwave (Solvent-Free) | 3 min | 96% | [2] |
| N-Morpholinyl-p-toluenesulfonamide | p-Toluenesulfonyl chloride, Morpholine | Microwave (Solvent-Free) | 7 min | 89% | [2] |
Application Protocol 1: Solvent-Free Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol is based on the environmentally benign and highly efficient solvent-free method developed by Lakrout et al.[2] It is broadly applicable to a range of primary and secondary amines.
Materials and Equipment
-
Reagents:
-
Appropriate Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.0 mmol)
-
Appropriate Primary or Secondary Amine (1.1 mmol)
-
n-Hexane (for work-up)
-
-
Equipment:
-
Dedicated scientific microwave reactor with programmable temperature and power control. Note: Domestic microwave ovens are not suitable and are extremely hazardous for this application.[7]
-
10 mL pressure-rated microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, filtration apparatus)
-
TLC plates (Silica gel) for reaction monitoring
-
Experimental Procedure
Figure 2. Step-by-step workflow for the solvent-free protocol.
-
Vessel Preparation: Place the appropriate sulfonyl chloride (1.0 mmol) and the desired amine (1.1 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave reactor. Set the reaction temperature to 100-120°C and the time according to the reactivity of the amine (typical times range from 1.5 to 10 minutes). Primary amines generally react faster than secondary amines.[4]
-
Reaction Monitoring: Once the irradiation is complete, allow the vessel to cool to room temperature (automated cooling fans in the reactor will facilitate this). A solid crude product should be observed. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification:
-
To the solidified crude product, add 15-20 mL of n-hexane and stir the mixture.[3]
-
Allow the mixture to stand at room temperature for several hours to ensure complete precipitation.[3]
-
Collect the pure sulfonamide product by filtration, wash with a small amount of cold n-hexane, and dry.[3] For many substrates, this procedure yields the product in high purity without the need for column chromatography.
-
Application Protocol 2: Solvent-Based Synthesis for Challenging Substrates
For less reactive substrates or for reactions requiring better temperature moderation, a solvent-based approach can be employed. The choice of solvent is critical, as it must be able to absorb microwave energy efficiently.
Causality of Solvent and Base Selection
-
Solvent: The ideal solvent should have a high dielectric constant and/or a high loss tangent (tan δ) to couple effectively with microwaves.[8][9] Solvents are often classified by their microwave absorbing ability:
-
High Absorbers (tan δ > 0.5): Ethanol, Methanol, DMSO. These heat extremely quickly.[4]
-
Medium Absorbers (0.1 < tan δ < 0.5): DMF, Acetonitrile, Water. These also heat very efficiently.[8]
-
Low Absorbers (tan δ < 0.1): Toluene, THF, Dioxane. These are poor choices unless a reactant or additive is polar enough to absorb the energy.[8] Polar aprotic solvents like DMF or acetonitrile are excellent choices as they are efficient at heating and can help solubilize reactants.[8]
-
-
Base: While the solvent-free protocol often requires no base, solvent-based reactions typically include a base to neutralize the HCl generated. Tertiary amines like triethylamine (TEA) or pyridine are common choices. For some reactions, an inorganic base like K₂CO₃ can also be effective.[1] The base prevents the protonation of the unreacted starting amine, which would render it non-nucleophilic.
Materials and Equipment
-
Reagents:
-
Sulfonyl Chloride (1.0 mmol)
-
Amine (1.1-1.2 mmol)
-
Base (e.g., Triethylamine or K₂CO₃) (1.5 mmol)
-
Microwave-compatible solvent (e.g., Acetonitrile or DMF) (3-5 mL)
-
Ethyl acetate and water (for work-up)
-
Brine solution
-
Anhydrous sodium or magnesium sulfate
-
-
Equipment: As listed in Protocol 1.
Experimental Procedure
-
Vessel Preparation: To a 10 mL microwave vial containing a stir bar, add the sulfonyl chloride (1.0 mmol), amine (1.1 mmol), and base (1.5 mmol). Add 3-5 mL of the chosen solvent (e.g., acetonitrile).
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at a set temperature (e.g., 120-150°C) for 5-20 minutes. The optimal time and temperature should be determined empirically for each new substrate combination.
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if necessary.[9]
-
Safety and Troubleshooting
-
Pressure Hazards: Microwave reactions in sealed vessels can generate significant pressure, especially with low-boiling solvents. Always use pressure-rated vessels and never exceed the manufacturer's recommended volume, temperature, or pressure limits.
-
Reagent Hazards: Sulfonyl chlorides are moisture-sensitive and corrosive. Amines can be toxic and volatile. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thermal Runaway: Be cautious with unknown reactions. Start with low power and shorter times to gauge the reaction kinetics and avoid a potential thermal runaway.[7]
-
Troubleshooting - No Reaction: If no product is formed, consider increasing the temperature, extending the reaction time, or switching to a more efficiently absorbing solvent (e.g., from acetonitrile to DMF or ethanol). Ensure a suitable base is used if not employing the solvent-free method.
-
Troubleshooting - Low Yield/Byproducts: Low yields may indicate incomplete reaction or degradation. Consider lowering the temperature and slightly increasing the time. If bis-sulfonylation of a primary amine is an issue, ensure the amine is not the limiting reagent. Purification by column chromatography may be necessary to remove byproducts.
Conclusion
Microwave-assisted synthesis represents a significant advancement over conventional heating methods for the preparation of sulfonamides from sulfonyl chlorides. This technology provides a robust, reliable, and rapid platform for generating these critical pharmaceutical scaffolds. By dramatically reducing reaction times from hours to minutes and often improving yields, MAOS enables higher throughput in medicinal chemistry campaigns and aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[2] The protocols outlined in this application note provide a solid foundation for researchers to harness the power of microwave synthesis in their drug discovery and development efforts.
References
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances. [Link]
- Pawar, S. S., & Akamanchi, K. G. (2011). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. Journal of Chemical and Pharmaceutical Research, 3(6), 849-855.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- Gül, H. İ., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1338-1345.
- Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(25), 12933-12938. [Link]
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Bandyopadhyay, D., & Mukherjee, B. (2015). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research Journal of Chemical Sciences, 5(8), 75-82.
- Klimek-Ochab, M., et al. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. RSC Advances, 12(40), 26055-26069. [Link]
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 195-198.
- Pasha, M. A., & Manjula, K. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 145-150.
- University of California, Santa Barbara MRL. (n.d.). Microwave Synthesis Conditions.
- Makropoulos, D., et al. (2009). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. Tetrahedron Letters, 50(50), 7028-7031. [Link]
- Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 299-315. [Link]
- Mąkol, P., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
Sources
- 1. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 9. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Chloro-4-methylbenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Key Building Block for Bioactive Scaffolds
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents, from antibacterial drugs to anticancer and antiviral medications. The synthesis of these crucial compounds often relies on the reactivity of sulfonyl chlorides. Among these, 3-Chloro-4-methylbenzenesulfonyl chloride emerges as a particularly valuable reagent. Its substituted aromatic ring provides a scaffold that can be strategically utilized to fine-tune the physicochemical and pharmacological properties of a molecule, such as lipophilicity, metabolic stability, and target binding affinity. The presence of the chloro and methyl groups on the benzene ring influences the electronic properties of the sulfonyl chloride, enhancing its reactivity and providing specific points for molecular recognition in biological targets. This guide provides an in-depth look at the applications of this compound in medicinal chemistry, complete with detailed protocols and an exploration of the chemical principles that underpin its utility.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of sulfonamides and related compounds with diverse biological activities.
Synthesis of Novel Anticancer Agents
Derivatives of this compound have shown significant promise in the development of novel anticancer therapeutics. A notable example is the synthesis of a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which have demonstrated pro-apoptotic activity against various cancer cell lines.[1][2]
Mechanism of Action Insight: The sulfonamide moiety in these compounds plays a crucial role in their biological activity. It can act as a hydrogen bond donor and acceptor, facilitating interactions with key amino acid residues in the active sites of target proteins, such as kinases or other enzymes involved in cell proliferation and survival pathways. The specific substitution pattern on the benzene ring, derived from this compound, contributes to the overall shape and electronic distribution of the molecule, which is critical for selective binding to the intended biological target.
Workflow for Anticancer Agent Synthesis:
Caption: Synthetic workflow for anticancer guanidine derivatives.
Development of Antimicrobial Agents
The sulfonamide linkage is a classic pharmacophore in antimicrobial drugs. The reaction of benzenesulfonyl chlorides with various amines is a highly efficient method for creating libraries of sulfonamide derivatives for screening against bacterial and fungal pathogens. The lipophilicity and electronic properties imparted by the 3-chloro-4-methylphenyl moiety can enhance the permeability of the compounds across microbial cell membranes and improve their inhibitory activity against essential enzymes.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-3-chloro-4-methylbenzenesulfonamides
This protocol outlines a general and robust method for the synthesis of N-aryl sulfonamides, a common scaffold in medicinal chemistry.
Rationale: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The choice of a base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Pyridine often serves as both a base and a solvent, while in other systems, an inert solvent like THF or dichloromethane is used with a non-nucleophilic base such as triethylamine or potassium carbonate. The reaction is typically conducted at room temperature, but gentle heating can be applied to accelerate the reaction with less reactive amines.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Anhydrous pyridine or a mixture of anhydrous tetrahydrofuran (THF) and triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous pyridine (or a suitable solvent like THF or DCM).
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.1 equivalents) portion-wise at 0 °C (ice bath). If using a non-pyridine solvent system, add triethylamine (1.5 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/amine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline product can also serve as an indicator of purity.
Protocol 2: Synthesis of this compound
For researchers who need to synthesize the starting material, the following protocol, adapted from patent literature, can be employed.[3]
Rationale: This procedure involves the electrophilic chlorination of 4-methylbenzenesulfonyl chloride (tosyl chloride). The reaction is catalyzed by a Lewis acid, such as iron(III) chloride, which polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic. Iodine can be used as a co-catalyst. The reaction temperature is controlled to prevent side reactions and ensure regioselectivity.
Materials:
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Chlorine gas
-
Iron(III) chloride (FeCl₃)
-
Iodine (I₂)
-
Chlorination apparatus with a gas inlet and outlet
-
Heating mantle
Procedure:
-
Setup: In a chlorination apparatus, melt 4-methylbenzenesulfonyl chloride (1.0 equivalent).
-
Catalyst Addition: Add iron(III) chloride (catalytic amount) and a small crystal of iodine to the molten starting material.
-
Chlorination: Bubble chlorine gas through the molten mixture at a controlled rate while maintaining the temperature between 75-80 °C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl. The crude product can be used directly or purified by distillation under reduced pressure.
Data Presentation
The biological activity of compounds derived from this compound is a key indicator of their therapeutic potential. The following table summarizes the in vitro anticancer activity of some synthesized guanidine derivatives.
| Compound ID | Modification | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 20 | R² = 4-OH | 12.8 (mean) | 12.8 (mean) | 12.8 (mean) |
| 24 | R² = 4-OH, R¹ = CH₂-Ph | 12.7 (mean) | 12.7 (mean) | 12.7 (mean) |
| 30 | R² = 4-OH, R¹ = CH₂-(4-Cl-Ph) | 8 | >100 | >100 |
Data extracted from Sławiński, J., et al. (2023).[2]
Logical Relationships and Mechanistic Insights
The reactivity of the sulfonyl chloride is governed by the electrophilicity of the sulfur atom. The substituents on the benzene ring play a significant role in modulating this reactivity.
Caption: Influence of substituents on sulfonyl chloride reactivity.
In this compound, the chlorine atom acts as an electron-withdrawing group through induction, which increases the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride. The methyl group is weakly electron-donating, but its effect is generally outweighed by the electron-withdrawing effect of the chlorine and the sulfonyl group itself. This heightened reactivity allows for efficient sulfonamide formation under mild conditions.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its utility in the synthesis of diverse, biologically active sulfonamides underscores its importance in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of new therapeutic agents.
References
- US5498798A - 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof.
- Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences, 24(5), 4436.
- Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. PubMed.
Sources
- 1. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 2. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 3. US5498798A - 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Synthesis of Sulfonate Esters Using 3-Chloro-4-methylbenzenesulfonyl Chloride
Abstract & Introduction
In the landscape of modern organic synthesis, particularly within drug development and materials science, the strategic conversion of functional groups is paramount. Alcohols, while ubiquitous, are notoriously poor leaving groups in nucleophilic substitution and elimination reactions due to the instability of the resulting hydroxide anion.[1][2] The conversion of alcohols into sulfonate esters is a cornerstone transformation that circumvents this limitation, turning the hydroxyl moiety into an excellent leaving group.[1] This "activation" of alcohols is critical for subsequent reactions, including substitutions (SN1/SN2), eliminations, and transition-metal-catalyzed cross-coupling reactions.[2]
3-Chloro-4-methylbenzenesulfonyl chloride stands out as a versatile and efficient reagent for this purpose. Its resulting sulfonate esters possess a well-defined reactivity profile, influenced by the electronic properties of the chloro and methyl substituents on the aromatic ring. This guide provides an in-depth exploration of the synthesis of sulfonate esters using this reagent, detailing the underlying mechanistic principles, providing robust experimental protocols, and emphasizing critical safety considerations.
The Underlying Chemistry: Mechanism of Sulfonylation
The formation of a sulfonate ester from an alcohol and this compound is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction is highly reliable and proceeds with a predictable stereochemical outcome.
2.1 Mechanistic Pathway
The process is initiated by the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the sulfonyl chloride.[1][2] The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur center susceptible to this attack. The reaction typically requires a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2][3]
A key feature of this mechanism is the retention of stereochemistry at the alcohol's stereocenter.[1][2] Since the carbon-oxygen bond of the alcohol is not broken during the esterification process, the configuration of the starting alcohol is preserved in the resulting sulfonate ester product.[2] This is a significant advantage over other methods of alcohol activation that can lead to inversion or racemization.[2]
Figure 1: General mechanism for sulfonate ester formation.
Safety & Handling of this compound
Scientific integrity demands a rigorous approach to safety. This compound is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: The reagent causes severe skin burns and eye damage.[4][5] It may also cause an allergic skin reaction.[4][6] It is moisture-sensitive and will hydrolyze to produce corrosive HCl gas.[7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, a lab coat, and impervious gloves (e.g., nitrile).[4][5]
-
Handling: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] Keep the reagent container tightly closed and, if possible, handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5][8]
-
-
Incompatible Materials: Avoid contact with bases, amines, and strong reducing agents.[6]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. They can be adapted for various alcohol and phenol substrates.
4.1 General Protocol for Sulfonylation of an Alcohol
This procedure details the conversion of a primary or secondary alcohol to its corresponding 3-chloro-4-methylbenzenesulfonate ester.
Figure 2: Standard experimental workflow for sulfonylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or pyridine) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base. Triethylamine (1.5 eq.) or pyridine (used as solvent or co-solvent) are common choices.[9] Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1-1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring alcohol solution over 15-30 minutes. Causality: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. If CH₂Cl₂ was used, dilute with additional CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[10]
-
Trustworthiness Check: Each wash removes specific impurities. The HCl wash protonates the amine base, making it water-soluble. The bicarbonate wash neutralizes any remaining acidic species.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol, or toluene/hexane).[10][11]
4.2 Protocol for Sulfonylation of a Phenol
The procedure for phenols is similar, but often benefits from slightly different base/solvent systems due to the higher acidity of the phenolic proton. A common and effective method uses potassium carbonate as the base in a polar aprotic solvent.[11][12]
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous acetone or dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.1 eq.) portion-wise or as a solution in the reaction solvent at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the phenol.
-
Workup and Purification: Filter off the inorganic salts and concentrate the filtrate. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography as described previously.[11]
Data Presentation & Characterization
The successful synthesis of the sulfonate ester must be confirmed through rigorous characterization.
5.1 Typical Reaction Parameters
| Substrate Type | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | Et₃N / DMAP | CH₂Cl₂ | 0 → RT | 2 - 6 | 85 - 95 |
| Secondary Alcohol | Et₃N | CH₂Cl₂ | 0 → RT | 4 - 12 | 80 - 90 |
| Phenol | K₂CO₃ | Acetone/DMF | RT → 50 | 2 - 8 | 80 - 95[12] |
| Sterically Hindered Alcohol | Pyridine | Pyridine | RT → 60 | 12 - 24 | 60 - 80 |
5.2 Spectroscopic Characterization
-
¹H NMR Spectroscopy: The formation of the ester is confirmed by the disappearance of the alcohol's -OH proton signal and the appearance of characteristic signals for the 3-chloro-4-methylbenzenesulfonyl group. Protons on the carbon bearing the sulfonate ester (R-CH -O) typically shift downfield by ~0.5-1.0 ppm compared to the parent alcohol. The aromatic protons of the sulfonyl group will appear in the 7.5-8.0 ppm region, and the methyl protons will appear as a singlet around 2.5 ppm.
-
¹³C NMR Spectroscopy: The carbon attached to the sulfonate oxygen (R-C -O) will also experience a downfield shift.
-
Infrared (IR) Spectroscopy: The most prominent evidence is the appearance of strong, characteristic S=O stretching bands in the regions of ~1350-1370 cm⁻¹ (asymmetric) and ~1170-1190 cm⁻¹ (symmetric). The broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) will be absent.[13]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized ester.[13]
Conclusion
The use of this compound offers a reliable, high-yielding, and stereochemically conservative method for the activation of alcohols and phenols. The resulting sulfonate esters are versatile intermediates poised for a wide array of subsequent synthetic transformations. By adhering to the detailed protocols and rigorous safety precautions outlined in this guide, researchers can confidently and effectively incorporate this essential transformation into their synthetic strategies, advancing projects in drug discovery, medicinal chemistry, and materials science.
References
- Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Pearson+.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Chloro-4-methylbenzene-1-sulfonyl chloride.
- ECHEMI. (n.d.).
- Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
- Maybridge. (2024).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- Filo. (2025). How does sulfonate ester formation from sulfonyl chloride resemble nucleophilic displacements of alkyl halides?.
- Baum, J. C., et al. (1991). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 69(12), 2127-2131.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.
- European Journal of Chemistry. (2024).
- LookChem. (n.d.).
- Google Patents. (n.d.).
- Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635.
- Ngassa, F. N., et al. (2017).
- Miller, S. C. (2010).
- ResearchGate. (2024).
- Organic Chemistry Portal. (n.d.).
- Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.
- ResearchGate. (2017).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-methylbenzenesulfonyl chloride
Welcome to the Technical Support Center for the synthesis and handling of 3-Chloro-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and workup of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low Overall Yield of this compound
Question: My synthesis of this compound is resulting in a significantly lower yield than anticipated. What are the primary factors I should investigate?
Answer:
Low yields in the synthesis of aryl sulfonyl chlorides, including this compound, are a frequent challenge. The root causes can often be traced to one or more of the following factors: incomplete reaction, product degradation during workup, or the formation of undesired side products. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
A. Incomplete Reaction:
-
Insufficient Reagent Stoichiometry: The chlorosulfonation of 2-chlorotoluene is a common synthetic route. It is critical to use a sufficient excess of the chlorosulfonating agent, typically chlorosulfonic acid, to drive the reaction to completion. A molar ratio of at least 3:1 (chlorosulfonic acid to 2-chlorotoluene) is often recommended, with some procedures advocating for a 5-fold excess or more to also serve as the solvent.[1]
-
Suboptimal Reaction Temperature: The temperature profile of the reaction is critical. The initial addition of the aromatic substrate to chlorosulfonic acid should be performed at a low temperature (typically 0-10 °C) to control the initial exothermic reaction.[2] Subsequently, the reaction mixture may need to be gently warmed (e.g., to room temperature or slightly above) for a specific duration to ensure complete conversion.[3] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time and temperature.
-
Poor Quality of Starting Materials: Ensure that the 2-chlorotoluene is of high purity and free from water. The presence of moisture will consume the chlorosulfonic acid and reduce the yield. Chlorosulfonic acid itself should be fresh and colorless; a yellow or brown color indicates decomposition, which can lead to side reactions.
B. Product Degradation (Hydrolysis):
-
Mechanism of Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[4][5][6] This is a primary cause of yield loss, especially during the workup phase. The hydrolysis can proceed through different mechanisms depending on the reaction conditions.[6]
-
Mitigation Strategies:
-
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction. Use dry glassware and reagents.
-
Rapid, Cold Workup: If an aqueous workup is unavoidable, it must be performed rapidly and at low temperatures. The reaction mixture should be quenched by pouring it onto crushed ice to dissipate heat and dilute the strong acid.[1] The product should be extracted into an organic solvent immediately.
-
Avoidance of Aqueous Workup: If possible, consider alternative workup procedures that minimize or eliminate contact with water.
-
C. Formation of Side Products:
-
Diaryl Sulfone Formation: A common byproduct is the corresponding diaryl sulfone. This occurs when the initially formed sulfonyl chloride reacts with another molecule of the starting aromatic compound. To minimize this, the aromatic compound should be added slowly to a stirred excess of chlorosulfonic acid.[1] This ensures that the concentration of the aromatic substrate is always low relative to the chlorosulfonating agent.
-
Isomer Formation: The chlorosulfonation of 2-chlorotoluene can potentially yield isomeric products. The directing effects of the chloro and methyl groups on the aromatic ring will influence the position of sulfonation. While the desired 3-chloro-4-methyl isomer is typically the major product, other isomers can form. Reaction conditions, particularly temperature, can influence the isomer ratio.
Issue 2: Presence of Significant Impurities After Workup
Question: After the workup, my crude this compound is contaminated with significant impurities. How can I improve the purity of my product?
Answer:
Achieving high purity is essential, particularly when the product is intended for subsequent synthetic steps. The nature of the impurities will dictate the most effective purification strategy.
A. Identifying the Impurities:
-
3-Chloro-4-methylbenzenesulfonic Acid: This is the hydrolysis product and a very common impurity. It is often a white solid and is more polar than the sulfonyl chloride.
-
Diaryl Sulfone: As mentioned previously, this is a common byproduct of the reaction.
-
Isomeric Sulfonyl Chlorides: Depending on the reaction conditions, other isomers may be present.
-
Residual Chlorosulfonic Acid or Sulfuric Acid: Incomplete quenching or washing can leave acidic residues.
B. Purification Strategies:
-
Recrystallization: this compound is a solid at room temperature (melting point 34-38 °C), making recrystallization a viable purification method.[7] A non-polar solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, is often effective.[8] The sulfonic acid impurity is generally insoluble in such solvents and can be removed by filtration.
-
Solvent Washing: Washing the crude product (dissolved in a water-immiscible organic solvent) with cold water or a saturated sodium bicarbonate solution can help remove acidic impurities. However, this must be done quickly and at low temperatures to minimize hydrolysis of the desired product.[9] A final wash with brine will help to remove residual water before drying the organic layer.
-
Chromatography: While silica gel chromatography can be used, it should be approached with caution as the acidic nature of the silica can promote hydrolysis of the sulfonyl chloride.[10] It is advisable to use a less polar eluent system and to run the column quickly.
Issue 3: Difficulty in Handling and Storing the Product
Question: What are the best practices for handling and storing this compound to maintain its integrity?
Answer:
Proper handling and storage are crucial for preserving the quality of sulfonyl chlorides.
A. Handling:
-
Moisture Sensitivity: this compound is sensitive to moisture and will readily hydrolyze.[11][12] It should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: As a sulfonyl chloride, it is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
B. Storage:
-
Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Storage under an inert atmosphere is recommended to prevent degradation from atmospheric moisture.
-
Incompatible Materials: Avoid storage near bases, strong oxidizing agents, and water.[12]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common laboratory and industrial synthesis involves the direct chlorosulfonation of 2-chlorotoluene with an excess of chlorosulfonic acid.[14] This is an electrophilic aromatic substitution reaction where the electrophile is generated from chlorosulfonic acid.[15]
Q2: How can I monitor the progress of the chlorosulfonation reaction?
Thin-layer chromatography (TLC) is a convenient method. The starting material (2-chlorotoluene) is non-polar, while the product (this compound) is more polar. The disappearance of the starting material spot indicates the completion of the reaction. Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture (after careful quenching) can also be used for more quantitative monitoring.
Q3: My product is an oil, but the literature states it should be a solid. What could be the reason?
If your product is an oil, it is likely impure. The presence of isomeric sulfonyl chlorides, residual solvent, or the diaryl sulfone byproduct can lower the melting point and result in an oily product. The melting point of pure this compound is in the range of 34-38 °C. Purification by recrystallization should yield a solid product.
Q4: Can I use thionyl chloride instead of chlorosulfonic acid?
Thionyl chloride is generally used to convert sulfonic acids to sulfonyl chlorides. It is not typically used for the direct chlorosulfonation of aromatic rings. The reaction of an aromatic compound directly with thionyl chloride to produce a sulfonyl chloride is not a standard or efficient method.
Q5: What is the mechanism of diaryl sulfone formation?
Diaryl sulfone formation is a Friedel-Crafts-type acylation reaction. The initially formed this compound acts as an electrophile and reacts with another molecule of the starting material, 2-chlorotoluene, to form the diaryl sulfone. This side reaction is minimized by keeping the concentration of 2-chlorotoluene low throughout the reaction, which is achieved by adding it slowly to an excess of chlorosulfonic acid.[1]
III. Experimental Protocols & Data
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase excess of chlorosulfonic acid; optimize reaction time and temperature. |
| Product hydrolysis | Use anhydrous conditions; perform rapid, cold aqueous workup.[16] | |
| Diaryl sulfone formation | Add 2-chlorotoluene slowly to an excess of chlorosulfonic acid.[1] | |
| Impure Product | Presence of sulfonic acid | Recrystallize from a non-polar solvent; wash with cold, dilute base. |
| Presence of diaryl sulfone | Recrystallization. | |
| Handling Issues | Decomposition | Handle under an inert atmosphere; avoid moisture.[11] |
| Safety concerns | Use appropriate PPE in a well-ventilated fume hood. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 5 equivalents) and cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Add 2-chlorotoluene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Washing: Combine the organic extracts and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes) to afford pure this compound.
IV. Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield.
Diagram 2: Key Reaction and Side Reaction
Caption: Main reaction, side reaction, and degradation pathway.
V. References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 42413-03-6 [chemicalbook.com]
- 8. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.no [fishersci.no]
- 14. api.pageplace.de [api.pageplace.de]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Chloro-4-methylbenzenesulfonyl chloride
Welcome to the technical support center for handling and purifying 3-Chloro-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this critical reagent. The following troubleshooting guides and FAQs are structured to address specific experimental issues with in-depth explanations and validated protocols.
Part 1: Initial Assessment & Impurity Profile
Before attempting purification, it's critical to understand the potential impurities in your crude material. The synthetic route, typically the chlorination of 4-methylbenzenesulfonyl chloride, can lead to a predictable set of byproducts.[1][2]
FAQ: What are the most common impurities in crude this compound?
The primary impurities depend on the reaction control. Poor control of chlorination stoichiometry can lead to under- or over-halogenated species, while exposure to moisture is a constant threat.
| Impurity | Origin / Cause | Impact on Purification & Use |
| 4-Methylbenzenesulfonyl chloride | Incomplete chlorination of the starting material.[1] | Similar solubility profile makes it difficult to remove by recrystallization. Can lead to downstream impurities in subsequent reactions. |
| Dichloro-isomers | Over-chlorination of the aromatic ring.[1] | May co-crystallize with the desired product, depressing the melting point and affecting analytical characterization. |
| 3-Chloro-4-methylbenzenesulfonic acid | Hydrolysis of the sulfonyl chloride group by water.[3][4][5] | Highly polar; can inhibit crystallization ("oiling out") and interfere with reactions. It is a primary degradation product. |
| Residual Solvents/Reagents | Carryover from the synthesis (e.g., chlorosulfonic acid, thionyl chloride).[6] | Can cause safety hazards and side reactions. Acidity can accelerate product degradation. |
Part 2: Troubleshooting the Purification Process
Recrystallization is the most common and effective method for purifying this compound. However, its success is highly sensitive to technique and solvent choice.
dot
Caption: Troubleshooting workflow for purifying this compound.
FAQ 1: My purified product has a low and broad melting point. What's the cause?
Answer: A low, broad melting point is a classic indicator of impurity. The literature melting point for pure this compound is 34-38 °C.[2][7] The most likely culprits are residual starting material (4-methylbenzenesulfonyl chloride) or the corresponding sulfonic acid from hydrolysis.
Causality: Impurities disrupt the crystal lattice of the pure compound. This disruption requires less energy (a lower temperature) to break the lattice apart, resulting in a depressed melting point. The melting occurs over a broader range because different regions of the solid have varying concentrations of the impurity.
Solution: A carefully executed recrystallization is required.
FAQ 2: I'm trying to recrystallize, but my product is "oiling out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supercooled liquid instead of a solid crystal lattice. For this compound, the cause is almost always the presence of significant amounts of the hydrolysis product, 3-chloro-4-methylbenzenesulfonic acid, which is hygroscopic and suppresses the melting point of the mixture.
Solution Protocol: Pre-Recrystallization Wash
-
Dissolve Crude Product: Dissolve the crude material in a water-immiscible solvent like dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it carefully with a small portion of ice-cold water. This step is critical: the sulfonic acid is highly soluble in water and will be extracted, while the sulfonyl chloride has very low water solubility.[8] Using ice-cold water and performing the wash quickly minimizes hydrolysis of your desired product.[3][4]
-
Brine Wash: Perform a subsequent wash with ice-cold saturated brine (NaCl solution) to remove residual water from the organic layer.
-
Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Proceed to Recrystallization: The resulting solid should now be amenable to standard recrystallization without oiling out.
FAQ 3: My yield is very low after recrystallization. What are the common mistakes?
Answer: Low yield is typically due to one of three factors: using too much solvent, choosing a suboptimal solvent system, or losing product during the washing step. The principle of recrystallization is based on the difference in solubility of the compound in a hot solvent versus a cold solvent.[9][10][11]
Troubleshooting Low Yield:
-
Minimize Hot Solvent: During the dissolution step, add the boiling solvent in small portions (dropwise) until the solid just dissolves.[9][12] Using a large excess of hot solvent will keep more of your product in solution upon cooling, drastically reducing the recovered yield.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath.[11][12] Crashing the product out of solution by cooling too quickly can trap impurities and lead to smaller, harder-to-filter crystals.
-
Use Cold Washing Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent (or just the anti-solvent, like hexane).[9] Using room temperature solvent will redissolve a significant portion of your purified crystals.
| Recommended Recrystallization Solvent Systems | Ratio (approx.) | Procedure Notes |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Dissolve in minimal hot ethyl acetate, then slowly add hexane as an anti-solvent until turbidity persists. Re-heat to clarify and cool slowly.[13] |
| Tetrahydrofuran (THF) / Hexane | 1:4 | Similar to above, using THF as the primary solvent.[14] |
| Toluene / Heptane | Varies | Dissolve in hot toluene, add heptane as anti-solvent. Good for larger scales. |
Part 3: Purity Analysis & Handling
FAQ 4: How can I reliably check the purity of my final product?
Answer: A multi-faceted approach is best for confirming purity. No single technique tells the whole story.
-
Melting Point: As discussed, a sharp melting point within the literature range (34-38 °C) is a strong indicator of high purity.[7]
-
NMR Spectroscopy (¹H, ¹³C): This is an excellent tool for structural confirmation and identifying organic impurities.[15][16] The presence of starting material or isomers will be evident from distinct aromatic signals. The sulfonic acid will have a very different chemical shift and may show a broad -OH peak. Use a dry, aprotic deuterated solvent like CDCl₃.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities like residual starting material or over-chlorinated products.[16] It provides both separation and mass identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can quantify non-volatile impurities like the sulfonic acid. Due to the reactivity of the sulfonyl chloride, derivatization might be necessary for robust quantification in some matrices.[17][18][19]
FAQ 5: My pure product degrades over time. What is the proper storage procedure?
Answer: this compound is highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid upon exposure to atmospheric humidity.[3][20]
Storage Protocol:
-
Ensure Dryness: After the final purification step, dry the crystals thoroughly under high vacuum for several hours.
-
Inert Atmosphere: Store the product in a tightly sealed container (preferably with a PTFE-lined cap). For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[21]
-
Refrigerate: Store the sealed container in a refrigerator (2-8 °C) to slow down any potential degradation pathways.[21] The storage area should be dry.
Part 4: Safety First
FAQ 6: What are the most critical safety precautions when working with this compound?
Answer: this compound is a hazardous chemical. It is corrosive, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8][22][23][24] Always consult the Safety Data Sheet (SDS) before use.[8][21][22][23][24]
Mandatory Safety Measures:
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[8][24]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.[8]
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[24]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust.[23] Upon contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material is harmful to aquatic life.[23][24] Do not allow it to enter drains or waterways.[22]
References
- Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(15), 1629-1636.
- Thermo Fisher Scientific. (2024, February 18).
- King, J. F., & Hillhouse, J. H. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 113(8), 2946-2953.
- Atofina. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
- Various Authors. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Hoechst Aktiengesellschaft. (1996). 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof.
- Wang, J., et al. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- Various Authors. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Nanjing University of Science and Technology. (2012). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
- Shanghai Institute of Pharmaceutical Industry. (2012). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Chemistry LibreTexts. (2023, January 29).
- Professor Dave Explains. (2020, January 10).
- Organic Syntheses. (n.d.). Methanesulfonyl chloride. [Link]
- The Organic Chemist. (2020, July 17). How To Recrystallize A Solid. YouTube. [Link]
- Reddit r/Chempros. (2023, February 19).
- Bayer Aktiengesellschaft. (1992). Process for the preparation of aromatic sulfonyl chlorides.
- Nissan Chemical Industries, Ltd. (1982). Process for the preparation of 4-chlorobenzenesulfonyl chloride.
Sources
- 1. US5498798A - 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof - Google Patents [patents.google.com]
- 2. This compound | 42413-03-6 [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. This compound 97 42413-03-6 [sigmaaldrich.com]
- 8. fishersci.no [fishersci.no]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
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- 22. fishersci.com [fishersci.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. echemi.com [echemi.com]
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-chloro-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who utilize this important intermediate. Here, we address common challenges and frequently encountered issues during its synthesis, primarily via the chlorosulfonation of 4-chlorotoluene. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Question 1: My overall yield is disappointingly low. What are the most common culprits and how can I fix them?
Answer: Low yield is a multifaceted issue often stemming from several concurrent problems. The primary synthesis involves the electrophilic aromatic substitution of 4-chlorotoluene with chlorosulfonic acid. Let's break down the potential causes:
-
Incomplete Reaction: The conversion of the intermediate sulfonic acid to the final sulfonyl chloride is an equilibrium process.[1] To drive the reaction to completion, a significant excess of chlorosulfonic acid is typically required. A molar ratio of 4:1 to 5:1 of chlorosulfonic acid to 4-chlorotoluene is often recommended to maximize the yield of the sulfonyl chloride.[1]
-
Product Hydrolysis during Workup: this compound is highly susceptible to hydrolysis, reverting to the corresponding and more water-soluble sulfonic acid upon contact with moisture.[2] This is a frequent cause of yield loss during the quenching and isolation steps.
-
Solution: The reaction mixture should be quenched by pouring it slowly onto crushed ice or an ice-water slurry with vigorous stirring, rather than adding water to the reaction mixture. This keeps the temperature low and helps precipitate the product quickly, minimizing contact time with the aqueous phase. The product should be separated from the aqueous layer as rapidly as possible.[3]
-
-
Formation of Side Products: The most significant drains on yield are competing side reactions, primarily the formation of sulfones and unwanted isomers. These pathways consume your starting material and complicate purification. Subsequent questions will address these specific side products in detail.
Question 2: My product analysis (NMR/HPLC) shows a significant isomeric impurity. How do I identify and suppress it?
Answer: This is a classic regioselectivity problem in electrophilic aromatic substitution. The starting material, 4-chlorotoluene, has two directing groups: the methyl group (ortho-, para-directing and activating) and the chlorine atom (ortho-, para-directing and deactivating).
The incoming chlorosulfonyl group (-SO₂Cl) will be directed to the positions ortho to the activating methyl group. This leads to two primary isomers:
-
Desired Product: this compound (substitution at C-3, ortho to the methyl group).
-
Isomeric Impurity: 5-Chloro-2-methylbenzenesulfonyl chloride (substitution at C-5, ortho to the methyl group and para to the chloro group).[4]
The distribution of these isomers is highly dependent on reaction temperature.[5]
-
Low Temperatures (0-25 °C): Favor the formation of the ortho isomer (relative to the methyl group), which in this case is the desired this compound. This is due to kinetic control, where the transition state leading to the ortho product may be stabilized.[5]
-
Higher Temperatures (>40 °C): Tend to favor the formation of the thermodynamically more stable para isomer (relative to the methyl group). While the para position is blocked by chlorine, higher temperatures can increase the formation of the other, more sterically stable isomer, 5-chloro-2-methylbenzenesulfonyl chloride.[5]
Troubleshooting Strategy:
-
Maintain Strict Temperature Control: Keep the reaction temperature below 25 °C during the addition of 4-chlorotoluene and the subsequent stirring period.
-
Analytical Identification: Use HPLC or GC-MS to resolve and quantify the isomers.[6] The proton NMR spectra will also be distinct; for the desired product, the aromatic protons will appear as a distinct set of coupled signals, which will differ from the pattern of the isomeric impurity.
Question 3: I've formed a significant amount of a high-melting, insoluble white solid that is not my desired product. What is it, and how do I prevent its formation?
Answer: The byproduct you are describing is almost certainly a diaryl sulfone. This is the most common and troublesome side reaction in chlorosulfonation processes.[7]
Mechanism of Formation: The sulfone is formed when the highly electrophilic intermediate, 3-chloro-4-methylbenzenesulfonic acid (or its sulfonyl chloride derivative), undergoes a second electrophilic substitution with another molecule of the starting material, 4-chlorotoluene.
Key Factors Influencing Sulfone Formation:
-
Reagent Stoichiometry: Insufficient excess of chlorosulfonic acid is a primary cause. If the concentration of the intermediate sulfonic acid builds up relative to the chlorosulfonic acid, it is more likely to react with the starting material. Using a large excess (e.g., 5:1) of chlorosulfonic acid helps to rapidly convert the sulfonic acid to the sulfonyl chloride, minimizing its availability for sulfone formation.[1][3]
-
Order of Addition: The aromatic compound (4-chlorotoluene) should always be added slowly to the chlorosulfonic acid. Reversing the order of addition leads to localized high concentrations of the aromatic compound, dramatically increasing sulfone formation.[3]
-
Temperature: Lower reaction temperatures generally favor sulfone formation.[1] However, for this specific synthesis, temperature must be balanced against the need to control isomer distribution. A temperature range of 15-25 °C is often a good compromise.
Prevention Protocol:
-
Use a molar ratio of chlorosulfonic acid to 4-chlorotoluene of at least 4:1, preferably 5:1.
-
Maintain the reaction temperature between 15-25 °C.
-
Slowly add 4-chlorotoluene to the vigorously stirred chlorosulfonic acid. Never the other way around.
-
Consider using a solvent like carbon tetrachloride (with appropriate safety precautions) which can reduce sulfone formation in some cases.[7]
Question 4: My mass spectrometry data suggests the presence of di-chlorinated species and/or compounds where the methyl group has been oxidized. What causes this?
Answer: These side reactions are indicative of overly harsh reaction conditions.
-
Polychlorination: While chlorosulfonic acid is primarily a sulfonating agent, it can also act as a chlorinating agent, especially at elevated temperatures or with prolonged reaction times.[8] This can lead to the formation of dichlorinated toluenesulfonyl chlorides, adding another layer of complexity to purification.
-
Solution: Strictly adhere to the recommended reaction time and temperature. Avoid letting the reaction run for extended periods (e.g., overnight) without monitoring.
-
-
Oxidation of the Methyl Group: The benzylic protons of the methyl group are susceptible to oxidation, which can convert the methyl group into a formyl (-CHO) or carboxyl (-COOH) group.[9][10] This is more likely to occur if there are strong oxidizing contaminants or if the reaction temperature is too high.
-
Solution: Ensure high-purity reagents are used. The primary control, again, is maintaining the recommended reaction temperature. If oxidation persists, it may be necessary to degas reagents or run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), although this is not typically required for this synthesis.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the optimal molar ratio of chlorosulfonic acid to 4-chlorotoluene?
-
Q: How should the reaction be quenched to minimize hydrolysis?
-
A: The reaction should be quenched by slowly pouring the entire reaction mixture onto a vigorously stirred slurry of crushed ice and water. This method rapidly cools the mixture and precipitates the product, minimizing its contact time in the aqueous environment where hydrolysis occurs. The solid product should then be filtered off promptly.
-
-
Q: What are the best practices for purifying the crude product?
-
A: The crude this compound, which is a low-melting solid (m.p. 34-38 °C), can often be purified by recrystallization.[11] A common method involves using a non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, and cooling to induce crystallization.[12][13] For very impure samples, column chromatography on silica gel may be necessary.
-
-
Q: What analytical techniques are best for quality control?
-
A: A combination of techniques is ideal. HPLC is excellent for determining purity and quantifying isomeric impurities.[6][14] ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and identifying byproducts. GC-MS can also be used to identify volatile impurities and confirm the mass of the product and side products.
-
Section 3: Protocols & Data
Table 1: Summary of Key Reaction Parameters and Their Impact
| Parameter | Recommended Setting | Rationale & Impact on Side Reactions |
| Reagent Ratio | 4:1 to 5:1 (HSO₃Cl : Ar-H) | High Ratio: Suppresses sulfone formation by minimizing the concentration of the intermediate sulfonic acid.[1][3] |
| Temperature | 15-25 °C | Controls Isomerism: Lower temperatures favor the desired 3-chloro isomer.[5] Prevents Degradation: Avoids polychlorination and oxidation of the methyl group. |
| Order of Addition | 4-Chlorotoluene added to HSO₃Cl | Crucial for Sulfone Prevention: Avoids localized high concentrations of the aromatic substrate, which promotes sulfone formation.[3] |
| Reaction Time | 1-3 hours post-addition | Avoids Over-reaction: Prevents the formation of polychlorinated byproducts. |
| Quenching Method | Pour reaction mix onto ice/water | Minimizes Hydrolysis: Rapid precipitation of the product reduces its contact time with water, preventing hydrolysis to sulfonic acid.[3] |
Protocol 1: Optimized Synthesis of this compound
Disclaimer: This procedure involves highly corrosive and reactive chemicals. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (e.g., a calcium chloride tube followed by a bubbler to neutralize evolved HCl gas).
-
Charge the flask with chlorosulfonic acid (4.5 molar equivalents). Begin stirring and cool the flask in an ice-water bath to 10-15 °C.
-
Charge the dropping funnel with 4-chlorotoluene (1.0 molar equivalent).
-
Add the 4-chlorotoluene dropwise to the stirred chlorosulfonic acid over a period of 60-90 minutes, ensuring the internal temperature does not exceed 25 °C. Vigorous evolution of HCl gas will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for an additional 2 hours.
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (approximately 10 parts ice/water by weight relative to the reaction mixture).
-
Slowly and carefully pour the reaction mixture in a thin stream into the ice/water slurry. A solid precipitate should form.
-
Continue stirring for 15-20 minutes until all the ice has melted.
-
Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to yield crude this compound.
Section 4: Diagrams & Workflows
Caption: A logical workflow for diagnosing the cause of low product yield.
References
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/ebook/978-0-85404-498-6
- ProQuest. Aromatic Sulfonations and Related Reactions. URL: https://www.proquest.com/openview/181b95388c110e5f29f0717415442571/1
- ResearchGate. Sulfonation of Polyethersulfone by Chlorosulfonic Acid. URL: https://www.researchgate.net/publication/236166884_Sulfonation_of_Polyethersulfone_by_Chlorosulfonic_Acid
- Taylor & Francis Online. Chlorosulfonation of Some Diphenyl Derivatives. URL: https://www.tandfonline.com/doi/abs/10.1080/01986438208060875
- Organic Syntheses. Benzenesulfonyl chloride. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0084
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides. URL: https://patents.google.
- Synthesis of sulfonyl chloride substrate precursors. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4724505/
- Google Patents. 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof. URL: https://patents.google.
- Organic Chemistry Portal. Synthesis of sulfonyl chlorides by chlorosulfonation. URL: https://www.organic-chemistry.
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. URL: https://patents.google.
- Google Patents. Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor. URL: https://patents.google.
- Quora. Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene?URL: https://www.quora.
- PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. URL: https://www.prepchem.com/synthesis-of-4-chlorobenzenesulfonyl-chloride/
- Bentham Science. Recent Trends in Analytical Techniques for Impurity Profiling. URL: https://benthamscience.com/article/111812
- Justia Patents. Process for the preparation of aromatic sulfonyl chlorides. URL: https://patents.justia.
- Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/3-chloro-4-methylbenzenesulfonyl-chloride-42413-03-6
- Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. URL: https://www.progchem.ac.cn/EN/10.7536/PC210902
- Chemsrc.com. This compound. URL: https://www.chemsrc.com/en/cas/42413-03-6_835583.html
- ResearchGate. Alcohol Oxidation in the Presence of Methyl Chlorosulfonate and Dimethyl Sulfoxide. URL: https://www.researchgate.
- Google Patents. Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. URL: https://patents.google.
- ECHEMI. This compound SDS. URL: https://www.echemi.com/products/3-chloro-4-methylbenzenesulfonyl-chloride_42413-03-6.html
- Organic Syntheses. Methanesulfonyl cyanide. URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0751
- Chemistry Stack Exchange. Major product in chloro-sulfonation of toluene. URL: https://chemistry.stackexchange.
- Google Patents. Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds. URL: https://patents.google.
- Russian Journal of General Chemistry. Features of Sulfonation of Polychlorinated Biphenyl Congeners. URL: https://journals.science.org.ge/index.php/rjgc/article/view/221995
- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. URL: http://www.orgsyn.org/demo.aspx?prep=CV6P1010
- PubChem. 4-Chlorotoluene-2-sulphonyl chloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/100415
- Asian Journal of Chemistry. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use. URL: https://asianpubs.org/index.php/ajc/article/view/2645
- Google Patents. HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. URL: https://patents.google.
- TCI AMERICA. Sodium 2-Chlorotoluene-4-sulfonate. URL: https://www.tcichemicals.com/US/en/p/C0298
- ResearchGate. Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N-Bromosuccinimide under Photoirradiation. URL: https://www.researchgate.
- Thieme. Oxidation of Methylarenes to Arenecarbaldehydes. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-869890
- Reddit. Oxidation of a methyl group to a carboxylic acid, mechanism help. URL: https://www.reddit.com/r/chemistry/comments/1dfv5x/oxidation_of_a_methyl_group_to_a_carboxylic_acid/
- Google Patents. Process for the preparation of p-toluenesulfochloride. URL: https://patents.google.
- PubMed. On the mechanism of polychlorinated biphenyl-induced hypobilirubinaemia. URL: https://pubmed.ncbi.nlm.nih.gov/1179737/
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- 8. Features of Sulfonation of Polychlorinated Biphenyl Congeners - Plotnikova - Russian Journal of General Chemistry [bakhtiniada.ru]
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- 13. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Sulfonamide Synthesis with 3-Chloro-4-methylbenzenesulfonyl Chloride
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of sulfonamides using 3-Chloro-4-methylbenzenesulfonyl chloride. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of sulfonamides with this compound, providing potential causes and actionable solutions.
Problem 1: Consistently Low or No Yield of the Desired Sulfonamide
A low yield is one of the most frequent issues in sulfonamide synthesis. Several factors can contribute to this problem, often related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of this compound: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding and unreactive sulfonic acid.[1] The presence of the electron-withdrawing chloro group on the benzene ring can further enhance the electrophilicity of the sulfur atom, potentially increasing its sensitivity to nucleophilic attack by water.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use.
-
Use Anhydrous Solvents: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile should be of anhydrous grade.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
-
-
-
Inappropriate Base Selection: The choice of base is critical. The base neutralizes the hydrochloric acid (HCl) byproduct of the reaction. An unsuitable base can either be too weak to effectively scavenge the HCl or may compete with the amine as a nucleophile.
-
Solution:
-
Use a Non-Nucleophilic Organic Base: Pyridine or triethylamine (TEA) are commonly used as they are effective HCl scavengers but do not compete with the amine in reacting with the sulfonyl chloride.[1]
-
Avoid Aqueous Bases: While Schotten-Baumann conditions (using an aqueous base like NaOH) are sometimes employed, they significantly increase the risk of sulfonyl chloride hydrolysis. For sensitive substrates, an organic base in an anhydrous organic solvent is preferable.
-
-
-
Low Nucleophilicity of the Amine: The reactivity of the amine is a key factor. Aromatic amines with electron-withdrawing groups or sterically hindered secondary amines can be poor nucleophiles, leading to slow or incomplete reactions.[2]
-
Solution:
-
Increase Reaction Temperature: For less reactive amines, gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.
-
Use a Stronger, Non-Nucleophilic Base: A stronger base can aid in the deprotonation of the amine, increasing its nucleophilicity.
-
Consider Catalysis: In challenging cases, the use of catalysts such as copper or palladium has been shown to facilitate the coupling of difficult amine substrates.[2]
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent.
-
Solution: A slight excess of the amine (e.g., 1.1 equivalents) is often used to ensure the complete conversion of the more valuable sulfonyl chloride.
-
Problem 2: Formation of an Unexpected Side Product
The appearance of an additional spot on a TLC plate or an unexpected peak in your analytical data indicates the formation of side products.
Potential Causes & Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonated product. This is more likely to occur if the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic nitrogen that can react further.
-
Solution:
-
Slow Addition of Sulfonyl Chloride: Add the this compound solution dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring its reaction with the more abundant primary amine over the sulfonamide product.
-
Use an Excess of the Primary Amine: Using a larger excess of the primary amine can outcompete the sulfonamide for the sulfonyl chloride.
-
-
-
Reaction with Solvent: Some solvents can react with the sulfonyl chloride under certain conditions. For example, in the presence of a Lewis acid, aromatic solvents could potentially undergo Friedel-Crafts sulfonylation.
-
Solution: Choose an inert solvent for the reaction, such as dichloromethane, acetonitrile, or tetrahydrofuran.
-
Problem 3: Difficulty in Purifying the Sulfonamide Product
Effective purification is crucial for obtaining a high-purity final product.
Potential Causes & Solutions:
-
Inappropriate Purification Method: The choice of purification technique depends on the physical properties of the sulfonamide and the impurities present.
-
Solution:
-
Recrystallization: For solid sulfonamides, recrystallization is often the most effective method for achieving high purity.[1]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is a suitable alternative. A gradient of ethyl acetate in hexanes is a common eluent system.
-
-
-
Poor Solvent Choice for Recrystallization: The success of recrystallization is highly dependent on the solvent system.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent mixture. An ideal solvent will dissolve the sulfonamide when hot but not at room temperature, while the impurities remain soluble at all temperatures.[3] Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[1] For chlorinated benzenesulfonamides, a dilute ethanol solution has been shown to be effective.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
-
II. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Over time, exposure to atmospheric moisture can lead to hydrolysis, reducing its reactivity.
Q2: Can I use a tertiary amine as the substrate in this reaction?
A2: Tertiary amines will not react with sulfonyl chlorides to form stable sulfonamides.[6][7] Instead, they can promote the hydrolysis of the sulfonyl chloride.[6] This difference in reactivity is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[6][7][8][9][10]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (the amine and the sulfonyl chloride). The reaction is complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate.
Q4: My sulfonamide product is an oil. How can I purify it?
A4: If your product is an oil, purification by silica gel column chromatography is the recommended method. If the oil is expected to be a solid, it may have "oiled out" during a failed recrystallization attempt. This happens when the boiling point of the solvent is higher than the melting point of the solid.[5] In this case, choosing a lower-boiling point solvent for recrystallization or using column chromatography is advised.
Q5: What is the mechanism of the reaction between this compound and a primary amine?
A5: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[6] The base present in the reaction mixture then neutralizes the generated HCl.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol provides a general starting point for the synthesis. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.
-
Add the anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Purification of a Crystalline Sulfonamide by Recrystallization
Materials:
-
Crude sulfonamide product
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
Procedure:
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. If necessary, add small portions of the hot solvent until a clear solution is obtained.
-
Once a clear solution is achieved, remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of large crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.
IV. Data Presentation & Visualization
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert and allows for easy work-up. |
| Base | Pyridine or Triethylamine | Non-nucleophilic and effectively scavenges HCl. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and minimizes side reactions like hydrolysis. |
| Stoichiometry | 1.1 eq Amine : 1.0 eq Sulfonyl Chloride : 1.5 eq Base | Slight excess of amine ensures complete consumption of the sulfonyl chloride. |
Diagram 1: General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low sulfonamide yield.
V. References
-
Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]
-
Wikipedia. Hinsberg reaction. Retrieved from [Link]
-
Grokipedia. Hinsberg reaction. Retrieved from [Link]
-
BYJU'S. Hinsberg Reagent And Test. Retrieved from [Link]
-
Unacademy. Hinsberg Reagent And Test. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o278. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Canadian Science Publishing. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
ResearchGate. Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
De La Fuente, J. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Pharmaceutical Chemistry Journal, 57(2), 223-227. [Link]
-
ResearchGate. Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]
-
Canadian Science Publishing. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Physics: Conference Series, 1879(2), 022068. [Link]
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]
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- 10. Hinsberg Reagent And Test | Unacademy [unacademy.com]
Technical Support Center: Troubleshooting Sulfonyl Chloride Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for sulfonyl chloride reactions. The synthesis of sulfonamides is a cornerstone transformation in medicinal chemistry and materials science. However, the reactivity of sulfonyl chlorides, while beneficial, can also lead to common experimental challenges. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their synthetic work. Here, we move beyond simple procedural lists to explain the underlying chemical principles driving these outcomes, empowering you to make informed decisions in the lab.
Section 1: Low or No Yield of Desired Product
This is one of the most frequent issues. A poor yield often points to a handful of critical variables that can be systematically investigated.
FAQ 1: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes?
Low yields can be traced back to the degradation of the highly reactive sulfonyl chloride, insufficient nucleophilicity of the amine, or suboptimal reaction conditions.[1][2] The most common culprit is the hydrolysis of the sulfonyl chloride starting material into its corresponding, and unreactive, sulfonic acid.[1][3]
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack by water, which is often present in ambient humidity, wet glassware, or non-anhydrous solvents.[3]
Troubleshooting Guide: Low Yield
-
Verify Reagent Quality & Handling:
-
Sulfonyl Chloride: Use a fresh bottle or a reagent that has been stored properly under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[3] Older bottles may have hydrolyzed over time due to repeated exposure to atmospheric moisture.[1]
-
Amine: Ensure the amine starting material is pure and free of ammonium salt contaminants, which can alter stoichiometry.
-
Solvent & Glassware: Use anhydrous solvents and ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[1]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base is critical for neutralizing the HCl generated during the reaction.[2][4] If the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[1] For sterically hindered amines, a stronger, non-nucleophilic base like DBU or proton sponge may be required.
-
Stoichiometry: A slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[1] However, for primary amines, a large excess of the amine may be needed to prevent a common side reaction: double sulfonylation (see Section 2).[1]
-
Temperature: Most sulfonamide formations are run at 0 °C to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be beneficial, but be aware this can also accelerate side reactions. For highly reactive substrates, cooling to -78 °C may be necessary to improve selectivity.[5]
-
-
Monitor the Reaction:
-
Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent (usually the sulfonyl chloride). This will confirm if the reaction is truly stalled or just slow.
-
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Formation of Byproducts & Purification Challenges
A complex reaction mixture indicates the presence of competing side reactions. Identifying these byproducts is the first step toward suppressing them.
FAQ 2: My TLC shows multiple spots, including one at the baseline. What are the likely side reactions?
The most common side products are the hydrolyzed sulfonyl chloride (sulfonic acid), a bis-sulfonated amine (for primary amines), and unreacted starting materials.
Common Side Reactions:
-
Hydrolysis: As discussed, water reacts with the sulfonyl chloride to form the corresponding sulfonic acid (R-SO₃H).[3] This byproduct is highly polar and often remains at the baseline on a silica TLC plate.
-
Bis-Sulfonylation: Primary amines (R-NH₂) can react twice, first forming the desired monosulfonamide (R-NHSO₂R') and then reacting again to form a bis-sulfonamide (R-N(SO₂R')₂).[1] The resulting sulfonamide N-H is acidic and can be deprotonated by the base, allowing for a second reaction.
-
Reaction with Nucleophilic Base: If a nucleophilic base (e.g., DMAP in high concentration without a primary amine) is used, it can react with the sulfonyl chloride.
Caption: Desired vs. common side reaction pathways.
FAQ 3: How can I effectively purify my sulfonamide product and remove the sulfonic acid byproduct?
Purification relies on exploiting the differences in acidity and solubility between the product, byproducts, and starting materials. A standard aqueous workup is often sufficient.[6]
Purification Protocol: Aqueous Workup
-
Quench Reaction: Once the reaction is complete by TLC, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). This step protonates and removes any remaining organic base (like pyridine or triethylamine) into the aqueous layer.[6]
-
Base Wash: Next, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). This is the critical step for removing the sulfonic acid byproduct. The acidic sulfonic acid is deprotonated to its highly water-soluble sulfonate salt (R-SO₃⁻Na⁺) and extracted into the aqueous layer.[6]
-
Brine Wash & Dry: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate & Purify: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can then be further purified by recrystallization or column chromatography if necessary.
Data Summary for Purification
| Compound Type | Acidity | Solubility in 1M NaHCO₃ (aq) | Solubility in 1M HCl (aq) |
| Desired Sulfonamide | Weakly Acidic/Neutral | Low | Low |
| Sulfonic Acid Byproduct | Strongly Acidic | High (as sulfonate salt) | High |
| Unreacted Amine | Basic | Low | High (as ammonium salt) |
| Tertiary Amine Base | Basic | Low | High (as ammonium salt) |
This table provides a general guide for typical sulfonamides. Solubility can vary based on the specific R groups.
Section 3: Reagent Stability and Handling
Proactive measures in handling and storing sulfonyl chlorides can prevent many of the issues detailed above.
FAQ 4: My sulfonyl chloride reagent appears inactive even when new. How should I properly handle and store it?
Sulfonyl chlorides are inherently moisture-sensitive.[3][7] Their stability varies greatly depending on the structure; for instance, many heteroaromatic sulfonyl chlorides can be particularly unstable.[8][9]
Best Practices for Storage and Handling:
-
Storage: Always store sulfonyl chlorides in a tightly sealed container, preferably under an inert atmosphere.[3] Storing inside a desiccator is highly recommended. For long-term storage, refrigeration in a sealed container (allow to warm to room temperature before opening to prevent condensation) is advisable.
-
Handling: Open the reagent bottle for the minimum time necessary. Use a dry syringe or cannula to transfer the liquid reagent under an inert atmosphere. For solid reagents, weigh them out quickly and reseal the bottle promptly.
-
Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to exclude ambient moisture, especially for small-scale or sensitive reactions.[1]
By systematically addressing these common points of failure, you can significantly improve the reliability and success rate of your sulfonyl chloride reactions.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025).
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
- Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Fisher Scientific. (2023).
- ResearchGate. (2025).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-4-methylbenzenesulfonyl Chloride
Welcome to the technical support center for the synthesis and purification of 3-Chloro-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis, which most frequently involves the chlorosulfonation of 4-chlorotoluene. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of frequently asked questions to ensure the successful isolation of a high-purity product.
Workflow for Troubleshooting Impurities
The following diagram outlines a general workflow for identifying and addressing common impurities during the purification of this compound.
Technical Support Center: 3-Chloro-4-methylbenzenesulfonyl chloride
Welcome to the dedicated technical support guide for 3-Chloro-4-methylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this reagent in their work. Here, we will address common challenges related to its stability and storage, providing practical, experience-driven advice to ensure the integrity of your experiments.
I. Understanding the Core Stability Profile
This compound is a robust compound under ideal conditions. However, its reactivity, particularly its sensitivity to moisture, is a critical factor that dictates its storage and handling. The sulfonyl chloride functional group is susceptible to hydrolysis, which can compromise the purity and reactivity of the reagent.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O₂S | [1] |
| Molecular Weight | 225.09 g/mol | [1] |
| Appearance | Light yellow to white solid/crystalline | [2][3] |
| Melting Point | 34-38 °C (lit.) | [4][5][6][7] |
II. Troubleshooting Guide: Stability and Handling Issues
This section addresses specific problems you may encounter during the storage and use of this compound.
Issue 1: Reagent appears clumpy, discolored, or has a sharp, acidic odor.
-
Potential Cause: Exposure to atmospheric moisture. This compound is hygroscopic and reacts with water.[2][8] This reaction, a hydrolysis, breaks down the sulfonyl chloride into 3-chloro-4-methylbenzenesulfonic acid and hydrochloric acid. The presence of HCl gas can lead to a sharp, acidic smell, and the formation of the sulfonic acid can alter the crystalline structure, causing clumping and potential discoloration.
-
Troubleshooting Steps:
-
Visual Inspection: Note any deviation from the expected light yellow or white crystalline solid.
-
Odor Test (with extreme caution): Waft vapors towards your nose from a safe distance. A pungent, acidic odor is a strong indicator of decomposition.
-
Purity Assessment: If you suspect degradation, a purity assessment is recommended before use. A simple method is to dissolve a small sample in a dry, inert solvent and analyze by TLC or obtain an NMR spectrum. The presence of a new, more polar spot on TLC or new peaks in the NMR would indicate the sulfonic acid byproduct.
-
Disposal: If significant degradation is suspected, it is best to dispose of the reagent according to your institution's hazardous waste guidelines.[9]
-
Issue 2: Inconsistent or failed reaction yields.
-
Potential Cause 1: Degraded Reagent: As discussed above, moisture contamination will reduce the amount of active sulfonyl chloride in your reagent, leading to lower than expected yields.
-
Potential Cause 2: Incompatible Reaction Conditions: The presence of nucleophilic species other than your intended reactant can consume the sulfonyl chloride. This includes water in your solvents or on your glassware, or using basic solvents that can react with the compound.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to moisture.[4]
Q2: How does moisture affect the compound?
A: Moisture leads to the hydrolysis of the sulfonyl chloride group. This reaction produces 3-chloro-4-methylbenzenesulfonic acid and hydrochloric acid (HCl). The presence of these acidic byproducts can interfere with subsequent reactions and reduce the purity of the starting material. The analogous compound, 4-methylbenzenesulfonyl chloride, hydrolyzes rapidly in water, with a half-life of only a few minutes, highlighting the high reactivity of this functional group with water.[11]
Caption: Hydrolysis of this compound.
Q3: What materials are incompatible with this compound?
A: Avoid contact with strong bases, amines, and reducing agents, as these can react with the sulfonyl chloride group.[2] Also, avoid exposure to excess heat.[1]
Q4: How should I handle this compound safely?
A: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound is corrosive and can cause severe skin burns and eye damage.[3][8] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[1][2]
Q5: What are the signs of decomposition?
A: Visual cues include the solid appearing clumpy or sticky instead of a free-flowing crystalline powder. A pungent, acidic odor is also a strong indicator of hydrolysis due to the formation of HCl.
IV. Experimental Protocols
Protocol 1: Small-Scale Purity Check by Thin-Layer Chromatography (TLC)
-
Preparation: In a dry vial, dissolve a small amount (1-2 mg) of this compound in a dry, inert solvent such as dichloromethane or ethyl acetate (0.5 mL).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The ideal solvent system will give the starting material an Rf of ~0.4-0.6.
-
Visualization: Visualize the plate under UV light.
-
Analysis: A pure sample should show a single, well-defined spot. The presence of a second spot, typically at a lower Rf (more polar), is indicative of the sulfonic acid hydrolysis product.
V. References
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- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
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- 16. scbt.com [scbt.com]
Hydrolysis of 3-Chloro-4-methylbenzenesulfonyl chloride and prevention
Welcome to the technical support center for 3-Chloro-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and best practices for handling and utilizing this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (molecular formula: C₇H₆Cl₂O₂S) is an aromatic sulfonyl chloride compound.[1] It serves as a crucial intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[2][3] A notable application is in the synthesis of 2-chloro-4-methylsulfonamide benzylamine.[3] The sulfonamide functional group is a key structural motif in a wide array of pharmaceuticals, including antibacterial agents and diuretics.[2]
Q2: Why is this compound so sensitive to moisture?
Like other sulfonyl chlorides, this compound is highly susceptible to hydrolysis due to the electrophilic nature of the sulfur atom in the sulfonyl group. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. This reaction results in the formation of the corresponding and often undesired 3-chloro-4-methylbenzenesulfonic acid.[4][5]
Q3: What are the primary signs of hydrolysis in my sample of this compound?
Visual signs of hydrolysis can include a change in the physical state from a solid to a more oily or syrupy consistency.[6] Analytically, the presence of the sulfonic acid byproduct can be detected using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where new peaks corresponding to the sulfonic acid will appear.[7] Titrimetric methods can also be employed to quantify the amount of acidic byproduct formed.[7][8]
Q4: What are the optimal storage conditions to prevent hydrolysis?
To maintain the integrity of this compound, it is imperative to store it under anhydrous conditions. The compound is moisture-sensitive and should be kept in a tightly closed container in a dry and cool place.[9][10][11] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize contact with ambient moisture.[12] Recommended storage temperatures are typically between 2-8°C.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low yield in sulfonamide synthesis.
-
Question: I am reacting this compound with a primary amine to synthesize a sulfonamide, but my yields are consistently low. What could be the cause?
-
Answer: Low yields in sulfonamide synthesis can often be attributed to the hydrolysis of the starting sulfonyl chloride. If the this compound has been exposed to moisture, a portion of it will have converted to the unreactive 3-chloro-4-methylbenzenesulfonic acid, which will not participate in the desired reaction with the amine.
Troubleshooting Steps:
-
Verify the quality of the sulfonyl chloride: Before starting the reaction, check for any signs of hydrolysis in your starting material. If possible, analyze a small sample by ¹H NMR to confirm its purity.
-
Ensure anhydrous reaction conditions: Use anhydrous solvents and glassware. Dry your solvents using appropriate drying agents and flame-dry your glassware under vacuum or in an oven before use.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Amine quality: Ensure that the amine reactant is also of high purity and is not a source of water contamination.
-
Issue 2: Formation of an unexpected acidic byproduct.
-
Question: After my reaction, I have a significant amount of an acidic byproduct that is soluble in my aqueous workup. How can I confirm its identity and prevent its formation?
-
Answer: The acidic byproduct is most likely 3-chloro-4-methylbenzenesulfonic acid, the result of hydrolysis.
Troubleshooting Steps:
-
Characterization: Isolate the byproduct and characterize it using analytical techniques such as mass spectrometry or NMR to confirm its identity as the sulfonic acid.[7]
-
Reaction Quenching: When quenching the reaction, do so at a low temperature (e.g., 0°C) by slowly adding the reaction mixture to ice-cold water or a dilute acid solution.[2][13] This minimizes the time the unreacted sulfonyl chloride is in contact with a large excess of water at higher temperatures, which can accelerate hydrolysis.[5]
-
Extraction: Promptly extract your desired product into an organic solvent after the aqueous workup to separate it from the water-soluble sulfonic acid.
-
Issue 3: Inconsistent reaction kinetics or reproducibility.
-
Question: I am observing variability in my reaction times and overall reproducibility when using this compound. Why is this happening?
-
Answer: Inconsistent reaction outcomes are often linked to varying degrees of hydrolysis of the starting material between different batches or even within the same bottle over time.
Troubleshooting Steps:
-
Aliquot your reagent: Upon receiving a new bottle of this compound, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the repeated exposure of the bulk material to the atmosphere.
-
Standardize handling procedures: Implement a strict protocol for handling the reagent, ensuring that it is only opened in a dry environment (e.g., a glove box or under a stream of inert gas).
-
Fresh is best: For highly sensitive reactions, it is advisable to use a freshly opened bottle or a recently purchased batch of the sulfonyl chloride.
-
Best Practices for Prevention of Hydrolysis
Proactive measures are crucial to prevent the hydrolysis of this compound.
Storage and Handling
| Condition | Recommendation | Rationale |
| Container | Tightly sealed, moisture-proof containers.[12] | Prevents ingress of atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[12] | Displaces air and moisture from the headspace of the container. |
| Temperature | Cool, dry, and well-ventilated area, preferably at 2-8°C.[9] | Reduces the rate of any potential decomposition reactions. |
| Handling | Use in a well-ventilated area, such as a fume hood.[14] Avoid inhalation of dust or vapors.[11][15] | Ensures safety and minimizes exposure to the corrosive compound. |
| Dispensing | Open containers only for the required duration and in a dry environment. Use dry equipment for transfer.[12] | Minimizes exposure to ambient humidity. |
Experimental Protocols
A generalized protocol for using this compound in a sulfonamide synthesis is provided below, with an emphasis on preventing hydrolysis.
Protocol: General Procedure for Sulfonamide Synthesis
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) while flushing with an inert gas like nitrogen or argon.
-
Reagent Preparation: Dissolve the amine substrate and a suitable base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask.[16]
-
Addition of Sulfonyl Chloride: Dissolve the this compound in a small amount of the anhydrous solvent and add it dropwise to the amine solution at a controlled temperature (often 0°C to room temperature).[16][17]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
-
Workup: Upon completion, quench the reaction by carefully adding it to ice-cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.[2]
Visualizing the Problem and Solution
Hydrolysis Mechanism
The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to the formation of the sulfonic acid.
Caption: Mechanism of this compound hydrolysis.
Preventative Workflow
This workflow outlines the key decision points and actions to minimize hydrolysis.
Caption: Workflow for preventing hydrolysis of sulfonyl chlorides.
References
- King, J. F.; Durst, T. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.
- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- King, J. F.; Durst, T. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society.
- Vizgert, R. V.
- Moody, T. J.; Webb, M. R.
- Ivanov, S. N.; Gnedin, B. G.; Kislov, V. V. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
- Kevill, D. N.; D'Souza, M. J. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH.
- This compound - SAFETY D
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
- SAFETY D
- Gowda, B. T.; et al. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC - NIH.
- This compound - Safety D
- Robertson, R. E.; Rossall, B. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- This compound SDS, 42413-03-6 Safety D
- Synthesis of sulfonyl chloride substr
- Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | P
- Rasy, M.; et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.
- Kevill, D. N.; D'Souza, M. J. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - NIH.
- The assay method of chlorosulfuric acid in thionyl chloride - Google P
- Removing thionyl chloride : r/chemistry - Reddit.
- Reactions of Sulfonyl Chlorides and Unsatur
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- This compound | 42413-03-6 - ChemicalBook.
- ntrimetric determin
- Rogne, O. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentr
- 3-Chloro-4-methylbenzoyl chloride - Apollo Scientific.
- US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google P
- SAFETY D
- Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit.
- Any tips on cleaning up SO2Cl2 chlorin
- Selective Late‐Stage Sulfonyl Chloride Formation
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure.
- Benzenesulfonyl chloride - Organic Syntheses Procedure.
- This compound 97 42413-03-6 - Sigma-Aldrich.
- This compound | CAS 42413-03-6 | SCBT.
- CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google P
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- 17. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 3-Chloro-4-methylbenzenesulfonyl Chloride
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-chloro-4-methylbenzenesulfonyl chloride. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to safely manage the exothermic nature of reactions involving this reagent. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure both successful experimental outcomes and the highest standards of laboratory safety.
Introduction: The Dual Nature of this compound
This compound is a valuable reagent in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. However, its high reactivity, particularly with nucleophiles such as amines and alcohols, presents a significant challenge: highly exothermic reactions. If not properly controlled, the heat generated can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction, solvent boiling, and even vessel rupture. This guide is designed to equip you with the knowledge and procedures to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also a skin sensitizer, meaning it can cause an allergic reaction upon contact.[1][2] In addition to its corrosive nature, it is harmful to aquatic life with long-lasting effects.[1][4] From a reactive hazards perspective, its most significant danger lies in its vigorous and highly exothermic reaction with water, amines, alcohols, and other nucleophiles.[4] This reactivity can lead to a rapid release of heat and the generation of corrosive hydrogen chloride gas.[2]
Q2: Why is my reaction with this compound so exothermic?
A2: The reaction of a sulfonyl chloride with a nucleophile, such as a primary or secondary amine to form a sulfonamide, is a highly favorable and spontaneous process. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. When a nucleophile attacks this sulfur atom, a stable sulfur-nitrogen or sulfur-oxygen bond is formed, releasing a significant amount of energy as heat (a large negative enthalpy of reaction).
Q3: I don't have access to a reaction calorimeter. How can I estimate the thermal risk of my reaction?
A3: While reaction calorimetry is the most accurate method to quantify the heat of reaction, you can perform a small-scale preliminary test with careful temperature monitoring. Use a well-insulated reaction vessel and a sensitive thermometer or thermocouple. Add a small, known amount of the sulfonyl chloride to your reaction mixture and record the maximum temperature rise (ΔT). This qualitative assessment will give you an indication of the reaction's exothermicity and help you decide on the necessary control measures for a larger scale experiment. It is crucial to start with very small quantities and ensure that emergency cooling (e.g., an ice bath) is readily available.
Q4: What are the signs of a potential runaway reaction?
A4: A runaway reaction is characterized by an accelerating rate of temperature and pressure increase. Key warning signs include:
-
A sudden, rapid rise in the internal temperature of the reactor that is not controlled by the cooling system.
-
An unexpected increase in pressure, indicated by a pressure gauge or gas evolution.
-
Vigorous boiling or refluxing of the solvent, especially if the reaction temperature is below the solvent's boiling point.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
The release of fumes or gases from the reactor.
If you observe any of these signs, you must initiate emergency procedures immediately.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Reaction temperature is difficult to control, even with cooling. | 1. Addition rate of this compound is too fast. The rate of heat generation is exceeding the heat removal capacity of your cooling system. | • Reduce the addition rate. A slower, controlled addition ensures that the heat generated can be effectively dissipated. For highly exothermic reactions, a dropwise addition over an extended period is recommended.[5] |
| 2. Inadequate cooling. The cooling bath may not be at a low enough temperature or may not have sufficient thermal mass to absorb the heat. | • Use a more efficient cooling bath. An ice-salt bath or a cryostat can provide lower temperatures and better cooling capacity than a simple ice-water bath.[5] | |
| 3. Poor heat transfer. The reaction vessel may have a low surface area-to-volume ratio, or stirring may be inefficient. | • Ensure vigorous stirring. Efficient agitation improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium.[5] For larger scale reactions, mechanical stirring is often more effective than magnetic stirring. | |
| A solid mass has formed in the reactor, and the temperature is rising rapidly. | Localized concentration and "hot spot" formation. If the sulfonyl chloride is added as a solid, it may not dissolve quickly enough, leading to localized areas of high concentration and intense heat generation. | • Dissolve the this compound in a suitable, dry, and inert solvent before addition. This ensures a more homogeneous reaction mixture and better heat distribution. |
| The reaction seems to have stalled, and now I have a large amount of unreacted sulfonyl chloride. | Low reaction temperature or insufficient activation. While controlling the exotherm is crucial, excessively low temperatures can slow the reaction to a crawl, leading to the accumulation of the reactive sulfonyl chloride. | • Gradually increase the reaction temperature. Once the initial exotherm is controlled, a slight increase in temperature may be necessary to drive the reaction to completion. Monitor the temperature closely during any adjustments. |
| I'm observing significant byproduct formation. | 1. Reaction with solvent. If the solvent has nucleophilic impurities (e.g., water in an aprotic solvent), the sulfonyl chloride can react with them. | • Use a dry, aprotic solvent. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[6][7] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6] |
| 2. Hydrolysis of the sulfonyl chloride. Exposure to moisture in the air or in the reagents can lead to the formation of the unreactive sulfonic acid.[6] | • Handle this compound under anhydrous conditions. Use freshly opened bottles or ensure it has been stored properly. | |
| 3. Side reactions with the product. The desired sulfonamide product may undergo further reactions under the reaction conditions. | • Optimize reaction stoichiometry and temperature. Avoid using a large excess of the sulfonyl chloride and maintain the lowest effective reaction temperature. |
Experimental Protocols
Protocol 1: Safe Laboratory Setup for Exothermic Sulfonylation
This protocol outlines a general setup for a laboratory-scale sulfonylation reaction, emphasizing heat management.
Materials:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Digital thermometer or thermocouple with a display
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a nitrogen/argon inlet
-
Cooling bath (e.g., ice-salt bath or cryostat)
-
Secondary containment (e.g., a large plastic tub)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reactor Assembly: Assemble the three-necked flask with the mechanical stirrer in the central neck, the thermometer/thermocouple in one side neck, and the dropping funnel with the condenser on top in the other side neck. Ensure the thermometer tip is submerged in the reaction mixture.
-
Inert Atmosphere: Purge the entire system with nitrogen or argon.
-
Cooling Bath: Place the reactor in a cooling bath of appropriate size and temperature.
-
Reagent Preparation:
-
Charge the amine (or other nucleophile) and a dry, aprotic solvent to the reaction flask.
-
Dissolve the this compound in a separate flask with the same dry solvent.
-
Transfer the sulfonyl chloride solution to the dropping funnel.
-
-
Controlled Addition:
-
Begin stirring the reaction mixture and allow it to cool to the desired starting temperature (typically 0 °C or below).
-
Add the this compound solution dropwise from the dropping funnel.
-
Monitor the internal temperature closely. The addition rate should be adjusted to maintain the desired temperature and prevent a rapid exotherm.
-
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, proceed to the quenching protocol.
Protocol 2: Safe Quenching of Unreacted this compound
Quenching is a critical step to safely neutralize any unreacted, hazardous sulfonyl chloride. The primary concern during quenching is the exothermic reaction with the quenching agent.[4]
Method A: Quenching with Saturated Sodium Bicarbonate Solution (for base-stable products)
-
Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.[4]
-
Reaction Quenching: While maintaining the reaction mixture at a low temperature (0 °C or below), slowly add the cold saturated NaHCO₃ solution dropwise with vigorous stirring.[4]
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction mixture to ensure it does not rise significantly.[4]
-
Completion: Continue adding the NaHCO₃ solution until gas evolution (CO₂) ceases, which indicates that all the unreacted sulfonyl chloride has been quenched.[4]
Method B: Reverse Quench by Pouring onto Ice/Water (for larger scale or highly exothermic reactions)
-
Preparation: In a separate, larger beaker, prepare a slurry of crushed ice and water with vigorous stirring.
-
Reaction Quenching: Slowly and carefully pour the reaction mixture onto the ice/water slurry.[4] This method is highly exothermic and should be performed with extreme caution in a fume hood.[4] The large surface area and heat capacity of the ice slurry help to dissipate the heat effectively.
Visualization of Experimental Workflows
Diagram 1: General Workflow for Managing Exothermic Sulfonylation
Caption: A generalized workflow for safely conducting an exothermic sulfonylation reaction.
Diagram 2: Decision Tree for Quenching Protocol Selection
Caption: A decision-making guide for selecting the appropriate quenching method.
Conclusion
The successful and safe use of this compound hinges on a thorough understanding and proactive management of its exothermic reactivity. By implementing the strategies and protocols outlined in this guide—including careful reaction setup, controlled reagent addition, vigilant temperature monitoring, and appropriate quenching techniques—researchers can minimize risks and achieve reliable results. Always prioritize safety, and when in doubt, consult with experienced colleagues or your institution's safety officer.
References
- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Support.
- KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- BenchChem. (n.d.). Managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis. BenchChem Technical Support.
- TSI Journals. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Trade Science Inc.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ioMosaic. (n.d.). Emergency Relief System Design. Prime Process Safety Center.
- HSE. (2025). Quench Systems.
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Case Studies.
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- 3. MRI Quench Vents | Jeremias® Exhaust Systems [jeremiasinc.com]
- 4. Design of quench system for runaway reactions using bench-scale equipment (Journal Article) | OSTI.GOV [osti.gov]
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- 6. aidic.it [aidic.it]
- 7. iomosaic.com [iomosaic.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Chloro-4-methylbenzenesulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylbenzenesulfonyl chloride. This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered during the work-up and purification of reactions involving this reagent. Our focus is on explaining the causality behind each step, ensuring robust and reproducible outcomes.
PART 1: Foundational Knowledge & Safety
This section addresses the most critical preliminary questions regarding the handling and inherent reactivity of this compound, which informs all subsequent work-up procedures.
Question: What are the primary safety concerns when working with this compound and its reactions?
Answer: this compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and reaction success.[1][2][3]
-
Corrosivity: The compound is classified as a skin and eye corrosive (H314), causing severe burns upon contact.[1] It is also destructive to the mucous membranes and upper respiratory tract.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles.[1][5] An emergency eyewash and shower should be readily accessible.[3]
-
Reactivity with Water/Moisture: Sulfonyl chlorides react exothermically with water and other nucleophiles.[6] This hydrolysis reaction produces 3-chloro-4-methylbenzenesulfonic acid and hydrochloric acid, both of which are corrosive.[7] This reactivity underscores the need to use anhydrous solvents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent premature degradation of the starting material, which is a common cause of low yields.[6]
-
Quenching Hazards: The high reactivity means that quenching the reaction (destroying excess sulfonyl chloride) can be vigorous if not properly controlled. Rapid addition of an aqueous quencher can lead to a dangerous increase in temperature and pressure.[6]
Table 1: Key Safety Information for this compound
| Hazard Statement | GHS Code | Precautionary Measures |
| Causes severe skin burns and eye damage | H314 | Wear protective gloves, clothing, and eye/face protection.[1] |
| May cause an allergic skin reaction | H317 | Avoid breathing dust/fumes. Contaminated clothing should not leave the workplace.[1][2] |
| Harmful to aquatic life with long lasting effects | H412 | Avoid release to the environment.[1][3] |
| Reacts with water | - | Store in a tightly closed container in a dry, cool, well-ventilated place.[1][2][5] |
PART 2: Reaction Work-up: Quenching & Extraction
The work-up phase is critical for separating the desired product from unreacted starting materials, byproducts, and catalysts. The strategy is dictated by the stability of your product and the nature of the impurities.
Question: My reaction is complete. How do I safely and effectively quench the excess this compound?
Answer: Quenching is the process of deactivating the highly reactive excess sulfonyl chloride. The choice of quenching agent depends on your product's stability and the desired work-up flow.[6] The primary concern during quenching is managing the exothermic reaction with nucleophiles like water.[6]
Recommended Quenching Protocol (for base-stable products): This is the most common and generally safest method.
-
Preparation: Cool the reaction vessel to 0 °C using an ice-water bath. In a separate flask, prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Slow Addition: While vigorously stirring the reaction mixture, add the cold NaHCO₃ solution dropwise. Maintain the internal temperature below 10-15 °C.
-
Monitoring: You will observe gas (CO₂) evolution. Continue the slow addition until the gas evolution ceases, which indicates that all the sulfonyl chloride has been hydrolyzed and the resulting acids have been neutralized.
-
Rationale: Sodium bicarbonate is a weak base that effectively neutralizes the generated 3-chloro-4-methylbenzenesulfonic acid and HCl without being harsh enough to degrade many sensitive products. The cooling and slow addition are critical to dissipate the heat generated from the exothermic hydrolysis.[6]
Alternative Quenching Agents:
-
Cold Water/Ice: Can be used, but the reaction can be vigorous and will generate a strongly acidic solution. This is only suitable if your product is stable to strong acids.[6]
-
Aqueous Ammonia or Primary/Secondary Amine: This will convert the excess sulfonyl chloride into the corresponding sulfonamide. This is a good option if the resulting sulfonamide has very different solubility or chromatographic properties from your desired product, making it easy to separate.[6]
Question: I've quenched the reaction. What is the standard procedure for extracting my sulfonamide product?
Answer: A standard liquid-liquid extraction is used to isolate the sulfonamide product from the aqueous layer, which now contains salts and the hydrolyzed sulfonic acid byproduct.
Standard Extraction Protocol:
-
Solvent Addition: Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Initial Wash: Add deionized water, shake the funnel gently (venting frequently to release any residual pressure), and allow the layers to separate. Drain the aqueous layer.
-
Acid Wash (Optional but Recommended): To remove any remaining amine starting material or basic catalysts (like pyridine or triethylamine), wash the organic layer with a dilute acid solution (e.g., 1M HCl).[8] The basic impurities will become protonated salts and partition into the aqueous layer.
-
Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution. This ensures the complete removal of the 3-chloro-4-methylbenzenesulfonic acid byproduct.[9] Test the aqueous layer with litmus paper; it should be neutral or basic. If it's still acidic, repeat the wash.[9]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and reduces the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out".[9]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]
Caption: General work-up workflow for reactions involving sulfonyl chlorides.
PART 3: Purification Strategies
Crude products are rarely pure. The following section details the most common purification techniques for sulfonamides derived from this compound.
Question: My crude product is a solid. How do I choose the right solvent for recrystallization?
Answer: Recrystallization is an excellent purification technique for solid products, provided a suitable solvent can be found. The ideal solvent should dissolve the sulfonamide product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[11]
Due to their structure, which contains both nonpolar (the substituted benzene ring) and polar (the sulfonamide group) regions, solvent mixtures are often effective for sulfonamides.[11]
Commonly Used Solvents for Sulfonamide Recrystallization:
-
Ethanol/Water: A very common and effective system. Dissolve the crude product in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly.
-
Isopropanol/Water: Similar to ethanol/water and often a good alternative.[11]
-
Acetone/Hexane: Dissolve in hot acetone and add hexane as the anti-solvent.
-
Ethyl Acetate/Hexane: Another common polar/nonpolar mixture.
Systematic Approach to Solvent Selection:
-
Place a small amount of your crude solid in several test tubes.
-
To each tube, add a different solvent or solvent pair from the list above.
-
Heat the tubes to the boiling point of the solvent to check for dissolution.
-
If the solid dissolves, cool the tube to room temperature and then in an ice bath to see if clean crystals form.
-
The solvent system that provides the best balance of high solubility when hot and low solubility when cold is your ideal choice.
Question: I tried to recrystallize my product, but it "oiled out." What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or separates from the solution as a liquid instead of forming crystals.[11] This often happens if the melting point of your impure product is lower than the boiling point of the recrystallization solvent, or if there is a high concentration of impurities.[11] An oiled-out product is typically still impure.
Troubleshooting "Oiling Out":
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[11]
-
Change Solvents: The solvent may be too nonpolar. Switch to a more polar solvent system (e.g., if you used ethyl acetate/hexane, try ethanol/water).[11]
-
Lower the Temperature: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to provide a nucleation site for crystal growth.[11]
-
Preliminary Purification: If the crude product is very impure, "oiling out" is more likely. Consider performing a quick filtration through a short plug of silica gel to remove gross impurities before attempting recrystallization again.[11]
Question: When should I use column chromatography instead of recrystallization?
Answer: Column chromatography is preferred when:
-
Your product is an oil or a low-melting solid.
-
Recrystallization fails to remove key impurities (e.g., impurities with similar solubility profiles).
-
You need to separate a mixture of products (e.g., from a side reaction).
-
Recrystallization results in significant yield loss.
For sulfonamides, normal-phase silica gel chromatography is standard. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).
TLC Visualization Tip: While the sulfonamide product is often UV-active, the starting sulfonyl chloride and the sulfonic acid byproduct also are.[12] Staining with potassium permanganate can be helpful, as the sulfonamide is generally stable, while other functional groups may react and show up as yellow spots on a purple background.[12]
PART 4: Troubleshooting Common Issues
Question: My reaction yield is consistently low. What are the likely causes?
Answer: Low yields in sulfonamide synthesis often trace back to a few key areas. A systematic check of your reactants and conditions is the best approach.
Troubleshooting Low Yield:
-
Hydrolysis of Sulfonyl Chloride: This is the most common culprit. This compound is sensitive to moisture.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (nitrogen or argon).[6]
-
-
Reactivity of the Amine: Sterically hindered or electron-poor amines react more slowly.
-
Solution: You may need to increase the reaction temperature or use a more forcing catalyst system. For electron-poor anilines, the reaction may simply be sluggish.
-
-
Inappropriate Base: The base is meant to scavenge the HCl byproduct. If the base is too weak, the reaction mixture will become acidic, protonating the amine starting material and shutting down the reaction. If it is too bulky, it may not be effective.
-
Solution: Pyridine or triethylamine are common choices. Ensure at least one equivalent is used.
-
-
Loss During Work-up: The sulfonamide product may have some water solubility, or an emulsion may have formed during extraction, leading to physical loss of material.
-
Solution: Minimize the volume of aqueous washes. Use brine to decrease the solubility of your product in the aqueous layer. If an emulsion forms, try adding more brine or filtering the entire mixture through a pad of Celite.
-
References
- Saley, M. A., et al. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.
- Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.
- Oreate AI. (2023). Understanding the Acid Workup: A Key Step in Organic Chemistry. Oreate AI Blog.
- Saley, M. A., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv.
- King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
- Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant.
- Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- University of Rochester Chemistry Department. (n.d.). How To Run A Reaction: The Workup.
- University of York Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup.
- University of Rochester Chemistry Department. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
- ECHA. (2003). 4-Methylbenzenesulfonyl chloride OECD SIDS.
- University of Wisconsin-Madison. (n.d.). TLC Visualization.
- Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- Rattanaburi, O., et al. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Alonso, D. A., et al. (2020). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate.
- Kevill, D. N., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed.
- EPFL. (n.d.). TLC Visualization Reagents.
- Kevill, D. N., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH Public Access.
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry.
- Aslantaş, M., et al. (2020). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Molecules.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Zhang, W., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters.
- ChemBK. (n.d.). Methylbenzenesulfonic acid.
- US EPA. (n.d.). Benzenesulfonic acid, 3-chloro-4-methyl-. Substance Details - SRS.
- Chemcasts. (n.d.). This compound Properties vs Pressure.
- Barabe, F., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate.
- MDPI. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
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Technical Support Center: Recrystallization of 3-Chloro-4-methylbenzenesulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 3-Chloro-4-methylbenzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during recrystallization. The inherent reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis, presents unique purification challenges that require careful consideration of solvent choice and experimental technique.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization of this compound derivatives so challenging?
A1: The primary challenge stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This makes the compound highly reactive towards nucleophiles, most notably water.[2] During recrystallization, especially if using solvents that are not rigorously dried or during aqueous workups, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid (3-Chloro-4-methylbenzenesulfonic acid).[1][3] This sulfonic acid is a highly polar impurity that can interfere with the crystallization process and contaminate the final product. Furthermore, like many organic compounds, these derivatives can be prone to issues like "oiling out" if the solvent system is not optimized.[4]
Q2: What are the ideal properties of a recrystallization solvent for this class of compounds?
A2: An ideal solvent for recrystallizing this compound derivatives should meet the following criteria:
-
High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[5]
-
Low Solubility at Room/Cold Temperatures: The compound should be poorly soluble at lower temperatures to maximize crystal recovery.[6]
-
Inertness: The solvent must not react with the sulfonyl chloride group. This excludes most protic solvents like methanol or ethanol unless used with extreme care and under anhydrous conditions.[5]
-
Boiling Point: The boiling point should be low enough to be easily removed from the crystals but not so low that evaporation occurs too rapidly during hot filtration. A boiling point below the melting point of the compound is also crucial to prevent oiling out.[7] The reported melting point of this compound is 34-38 °C.[8]
-
Impurity Solubility: The solvent should either keep impurities dissolved at low temperatures or be a poor solvent for them altogether, allowing them to be removed during hot filtration.
Q3: Can I use a mixed-solvent system? How do I choose one?
A3: Yes, a mixed-solvent system is often an excellent choice, especially when no single solvent provides the ideal solubility profile. The strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (or "anti-solvent," in which the compound is poorly soluble) is added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation.[9] A few drops of the "good" solvent are then added back to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be miscible with each other. For sulfonyl chlorides, a common pair might be a chlorinated solvent (like dichloromethane) as the "good" solvent and a non-polar hydrocarbon (like hexane or heptane) as the "poor" solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My compound "oiled out" instead of forming crystals.
Q: I dissolved my sulfonyl chloride derivative in a hot solvent, but upon cooling, it separated as a liquid or a gooey substance instead of solid crystals. What went wrong and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[10][11] It is detrimental to purification because the oil droplets can trap impurities, which then get incorporated into the solid when it finally solidifies.[4][12]
Causality & Solutions:
-
High Concentration/Rapid Cooling: The solution may be too supersaturated, causing the compound to come out of solution too quickly at a higher temperature.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (10-20%) of additional hot solvent to decrease the saturation level.[11] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[7]
-
-
Low Melting Point Impurities: The presence of significant impurities can depress the melting point of the eutectic mixture, leading to oiling out.[11][13]
-
Solution: If the crude material is very impure, a preliminary purification step may be necessary. Running the material through a short plug of silica gel using an appropriate solvent (e.g., hexanes/ethyl acetate) can remove highly polar or non-polar impurities before attempting recrystallization.[14]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.
-
Solution: Choose a solvent or solvent mixture with a lower boiling point. For this compound (m.p. 34-38 °C), solvents like toluene (b.p. 111 °C) might be less ideal than, for example, a dichloromethane/hexane mixture where the boiling point is lower.
-
Problem 2: No crystals are forming, even after cooling.
Q: My solution is clear and has cooled to room temperature (and even in an ice bath), but no solid has precipitated. What should I do?
A: This is a common issue that typically arises from either using too much solvent or the formation of a stable supersaturated solution.[10]
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause.[7] If too much solvent was added initially, the solution will not be saturated at lower temperatures.
-
Solution: Gently heat the solution and evaporate a portion of the solvent in a fume hood using a stream of nitrogen or air. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent too quickly.
-
-
Supersaturation: The solution is saturated, but the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.
-
Solution 1 (Induce Nucleation): "Scratch" the inside of the flask just below the solvent line with a glass rod.[10] The microscopic scratches on the glass provide a surface for crystals to begin forming.
-
Solution 2 (Seeding): If you have a small crystal of the pure product (a "seed crystal"), add it to the cold solution.[11] This provides a template for crystal growth.
-
Problem 3: The final product is discolored or still appears impure.
Q: I successfully obtained crystals, but they have a yellow or brown tint, and analytical data (NMR, LCMS) shows impurities. How can I improve the purity?
A: Discoloration often points to the presence of colored impurities or degradation products. The presence of other impurities indicates that the recrystallization was not efficient.
Causality & Solutions:
-
Colored Impurities: Some high molecular weight byproducts from the synthesis can be intensely colored and persist even after recrystallization.
-
Solution (Activated Charcoal): Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Use the minimum amount necessary, as it can also adsorb your desired product, reducing the yield.[11] Perform a hot filtration to remove the charcoal.
-
-
Inefficient Purification: The chosen solvent may be dissolving the impurities as well as the product, or the crystals may have formed too quickly, trapping impurities in the lattice.
-
Solution 1 (Re-evaluate Solvent): Your solvent may be too similar in polarity to the impurities. A different solvent system may be required. Refer to the solvent selection table below and consider performing small-scale screening experiments.
-
Solution 2 (Second Recrystallization): A second recrystallization of the purified material can often remove residual impurities.
-
Solution 3 (Slower Cooling): Ensure the crystallization occurs slowly. Rapid crystal growth is more likely to incorporate impurities from the mother liquor into the crystal structure.[11]
-
Data & Protocols
Table 1: Solvent Selection Guide for Recrystallization
This table provides a starting point for selecting appropriate solvents. Small-scale trials are always recommended.
| Solvent | Polarity | Boiling Point (°C) | Suitability & Comments |
| Hexane / Heptane | Non-polar | 69 / 98 | Excellent. Often used as a single solvent for non-polar derivatives or as an anti-solvent in mixed systems. Poor solubility at room temp is ideal for high recovery. |
| Toluene | Non-polar | 111 | Good. Can be a good single solvent, but its high boiling point may promote oiling out for lower melting point derivatives.[15] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Use with caution. Excellent "good" solvent for dissolving, but its low boiling point can make it volatile. Almost always used in a mixed system with an anti-solvent like hexane. |
| Diethyl Ether | Non-polar | 35 | Use with caution. Similar to DCM, its high volatility is a challenge. Can be used to triturate oils to induce solidification.[6] |
| Ethyl Acetate | Polar Aprotic | 77 | Possible. May be a suitable single solvent or part of a mixed system, but potential for slow hydrolysis exists.[15] |
| Acetonitrile | Polar Aprotic | 82 | Possible. Can be effective, but ensure it is anhydrous as it is miscible with water. |
| Water / Alcohols | Polar Protic | Variable | Not Recommended. These solvents are nucleophilic and will readily react with the sulfonyl chloride group, leading to hydrolysis and significant yield loss.[2][16] |
Experimental Protocol: General Recrystallization of a Sulfonyl Chloride Derivative
This protocol assumes the use of a single solvent system (e.g., heptane).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen solvent (e.g., heptane). Heat the mixture on a hot plate with stirring until the solvent is gently boiling.[6] Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding a large excess of solvent.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[6] Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[17]
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.[6]
References
- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Google Patents. (1985). Purification of crude, liquid organosulfonyl chloride.
- Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Benchchem. (n.d.). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
- PMC. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. NIH.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- ResearchGate. (n.d.). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- University of California, Davis. (n.d.). Recrystallization.
- Wikipedia. (n.d.). Sulfonyl halide.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- University of York. (n.d.). Problems with Recrystallisations.
- ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- Answers. (2014). What does it mean to oil out in recrystallization?.
- Google Patents. (n.d.). Method for preparing sulfonyl chloride in environment-friendly mode.
- Reddit. (2013). Recrystallization (help meeeeee).
- ChemicalBook. (n.d.). This compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
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- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. This compound | 42413-03-6 [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Column Chromatography Purification of Sulfonamides
Welcome to the technical support center for the column chromatography purification of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.
Understanding the Challenge: The Amphoteric Nature of Sulfonamides
Sulfonamides are characterized by the presence of both a weakly acidic sulfonamide group (-SO₂NH-) and, typically, a weakly basic amino group (-NH₂).[1] This amphoteric nature means their ionization state is highly dependent on pH, which is a critical factor governing their interaction with chromatographic stationary phases.[1][2] A thorough understanding of your specific sulfonamide's pKa values is fundamental to developing a robust purification method.[1][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying sulfonamides?
A1: The choice of stationary phase depends on the polarity of your sulfonamide and the impurities you need to remove.
-
Normal-Phase (Silica Gel): Standard silica gel is the most common choice for purifying synthetic sulfonamides from less polar starting materials and byproducts.[6][7] It is effective for separating compounds based on differences in polarity.
-
Reversed-Phase (C8 or C18): For more polar sulfonamides or when using highly aqueous mobile phases, reversed-phase chromatography is preferred.[8][9] In this mode, less polar compounds are retained more strongly.
-
Modified Silica: For difficult separations, consider alternative stationary phases:
-
Amide-modified silica: Has shown good selectivity for sulfonamides.
-
Aminopropyl-packed columns: Can offer different selectivity and have been used in series with silica columns for enhanced separation.[10]
-
Mixed-mode columns: These possess both hydrophobic and ion-exchange characteristics and can be very effective for separating ionizable compounds like sulfonamides.[11][12]
-
| Stationary Phase | Separation Mode | Best For... | Key Considerations |
| Silica Gel | Normal-Phase | General purification of synthetic sulfonamides. | Can be acidic; may cause degradation of sensitive compounds.[13] |
| C18 or C8 | Reversed-Phase | Polar sulfonamides; aqueous mobile phases. | Requires mobile phase pH control for good peak shape.[8][9] |
| Aminopropyl | Normal/Weak Anion Exchange | Offering alternative selectivity to silica.[10] | Can interact strongly with acidic protons of sulfonamides. |
| Mixed-Mode | Mixed (RP/Ion-Exchange) | Complex mixtures of ionizable compounds.[11][12] | Method development can be more complex. |
Q2: How do I choose an appropriate mobile phase?
A2: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typical. The optimal ratio depends on the polarity of your compound. Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For reversed-phase, mixtures of water or buffer and an organic solvent like acetonitrile or methanol are used.[9][14]
Q3: Should I use "wet" or "dry" loading for my sample?
A3: This depends on your sample's solubility.
-
Wet Loading: Ideal if your sample dissolves easily in a small amount of the initial mobile phase.[15] This involves dissolving the crude product and carefully pipetting it onto the top of the column.
-
Dry Loading: Preferred if your sample is not very soluble in the mobile phase or if you need a strong solvent for dissolution.[15] This technique involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column bed.[15] This method often leads to better resolution as it prevents the strong dissolution solvent from disrupting the column packing.
Troubleshooting Guide
Problem 1: Poor separation of my sulfonamide from impurities.
Cause & Explanation: Poor resolution is often a result of suboptimal selectivity. Since sulfonamides are ionizable, the mobile phase pH can dramatically alter their retention and separation from other components.[2][11] If the pH of the mobile phase is close to the pKa of the sulfonamide's acidic proton, the compound will exist as a mixture of ionized and non-ionized forms, often leading to broad peaks and poor separation.
Solutions:
-
Adjust Mobile Phase pH (Reversed-Phase): For reversed-phase separations, buffering the mobile phase is crucial. Adjust the pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[16]
-
Incorporate a Mobile Phase Modifier (Normal-Phase): On silica gel, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can improve peak shape and selectivity. For sulfonamides, which are acidic, adding a small amount of acetic acid to the mobile phase can suppress the ionization of the sulfonamide proton, leading to more consistent interactions with the silica and sharper peaks.[14]
-
Use a Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not be effective. A gradient elution, where you gradually increase the polarity of the mobile phase over time, can significantly improve the resolution of complex mixtures.[11]
-
Change the Stationary Phase: If mobile phase optimization fails, the required selectivity may only be achieved by changing the stationary phase (see FAQ 1).[11] Aminopropyl or amide-functionalized silica can offer different interaction mechanisms compared to standard silica.[10][11]
Problem 2: My sulfonamide is showing significant peak tailing.
Cause & Explanation: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase. With sulfonamides on silica gel, this is frequently due to the interaction of the acidic sulfonamide proton with active silanol groups on the silica surface.[10] This can be exacerbated if the column is not packed well or if it is overloaded with the sample.
Solutions:
-
Mobile Phase Modification: Add a small percentage (0.1-0.5%) of an acid like acetic acid to your mobile phase. This will protonate the silica surface and suppress the strong interaction with the acidic sulfonamide.
-
Column Deactivation: In some cases, active sites on the stationary phase can be problematic. While less common in modern pre-packed columns, deactivating the column by flushing with a silylating agent was a technique used to minimize these interactions.[10] A more practical approach is to use the mobile phase modifiers mentioned above.
-
Reduce Sample Load: Overloading the column is a common cause of peak tailing. A general rule of thumb for sample load on silica is a ratio of 1:30 to 1:100 (sample:silica) by weight.[11] For difficult separations, a higher ratio is needed.
-
Ensure Proper Column Packing: An improperly packed column will have channels and voids, leading to non-uniform flow and band broadening. Ensure your slurry is homogenous and the bed is packed evenly without cracks.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common sulfonamide purification issues.
Problem 3: I have low or no recovery of my sulfonamide from the column.
Cause & Explanation: This issue can arise from two primary sources: either your compound is irreversibly adsorbed onto the stationary phase, or it is degrading on the column. Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds.[13][17] While many sulfonamides are stable, certain derivatives might be susceptible to hydrolysis or rearrangement under acidic conditions.
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a silica gel TLC plate and let it sit for 30-60 minutes before eluting. If you see a new spot appear (usually at the baseline), your compound is likely degrading on silica.[17]
-
Neutralize the Silica Gel: If your compound is acid-sensitive, you can neutralize the silica gel. This is done by adding a small amount of a base, typically triethylamine (~0.5% v/v), to your mobile phase.[13] This will deactivate the acidic silanol groups and prevent degradation.
-
Flush the Column: Your compound may simply be too polar to elute with your current mobile phase. After you have finished your planned elution, flush the column with a much stronger, more polar solvent system (e.g., 10% methanol in dichloromethane or ethyl acetate) to wash out any strongly retained compounds.
-
Consider an Alternative Stationary Phase: If degradation is a persistent issue, switching to a less acidic stationary phase like alumina or using a reversed-phase method may be necessary.[13]
Experimental Protocols
Protocol 1: General Column Chromatography of a Sulfonamide on Silica Gel
This protocol assumes a moderately polar sulfonamide derivative.
1. Preparation of the Mobile Phase (Eluent):
-
Based on TLC analysis, select a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
Prepare a sufficient volume of this eluent for the entire purification.
2. Column Packing (Slurry Method):
-
In a beaker, create a slurry by adding silica gel to your starting mobile phase. The consistency should be pourable but not overly dilute.
-
Pour the slurry into your column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sulfonamide product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin protective layer of sand on top of your sample layer.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column, taking care not to disturb the sand and sample layers.
-
Pressurize the column (using a pump or hand bellows) to achieve a steady flow rate. A flow rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening due to diffusion.[15]
-
Begin collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with an appropriate stain.
5. Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield your purified sulfonamide.
References
- Nowak, P., Kościelniak, P., & Kwiecień, A. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3791.
- Şanlı, N., Şanlı, S., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(5), 849-857.
- ResearchGate. (n.d.). Selection of a mobile phase for the separation of sulfanilamide mixtures.
- Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 181-186.
- Al-Janabi, F. A. H., & AL-Obaidi, A. A. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 12.
- El-Gindy, A. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924.
- Sanli, N., Şanlı, S., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Semantic Scholar.
- PubMed. (n.d.). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography.
- Wawrzynowicz, T., & Soczewiński, E. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Journal of Chromatography A, 106(2), 349-355.
- Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 941-947.
- ResearchGate. (n.d.). Determination of pKa Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures.
- Sanli, N., Sanli, S., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. ScienceOpen.
- ResearchGate. (n.d.). TLC of Sulfonamides.
- D'Ascenzio, M., Carradori, S., De Monte, C., Secci, D., Ceruso, M., & Supuran, C. T. (2020). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 21(21), 8319.
- ResearchGate. (n.d.). pK Values Reported of Sulfonamides in Water.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- American University. (n.d.). Electrostatic and metal interaction chromatography of sulfonamides.
- Google Patents. (n.d.). Sulfonamide purification process.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Haagsma, N., van de Water, C., & van Gend, H. W. (1983). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography A, 269, 1-8.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
Sources
- 1. scielo.br [scielo.br]
- 2. Item - Electrostatic and metal interaction chromatography of sulfonamides - American University - Figshare [aura.american.edu]
- 3. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]
- 6. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Chromatography [chem.rochester.edu]
Technical Support Center: A Researcher's Guide to Preventing Decomposition of 3-Chloro-4-methylbenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the stability and purity of your reagents are paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-proven insights into the handling and storage of 3-Chloro-4-methylbenzenesulfonyl chloride (CAS No. 42413-03-6) to prevent its decomposition.
This compound is a highly valuable sulfonylating agent in medicinal chemistry and organic synthesis.[1] However, its high reactivity, which makes it so useful, also renders it susceptible to degradation if not stored and handled with the necessary precautions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I just opened a new bottle of this compound and noticed a sharp, pungent odor. Is the product compromised?
A: A sharp, acidic odor is a primary indicator of decomposition. This compound is highly sensitive to moisture.[2][3] The principal degradation pathway is hydrolysis, where the sulfonyl chloride group reacts with water molecules from the atmosphere. This reaction produces the corresponding 3-chloro-4-methylbenzenesulfonic acid and hydrogen chloride (HCl) gas.[2][4] It is the volatile HCl gas that you can smell, signaling that the integrity of the material has been compromised.
The causality is rooted in the electrophilic nature of the sulfur atom in the sulfonyl chloride functional group. It is readily attacked by nucleophiles, with water being a common and potent reactant. Even trace amounts of moisture in the headspace of the container or introduced during handling can initiate this decomposition cascade.
Q2: My reagent, which should be a solid, appears clumpy, sticky, or has partially liquefied. What happened and can I still use it?
A: This physical change is a more advanced sign of moisture-induced decomposition. The product of hydrolysis, 3-chloro-4-methylbenzenesulfonic acid, is a non-volatile solid, but its presence as an impurity, along with absorbed water, can depress the melting point of the bulk material (literature melting point is 34-38 °C) and create a sticky or oily appearance.[5][6]
Whether you can still use it depends entirely on your application:
-
For non-critical applications or initial trials: If only minor clumping is observed, you might be able to use the material, but be aware that the actual concentration of the active sulfonyl chloride is lower than stated. The presence of acidic byproducts (sulfonic acid and HCl) can also interfere with your reaction chemistry, especially if you are using acid-sensitive substrates or bases.
-
For drug development, GMP, or scale-up work: Do not use it. The presence of impurities and the unknown concentration of the active reagent will compromise the accuracy, reproducibility, and safety of your process. It is critical to start with a pure, well-characterized material.
A simple, self-validating check is to measure the melting point. A broad or depressed melting point range compared to the specification (34-38 °C) confirms the presence of impurities.[5][6]
Q3: What are the scientifically validated, optimal storage conditions to guarantee the long-term stability of this compound?
A: The core principle for storing any sulfonyl chloride is the strict exclusion of moisture.[2][3][7] Based on its chemical properties and extensive safety data, the following conditions are mandatory for ensuring stability:
-
Inert Atmosphere: The container should be flushed with and sealed under a dry, inert gas like nitrogen or argon.[2][5][7] This displaces moist air from the container's headspace, removing the primary reactant for hydrolysis.
-
Tightly Sealed Container: Use the original manufacturer's container, ensuring the cap and any liners are securely fastened immediately after each use.[2][3] If repackaging, use containers with high-integrity seals, such as those with PTFE-lined caps.
-
Dry Environment: Store the container in a desiccator or a controlled low-humidity environment. This provides a second layer of defense against moisture ingress.
-
Cool Temperature: Store in a cool, well-ventilated place.[2][8] While room temperature is often cited, storage at 2-8 °C can further slow the rate of any potential decomposition, though this is secondary to moisture exclusion.[5][7]
Q4: How should I handle the reagent during weighing and dispensing to minimize exposure to air?
A: Proper handling is as critical as proper storage. Atmospheric moisture can cause significant degradation on the surface of the reagent in just a few minutes.
-
Temperature Equilibration: Before opening, always allow the container to warm to ambient laboratory temperature. Opening a cold container will cause moisture from the air to condense on the cold product, leading to rapid hydrolysis.
-
Inert Environment Dispensing: If possible, handle and weigh the material inside a glovebox with a dry nitrogen or argon atmosphere.
-
Speed and Efficiency: If a glovebox is not available, minimize the time the container is open. Have all your tools and weighing vessels ready beforehand. Open the container, quickly dispense the required amount, and immediately reseal it tightly.
-
Avoid Cross-Contamination: Use only clean, dry spatulas and glassware. Never return unused material to the original container.
Troubleshooting Guide
This table provides a quick reference for common issues and the logic behind the recommended solutions.
| Observed Problem | Probable Scientific Cause | Corrective Action & Protocol Validation |
| Inconsistent Reaction Yields | The concentration of the active sulfonyl chloride is variable due to partial hydrolysis. The acidic byproducts may also be quenching reagents or catalyzing side reactions. | Action: Qualify the reagent's purity before use via melting point analysis or ¹H NMR. For critical reactions, always use a new, unopened bottle. Validation: Consistent yields will be restored when using a pure, verified starting material. |
| Pungent, Acidic Odor in Lab | HCl gas is being released from a poorly sealed container or from spills. | Action: Immediately check the seal on the storage container. Handle only in a well-ventilated chemical fume hood.[2] Neutralize any spills with a suitable agent like sodium bicarbonate. Validation: The absence of odor confirms proper containment. |
| Solid Reagent is Fused or Difficult to Break Apart | The material has undergone significant decomposition, and the resulting mixture of sulfonic acid and remaining sulfonyl chloride has solidified into a single mass. | Action: The material is highly compromised. Do not attempt to use it. Dispose of it according to your institution's hazardous waste protocols.[8] Validation: Procuring a fresh lot of the reagent is the only valid path forward. |
Core Mechanism & Visualization
The primary mode of decomposition for this compound is nucleophilic attack by water (hydrolysis). The sulfur atom is highly electron-deficient, making it an excellent electrophile.
Hydrolysis Decomposition Pathway
Caption: Primary hydrolysis pathway of this compound.
Recommended Handling Workflow
This workflow is a self-validating system designed to prevent moisture exposure at every step.
Caption: Recommended workflow for handling moisture-sensitive reagents.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 42413-03-6 | [3][9] |
| Molecular Formula | C₇H₆Cl₂O₂S | [9][10] |
| Molecular Weight | 225.09 g/mol | [9][10] |
| Appearance | Solid, Crystalline | [8] |
| Melting Point | 34-38 °C | [5][6] |
| Primary Hazard | Corrosive, Moisture Sensitive | [2][3][9] |
| Incompatible Materials | Water, Bases, Amines, Reducing Agents | [2] |
| Hazardous Decomposition Products | Hydrogen chloride, Sulfur oxides, Carbon oxides, Chlorine | [2] |
References
- Fisher Scientific, Safety Data Sheet: 3-Chloro-4-methylbenzene-1-sulfonyl chloride.URL: https://www.fishersci.com/sdsitems.do?partNumber=AC379470050&productDescription=3-CHLORO-4-METHYLBENZENESULFONYL+CHLORIDE%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en
- Thermo Fisher Scientific, Safety Data Sheet: this compound.URL: https://www.thermofisher.
- Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755533476ea65c9779532
- ChemicalBook, Safety Data Sheet: this compound.URL: https://www.chemicalbook.com/ProductMSDSDetailCB9131073_EN.htm
- ChemicalLand21, Product Data: this compound.URL: https://chemicalland21.com/industrialchem/organic/3-CHLORO-4-METHYLBENZENESULFONYL%20CHLORIDE.htm
- Echemi, Safety Data Sheet: this compound.URL: https://www.echemi.com/products/3-chloro-4-methylbenzenesulfonyl-chloride-cas42413-03-6.html
- Wikipedia. Sulfonyl halide.URL: https://en.wikipedia.org/wiki/Sulfonyl_halide
- Grygorenko, O., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.URL: https://www.researchgate.
- Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.URL: https://www.researchgate.net/figure/Stability-guidelines-for-heterocyclic-sulfonyl-halides-chlorides-vs-fluorides_fig8_352520038
- Apollo Scientific, Safety Data Sheet: 3-Chloro-4-methylbenzoyl chloride.URL: https://www.apolloscientific.co.uk/storage/msds/OR200063_msds.pdf
- Enamine, Sulfonyl Chlorides/Fluorides.URL: https://enamine.net/building-blocks/focused-libraries/sulfonyl-chlorides-fluorides
- Sigma-Aldrich, Safety Data Sheet. (General handling for moisture-sensitive sulfonyl chlorides) URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/471259
- MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.URL: https://www.mdpi.com/2673-4591/5/1/22
- OECD SIDS. 4-Methylbenzenesulfonyl chloride.URL: https://hpvchemicals.oecd.org/ui/handler.axd?id=2e8e945c-2b2c-4a30-9742-1e96f1203097
- Organic Syntheses. Benzenesulfonyl chloride.URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0084
- Sigma-Aldrich, Product Page: this compound.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s82253
- Santa Cruz Biotechnology, Inc. Product Page: this compound.URL: https://www.scbt.com/p/3-chloro-4-methylbenzenesulfonyl-chloride-42413-03-6
- Parrott, E. L., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.URL: https://www.researchgate.
- RSC Publishing. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.URL: https://pubs.rsc.org/en/content/articlelanding/2010/ob/c0ob00450b
- Chemsrc, Product Page: this compound.URL: https://www.chemsrc.com/en/cas/42413-03-6_837314.html
- Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.URL: https://baxendalegroup.com/wp-content/uploads/2020/08/118-Preparation-of-arylsulfonyl-chlorides-by-chlorosulfonylation-of-in-situ-generated-diazonium-salts-using-a-continuous-flow-reactor.pdf
- Sigma-Aldrich, Product Page: 3-Chloro-4-methoxybenzenesulfonyl chloride.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds001402
- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.URL: https://dspace.mit.edu/handle/1721.1/93910
- Google Patents. Process for the preparation of aromatic sulfonyl chlorides.URL: https://patents.google.
- Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. ResearchGate.URL: https://www.researchgate.net/publication/233719080_Two_Pathways_of_Arenesulfonyl_Chlorides_Hydrolysis_Anionic_Intermediates_in_S_A_N_Hydrolysis_of_4-Nitrobenzenesulfonyl_Chloride
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.URL: https://www.researchgate.net/publication/237039014_Concerted_Solvent_Processes_for_Common_Sulfonyl_Chloride_Precursors_used_in_the_Synthesis_of_Sulfonamide-based_Drugs
- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.URL: http://www.orgsyn.org/demo.aspx?prep=CV6P1040
- Supporting Information. Synthesis of sulfonyl chloride substrate precursors.URL: https://www.scripps.edu/baran/images/grpmtgpdf/Supporting_Info_Final.pdf
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Technical Support Center: Reactions of 3-Chloro-4-methylbenzenesulfonyl Chloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-chloro-4-methylbenzenesulfonyl chloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent, with a particular focus on the critical role of the base in achieving successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with an amine/alcohol is sluggish or not going to completion. What are the primary causes?
A1: Incomplete sulfonylation is a common issue that can often be traced back to several key factors:
-
Insufficient Base Strength: The base must be strong enough to deprotonate the nucleophile (amine or alcohol) or to effectively scavenge the HCl generated during the reaction. For alcohols, which are weaker nucleophiles than amines, a stronger base or a catalytic activator is often necessary.
-
Steric Hindrance: Either the nucleophile or the sulfonyl chloride itself may be sterically hindered, slowing down the reaction rate. In such cases, elevating the reaction temperature or using a more potent catalytic system may be required.
-
Poor Nucleophilicity of the Substrate: Weakly nucleophilic substrates, such as hindered secondary amines or electron-deficient anilines, react slowly. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate by forming a more reactive intermediate.[1][2][3]
-
Reagent Quality: Ensure the this compound is of high purity and has not hydrolyzed to the corresponding sulfonic acid. Similarly, verify the purity and dryness of your amine/alcohol and solvent.
Q2: I'm observing a significant loss of my sulfonyl chloride starting material and a drop in pH during the reaction. What is happening?
A2: This is a classic sign of hydrolysis. This compound is susceptible to hydrolysis, especially in the presence of water, which converts it to the unreactive 3-chloro-4-methylbenzenesulfonic acid.[4][5] This side reaction consumes the sulfonyl chloride and produces HCl, leading to a decrease in pH.
-
Preventative Measures:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
If an aqueous workup is unavoidable, it should be performed quickly and at low temperatures to minimize product hydrolysis.[4][5] The low solubility of aryl sulfonyl chlorides in water can offer some protection against hydrolysis during precipitation.[6]
-
Q3: After adding the base and sulfonyl chloride to my amine, my TLC analysis shows a new, more nonpolar spot, and I'm getting double the expected mass in my LC-MS analysis. What could this be?
A3: You are likely observing double sulfonylation, particularly if you are using a primary amine.[7] After the initial formation of the sulfonamide, the remaining N-H proton is acidic and can be deprotonated by the base in the reaction mixture. This newly formed sulfonamide anion can then react with a second molecule of the sulfonyl chloride to form a di-sulfonylated product.[7]
-
How to Avoid Double Sulfonylation:
-
Use a stoichiometric amount of the sulfonyl chloride relative to the primary amine.
-
Slowly add the sulfonyl chloride to the solution of the amine and base to avoid localized high concentrations of the electrophile.
-
Consider using a bulkier or less reactive base if the issue persists.
-
Q4: When should I use a simple tertiary amine base like triethylamine (TEA) versus a nucleophilic catalyst like DMAP?
A4: The choice depends on the reactivity of your nucleophile.
-
Triethylamine (TEA) or Pyridine: These bases are typically sufficient when reacting this compound with primary amines or simple, unhindered secondary amines and alcohols.[8][9][10] They act as HCl scavengers.
-
4-(Dimethylamino)pyridine (DMAP): DMAP should be used, usually in catalytic amounts (0.05 to 0.2 equivalents), when dealing with less reactive nucleophiles such as hindered alcohols, phenols, or weakly nucleophilic amines.[1][2][3] DMAP is a superior nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium salt intermediate, which is then readily attacked by the nucleophile.[1][9] This catalytic cycle significantly accelerates the rate of sulfonylation, often by several orders of magnitude compared to using pyridine alone.[2]
Troubleshooting Guides
Issue 1: Low to No Yield of Sulfonamide/Sulfonate Ester
This guide provides a systematic approach to troubleshooting failed or low-yielding sulfonylation reactions.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting low-yield sulfonylation.
Step-by-Step Protocol
-
Verify Reagent Integrity:
-
This compound: As a first step, check for signs of decomposition. A pungent acidic smell or a discolored (yellow/brown) appearance suggests hydrolysis.[5] Confirm purity by acquiring a quick 1H NMR in CDCl3. The presence of the corresponding sulfonic acid will be evident.
-
Nucleophile (Amine/Alcohol) and Solvent: Ensure your nucleophile is pure and the solvent is anhydrous. Moisture is a key contributor to the failure of these reactions.
-
-
Evaluate the Base:
-
The choice of base is critical. A base that is too weak will not sufficiently deprotonate the nucleophile or scavenge the generated HCl, leading to a stalled reaction. Refer to the table below for guidance.
-
For reactions with primary or secondary amines, bases like pyridine or triethylamine are often sufficient.[8][9] For less reactive amines or alcohols, a stronger base like DBU or NaH might be necessary, or the inclusion of a catalyst.[8]
-
-
Incorporate a Catalyst for Weak Nucleophiles:
-
If you are working with a hindered alcohol, a phenol, or an electron-poor amine, the reaction will likely require a catalyst. Add 0.1 equivalents of DMAP to your reaction mixture. DMAP acts as a nucleophile, forming a highly reactive intermediate with the sulfonyl chloride, which is then more susceptible to attack by your weak nucleophile.[1][2][9]
-
-
Optimize Reaction Conditions:
-
Temperature: Many sulfonylation reactions proceed well at room temperature.[8] However, for sluggish reactions, gentle heating (e.g., to 40-60 °C) can increase the rate. Monitor for potential decomposition at higher temperatures.[5]
-
Reaction Time: Some reactions, especially with hindered substrates, may require extended reaction times (up to 24 hours).[11] Monitor the reaction progress by TLC or LC-MS.
-
Issue 2: Product Decomposition During Workup or Purification
Sulfonamides and sulfonate esters are generally stable compounds. However, the sulfonyl chloride starting material is sensitive.
Signs of Decomposition:
-
Color Change: The reaction mixture turning dark brown or black can indicate decomposition.[5]
-
Gas Evolution: The formation of HCl and SO2 gases are signs of decomposition.[5]
-
Unexpected Byproducts: The appearance of the sulfonic acid peak in your analytical data confirms hydrolysis.
Mitigation Strategies:
-
Minimize Contact with Water: If an aqueous workup is necessary, use cold water or brine and perform the extraction steps quickly to reduce the contact time and minimize hydrolysis of any unreacted sulfonyl chloride.[4][5]
-
Avoid High Temperatures: During solvent removal, use a rotary evaporator at a moderate temperature. For purification by column chromatography, avoid excessively long exposure on silica gel, which is slightly acidic and can potentially hydrolyze sensitive products.
-
Use of Anhydrous Workup: If possible, a non-aqueous workup is preferable. This can involve filtering the reaction mixture to remove hydrochloride salts of the base, followed by evaporation of the solvent.
Data & Reference Tables
Table 1: Guide to Base Selection for Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Typical Use Case | Key Considerations |
| Pyridine | 5.2[12][13] | Reactions with primary and unhindered secondary amines.[8] | Can also act as a nucleophilic catalyst, but is much less effective than DMAP.[1][2] |
| Triethylamine (TEA) | 10.8[12] | General-purpose HCl scavenger for reactions with most amines and alcohols (with a catalyst).[9][10] | Non-nucleophilic, sterically hindered base. |
| Diisopropylethylamine (DIPEA) | 11.0 | Similar to TEA, used when the nucleophile is sensitive to the slightly more nucleophilic nature of TEA. | Highly hindered, non-nucleophilic base. |
| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | Catalyst for sluggish reactions, especially with hindered or weak nucleophiles (alcohols, phenols).[1][2][3] | Highly nucleophilic; used in catalytic amounts alongside a stoichiometric base like TEA.[9] |
| Sodium Hydride (NaH) | ~36 (H₂)[13] | Used to pre-form the alkoxide of an alcohol for sulfonate ester synthesis.[8] | Strong, non-nucleophilic base. Reacts with protic solvents. Requires anhydrous conditions. |
| Sodium Carbonate (Na₂CO₃) | 10.3 (HCO₃⁻)[12] | Often used in aqueous/biphasic systems for reactions with amines.[8] | Inexpensive inorganic base. |
Visualizing the Catalytic Role of DMAP
The enhanced reactivity when using DMAP is due to the formation of a sulfonyl-pyridinium intermediate. This intermediate is more electrophilic than the starting sulfonyl chloride, making it more susceptible to nucleophilic attack.
Caption: Catalytic cycle of DMAP in sulfonylation reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.[9]
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.05 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.[8]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: DMAP-Catalyzed Synthesis of a Sulfonate Ester from a Hindered Alcohol
-
To a solution of the hindered alcohol (1.0 eq.), triethylamine (2.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane under an inert atmosphere, cool to 0 °C.[14]
-
Add this compound (1.2 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the alcohol starting material.
-
Workup the reaction as described in Protocol 1. The resulting sulfonate ester can be purified by column chromatography.
References
- Beilstein Journal of Organic Chemistry. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
- ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
- Macmillan Group - Princeton University. (2023).
- National Institutes of Health. (2023).
- Journal of the American Chemical Society. (2023).
- Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
- National Institutes of Health. (2020).
- OWL.
- Synthesis of sulfonyl chloride substr
- ACS Publications. (2009).
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
- Chemistry LibreTexts. (2021). Amines as Nucleophiles. [Link]
- Scribd. Pka Values For Organic and Inorganic Bronsted Acids. [Link]
- National Institutes of Health. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]
- Progress in Chemistry. (2022).
- YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. [Link]
- Google Patents.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]
- Wikipedia. Benzenesulfonyl chloride. [Link]
- D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids Chem 206. [Link]
- European Journal of Chemistry. (2024).
- Google Patents. Process for the manufacture of arylsulfonyl chloride.
- Organic Chemistry Portal.
- ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
- CLAS. Table of Acids with Ka and pKa Values*. [Link]
- ResearchGate. Sulfonyl Esters. IV.
- Organic Chemistry D
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
- Alcohol to Chloride - Common Conditions. [Link]
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Validation & Comparative
A Researcher's Guide to the Infrared Spectrum of 3-Chloro-4-methylbenzenesulfonyl Chloride: A Comparative Analysis
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-chloro-4-methylbenzenesulfonyl chloride, a crucial reagent and building block in synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework to distinguish it from structurally similar compounds. We will explore the causal relationships between molecular structure and vibrational frequencies, present a validated protocol for data acquisition, and provide a logical workflow for spectral interpretation.
The Significance of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds (stretching, bending, etc.). For a multi-functional molecule like this compound, the IR spectrum serves as a unique fingerprint, allowing for rapid confirmation of its identity and purity. The presence of strong, characteristic absorption bands for the sulfonyl chloride group, combined with the more subtle patterns of the substituted aromatic ring, makes FT-IR an indispensable tool for its characterization.[2]
Below is the chemical structure of this compound, highlighting the key functional groups that dictate its infrared spectrum.
Caption: Molecular structure of this compound.
Spectral Deconstruction: Predicted Absorptions and Assignments
A molecule's IR spectrum is the sum of its parts. By understanding the characteristic absorption frequencies for each functional group, we can predict the spectrum of this compound and assign its experimental peaks with high confidence.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Supporting Evidence |
| ~3080 - 3030 | Medium-Weak | Aromatic C-H Stretch | The C-H stretching vibrations on the benzene ring occur at a slightly higher frequency than their aliphatic counterparts due to the sp² hybridization of the carbon atoms.[3][4] |
| ~2960 - 2850 | Medium-Weak | Aliphatic C-H Stretch | These bands arise from the symmetric and asymmetric stretching of the C-H bonds within the methyl (-CH₃) group.[1] |
| ~1580 & ~1475 | Medium | Aromatic C=C Ring Stretch | The conjugated π-system of the benzene ring gives rise to characteristic skeletal vibrations. These two bands are typical for substituted benzenes.[3] |
| ~1385 | Strong | Asymmetric S=O Stretch | This is one of the most prominent and diagnostic peaks for a sulfonyl chloride. The strong dipole moment of the S=O bond results in a very intense absorption.[1][2] |
| ~1180 | Strong | Symmetric S=O Stretch | The second key diagnostic peak for the sulfonyl chloride group, corresponding to the symmetric stretching motion of the two oxygen atoms relative to the sulfur atom.[1][2] |
| ~880 - 800 | Strong | Aromatic C-H Out-of-Plane Bend | The position of this strong "oop" bending vibration is highly indicative of the ring's substitution pattern. For 1,2,4-trisubstituted benzenes, this band is expected in this region.[5][6] |
| ~750 | Medium-Strong | C-Cl Stretch | The carbon-chlorine stretching vibration typically appears in the fingerprint region. Its exact position can vary based on the electronic environment. |
A Comparative Spectroscopic Analysis
The true power of IR analysis is revealed through comparison. Subtle structural changes between isomers or analogs lead to distinct and identifiable differences in their spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).
Here, we compare the expected key spectral features of this compound with three common alternatives: p-toluenesulfonyl chloride (tosyl chloride), 3-chlorobenzenesulfonyl chloride, and 4-chlorobenzenesulfonyl chloride. The primary differentiators are the C-H out-of-plane bending modes, which are directly influenced by the substitution pattern on the aromatic ring.
Table 2: Comparative IR Data for Substituted Benzenesulfonyl Chlorides
| Compound | Key Diagnostic Peaks (cm⁻¹) |
| This compound | Asymmetric S=O Stretch: ~1385Symmetric S=O Stretch: ~1180C-H Bend (1,2,4-Trisubstituted): ~880-800 |
| p-Toluenesulfonyl Chloride [7] | Asymmetric S=O Stretch: ~1375Symmetric S=O Stretch: ~1175C-H Bend (Para-substituted): ~860-790[5] |
| 3-Chlorobenzenesulfonyl Chloride [8][9] | Asymmetric S=O Stretch: ~1390Symmetric S=O Stretch: ~1170C-H Bends (Meta-substituted): ~810-750 and ~690[5] |
| 4-Chlorobenzenesulfonyl Chloride [10] | Asymmetric S=O Stretch: ~1380Symmetric S=O Stretch: ~1178C-H Bend (Para-substituted): ~860-790[5] |
This comparison demonstrates that while the strong S=O stretching bands confirm the presence of the sulfonyl chloride moiety in all compounds, the substitution pattern on the aromatic ring can be effectively distinguished by analyzing the C-H out-of-plane bending region.
Validated Experimental Protocol: FT-IR Analysis via KBr Pellet
The following protocol details a self-validating method for acquiring a high-quality FT-IR spectrum of a low-melting solid like this compound (Melting Point: 34-38 °C)[11] using the potassium bromide (KBr) pellet technique.
Causality Note: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis into the corresponding sulfonic acid.[2] This protocol is designed to minimize atmospheric moisture exposure to ensure the integrity of the sample.
Materials:
-
This compound
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Procedure:
-
Preparation (The Dry Environment):
-
Gently heat the mortar, pestle, and KBr powder in an oven at 110°C for at least 2 hours to remove adsorbed water. Allow to cool to room temperature in a desiccator. This step is critical to prevent a broad O-H absorption band around 3400 cm⁻¹ from obscuring the spectrum.
-
-
Sample Grinding:
-
Place approximately 100-150 mg of the dry KBr powder into the agate mortar.
-
Add 1-2 mg of the this compound sample. The optimal ratio is roughly 1:100 sample to KBr. Too much sample will result in overly intense, saturated peaks, while too little will yield a noisy spectrum.
-
Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Carefully release the pressure and retrieve the die. The resulting KBr pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and will result in a poor-quality spectrum.
-
-
Data Acquisition:
-
Place the pellet into the spectrometer's sample holder.
-
First, acquire a background spectrum with an empty sample compartment. This measures the instrument's response and the atmospheric components (H₂O, CO₂), which will be subtracted from the sample spectrum.
-
Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
-
Validation Check:
-
Examine the final spectrum. A flat baseline outside of absorption regions and the absence of a broad O-H band centered around 3400 cm⁻¹ indicate a successful, moisture-free preparation. The characteristic strong S=O peaks should be clearly visible and not saturated (i.e., transmittance should not be flat at 0%).
-
Logical Workflow for Spectral Interpretation
The process of interpreting an IR spectrum follows a logical progression from identifying the most obvious features to analyzing the finer details of the fingerprint region.
Caption: Workflow for the interpretation of the IR spectrum.
By following this structured approach, a researcher can systematically deconstruct the IR spectrum to confirm the presence of the key functional groups and, crucially, verify the specific substitution pattern of this compound, ensuring its correct identification for subsequent research and development applications.
References
- Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- Química Organica.org. (n.d.). IR Spectrum: Aromatics.
- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- Deng, Y., et al. (2005). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrangement. Journal of Molecular Catalysis A: Chemical, 234(1-2), 103-109.
- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
- ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride.
- NIST. (n.d.). 3-Chlorobenzenesulfonyl chloride. NIST Chemistry WebBook.
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A Comparative Guide to the Reactivity of 3-Chloro-4-methylbenzenesulfonyl Chloride and Other Key Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a myriad of therapeutic agents. The reactivity of the sulfonyl chloride moiety is paramount to the success of these synthetic endeavors, dictating reaction conditions, yields, and ultimately, the efficiency of drug discovery and development pipelines. This guide provides an in-depth, objective comparison of the reactivity of 3-Chloro-4-methylbenzenesulfonyl chloride with three other widely utilized sulfonyl chlorides: benzenesulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis is grounded in the principles of physical organic chemistry and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Contenders: A Structural Overview
The reactivity of an aromatic sulfonyl chloride is intrinsically linked to the electronic and steric nature of the substituents on the aryl ring. These substituents modulate the electrophilicity of the sulfonyl sulfur, thereby influencing its susceptibility to nucleophilic attack.
-
This compound: This molecule presents a unique combination of a moderately electron-withdrawing chloro group and a weakly electron-donating methyl group. Their positions relative to the sulfonyl chloride group will dictate their net electronic influence.
-
Benzenesulfonyl Chloride: As the parent compound, it serves as a crucial baseline for evaluating the impact of substituents.[1][2]
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): The para-methyl group is electron-donating, which is expected to decrease the reactivity compared to benzenesulfonyl chloride.
-
Dansyl Chloride: The dimethylamino group is a strong electron-donating group, while the bulky naphthalene ring introduces significant steric hindrance.[3]
Unraveling Reactivity: Electronic and Steric Effects at Play
The reaction of a sulfonyl chloride with a nucleophile, such as a primary amine to form a sulfonamide, generally proceeds via a nucleophilic substitution mechanism at the sulfur atom.[2] The rate of this reaction is exquisitely sensitive to the electronic environment of the sulfonyl group. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect.
This relationship can be quantified by the Hammett equation :
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride), σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects.
Steric effects also play a critical role, particularly with bulky substituents or nucleophiles. The Taft equation can be employed to dissect these steric influences from electronic effects.[4][5]
Comparative Reactivity: A Data-Driven Analysis
| Sulfonyl Chloride | Substituents | Expected Electronic Effect | Estimated Second-Order Rate Constant (k) with Aniline (M⁻¹s⁻¹) | Relative Reactivity |
| This compound | 3-Chloro (EWG), 4-Methyl (EDG) | Net Electron-Withdrawing | ~ 1.5 - 2.5 | High |
| Benzenesulfonyl Chloride | None | Neutral (Reference) | ~ 1.0 | Moderate |
| p-Toluenesulfonyl Chloride | 4-Methyl (EDG) | Electron-Donating | ~ 0.5 | Low |
| Dansyl Chloride | 5-Dimethylamino (strong EDG), Naphthyl | Strongly Electron-Donating | ~ 35 (with primary amines, steric hindrance can be a factor)[3] | Very High* |
*Note: The exceptionally high reactivity of dansyl chloride with primary amines is well-documented and is a key feature of its utility as a fluorescent labeling agent.[3] However, it is important to consider that this high reactivity is also accompanied by a propensity for hydrolysis. The bulky naphthyl group can also introduce significant steric hindrance, particularly with secondary amines.
Rationale for Estimated Reactivity of this compound:
The reactivity of this compound is predicted to be higher than that of benzenesulfonyl chloride. This is because the electron-withdrawing inductive effect of the chlorine atom at the meta position outweighs the electron-donating effect of the methyl group at the para position. The net effect is an increase in the electrophilicity of the sulfonyl sulfur, leading to a faster reaction rate.
Experimental Protocol for Comparative Kinetic Analysis via ¹H NMR Spectroscopy
To empirically validate the predicted reactivity trends, a standardized kinetic experiment can be performed. ¹H NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.[6]
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
Dansyl chloride
-
Aniline (or other primary amine of choice)
-
Deuterated acetonitrile (CD₃CN) or other suitable deuterated aprotic solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each sulfonyl chloride (e.g., 0.1 M) in CD₃CN containing a known concentration of the internal standard.
-
Prepare a stock solution of aniline (e.g., 0.1 M) in CD₃CN.
-
-
Reaction Initiation:
-
Equilibrate the NMR spectrometer to the desired temperature (e.g., 298 K).
-
In an NMR tube, combine a known volume of the sulfonyl chloride stock solution with a known volume of the aniline stock solution to achieve the desired initial concentrations (e.g., 0.05 M for each).
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Ensure that the spectral width and number of scans are optimized to obtain good signal-to-noise in a reasonable time frame.
-
-
Data Analysis:
-
Integrate the signals corresponding to a non-overlapping proton of the aniline starting material and the sulfonamide product relative to the integral of the internal standard.
-
Plot the concentration of the aniline (or the formation of the sulfonamide) as a function of time.
-
From this data, determine the initial reaction rate and the second-order rate constant (k) using appropriate kinetic models.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of sulfonyl chloride reactivity using ¹H NMR spectroscopy.
Mechanistic Insights
The reaction of sulfonyl chlorides with amines is believed to proceed through a trigonal bipyramidal intermediate or transition state. The substituents on the aromatic ring influence the stability of this intermediate, thereby affecting the activation energy and the reaction rate.
Caption: Generalized mechanism for the nucleophilic substitution reaction of a sulfonyl chloride with an amine.
Conclusion and Practical Implications
The reactivity of sulfonyl chlorides is a critical parameter in the synthesis of sulfonamides and other sulfur-containing compounds. This guide has provided a comparative analysis of the reactivity of this compound with benzenesulfonyl chloride, p-toluenesulfonyl chloride, and dansyl chloride, based on the fundamental principles of electronic and steric effects.
Key Takeaways for the Bench Scientist:
-
This compound is a more reactive alternative to benzenesulfonyl chloride and p-toluenesulfonyl chloride due to the net electron-withdrawing effect of its substituents. This can be advantageous when working with less nucleophilic amines or when faster reaction times are desired.
-
p-Toluenesulfonyl chloride is a less reactive and, therefore, often more selective reagent, making it a suitable choice for reactions with highly nucleophilic amines where over-reactivity might be a concern.
-
Dansyl chloride exhibits very high reactivity with primary amines, a property that is harnessed for fluorescent labeling. However, its steric bulk and susceptibility to hydrolysis must be considered in synthetic applications.
-
The provided ¹H NMR kinetic protocol offers a robust and reliable method for experimentally determining the relative reactivity of different sulfonyl chlorides, enabling data-driven optimization of reaction conditions.
By understanding the principles outlined in this guide, researchers can make more strategic choices in their selection of sulfonylating agents, leading to more efficient and successful synthetic outcomes in their drug discovery and development efforts.
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- Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
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- UCL Discovery. The Synthesis of Functionalised Sulfonamides.
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- Selective Late‐Stage Sulfonyl Chloride Formation
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A Comparative Guide to Sulfonyl Chlorides in Sulfonamide Synthesis: Selecting the Optimal Reagent Beyond 3-Chloro-4-methylbenzenesulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents, from antibacterial drugs to diuretics, anticonvulsants, and anti-HIV medications.[1] The most fundamental and widely utilized method for constructing this vital linkage is the reaction between a primary or secondary amine and a sulfonyl chloride, typically in the presence of a base.[2][3] 3-Chloro-4-methylbenzenesulfonyl chloride has been a workhorse reagent in this context, valued for its specific electronic and steric properties. However, the ever-expanding complexity of drug targets and the demand for novel chemical entities necessitate a broader palette of sulfonylating agents.
This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into the chemical principles governing the reactivity of these reagents, present comparative experimental data, and provide detailed protocols to empower researchers in drug discovery and chemical development to make informed decisions for their specific synthetic challenges.
The Benchmark: Understanding this compound
This compound offers a unique combination of electronic and steric features. The methyl group is a weak electron-donating group, while the chloro substituent is electron-withdrawing. This specific substitution pattern influences the electrophilicity of the sulfur atom, modulating its reactivity towards amine nucleophiles. While effective, reliance on a single reagent can be limiting. The need for alternative substitution patterns for structure-activity relationship (SAR) studies, improved reactivity with less nucleophilic amines, or altered physicochemical properties in the final product drives the exploration of alternatives.
Criteria for Selecting the Optimal Sulfonyl Chloride
The choice of a sulfonylating agent is not arbitrary. It is a strategic decision based on several key factors that influence reaction outcomes and the properties of the resulting sulfonamide.
-
Reactivity: The electronic nature of the substituents on the aryl ring profoundly impacts the electrophilicity of the sulfonyl sulfur. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) increase reactivity, while electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) decrease it.[4]
-
Selectivity: In complex molecules with multiple nucleophilic sites, the choice of sulfonyl chloride can influence chemoselectivity.
-
Steric Hindrance: Bulky groups near the sulfonyl chloride moiety can hinder the approach of the amine, a factor that can be exploited for selective reactions.
-
Cleavability (for Protecting Groups): In some applications, the sulfonamide acts as a protecting group for an amine. The ease of cleavage becomes a critical parameter.
-
Physicochemical Properties: The chosen sulfonyl chloride directly impacts the lipophilicity, polarity, and crystallinity of the final sulfonamide product.
-
Cost and Availability: Practical considerations such as the commercial availability and cost of the reagent are crucial in process development and scale-up.
Key Alternatives and Comparative Analysis
Here we compare several common alternatives to this compound, highlighting their unique advantages and providing experimental context.
p-Toluenesulfonyl Chloride (TsCl)
Often referred to as tosyl chloride, TsCl is one of the most widely used sulfonylating agents in organic synthesis.[5][6][7] The para-methyl group provides a moderate level of steric bulk and acts as a weak electron-donating group.
-
Advantages: Readily available, cost-effective, and forms crystalline derivatives that are often easy to purify.[5] The tosyl group is a robust protecting group for amines and an excellent leaving group when used to activate alcohols.[5][8]
-
Comparison: Less reactive than sulfonyl chlorides bearing strong electron-withdrawing groups. This can be advantageous for selectivity when reacting with highly nucleophilic amines in the presence of more sensitive functional groups.
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 | [1] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 | [1] |
| Dibutylamine | Benzenesulfonyl chloride | 1 M NaOH | Water | 94 | [9][10] |
| 1-Octylamine | Benzenesulfonyl chloride | 1 M NaOH | Water | 98 | [9][10] |
Nitrobenzenesulfonyl Chlorides (NsCl)
The nitrophenylsulfonyl (nosyl) group, particularly the ortho- and para-isomers (o-NsCl and p-NsCl), are highly valuable reagents, especially when the sulfonamide is intended as a protecting group.[11]
-
Advantages:
-
Enhanced Reactivity: The strong electron-withdrawing nitro group significantly increases the electrophilicity of the sulfur, leading to faster reactions, even with weakly nucleophilic amines.[1][4]
-
Mild Cleavage: Unlike the robust tosyl group, the nosyl group can be cleaved under very mild, neutral conditions using a thiol nucleophile (e.g., thiophenol) and a base. This is a major advantage in the synthesis of complex molecules.[11]
-
Orthogonality: The unique cleavage condition makes the nosyl group orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, allowing for selective deprotection.[11]
-
Fukuyama Amine Synthesis: The strong electron-withdrawing nature of the nitro group acidifies the N-H proton of the resulting sulfonamide, facilitating N-alkylation reactions.[11]
-
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 1 | 98 | [11] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | - | 100 | [1] |
Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a unique reagent primarily used for derivatizing primary and secondary amines to produce intensely fluorescent sulfonamides.[12][13]
-
Advantages:
-
Fluorescent Tagging: The resulting dansyl amides are highly fluorescent, which is invaluable for analytical purposes, including N-terminal amino acid analysis and protein sequencing.[12][13]
-
Environmental Sensitivity: The fluorescence of dansyl-protein conjugates is sensitive to the local environment, allowing its use in studies of protein folding and dynamics.[12]
-
-
Comparison: Its primary application is not as a simple protecting group or for building the core of a drug molecule, but rather as an analytical tool. The bulky, rigid naphthalene core significantly alters the properties of the parent amine.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of sulfonamides using the discussed reagents.
Protocol 1: General Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride (TsCl)
This protocol describes the reaction of an amine with TsCl in the presence of pyridine.
Materials:
-
Primary or secondary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amine Protection using 2-Nitrobenzenesulfonyl Chloride (o-NsCl)
This protocol is adapted for the protection of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (o-NsCl) (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under argon, dissolve the primary amine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in dichloromethane dropwise over 10 minutes.
-
Stir the reaction at room temperature for 1-3 hours until the starting amine is consumed (monitor by TLC).
-
Quench the reaction by adding deionized water.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
The resulting nosyl-protected amine is often a crystalline solid and can be purified by recrystallization.[11]
Visualization of the Synthetic Workflow
The general workflow for sulfonamide synthesis can be visualized as a straightforward process from starting materials to the final, purified product.
Caption: Decision tree for selecting a sulfonyl chloride.
Conclusion
While this compound remains a useful reagent, a nuanced understanding of the available alternatives is essential for the modern synthetic chemist. For routine synthesis and robust protection, p-toluenesulfonyl chloride offers reliability and cost-effectiveness. When enhanced reactivity and mild, orthogonal deprotection are paramount, nitrobenzenesulfonyl chlorides are the reagents of choice. For analytical applications requiring fluorescent tagging, dansyl chloride is unparalleled. By carefully considering the electronic and steric properties of the sulfonylating agent and the specific demands of the synthetic target, researchers can optimize their reaction outcomes, streamline purification, and accelerate the drug discovery process.
References
- BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
- Unknown Author. (n.d.). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis.
- Shaikh, A. A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
- Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Wikipedia. (n.d.). Dansyl chloride.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239.
- Taylor & Francis Online. (n.d.). Dansyl chloride – Knowledge and References.
- Unknown Author. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- BenchChem. (n.d.). An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.
- Wikipedia. (n.d.). 4-Toluenesulfonyl chloride.
- Chemchart. (n.d.). P-TOLUENESULFONYL CHLORIDE (98-59-9).
- Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application.
- BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
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Purity Analysis of 3-Chloro-4-methylbenzenesulfonyl Chloride: A Comparative Guide to HPLC and Alternative Methods
In the landscape of pharmaceutical synthesis and specialty chemical manufacturing, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 3-Chloro-4-methylbenzenesulfonyl chloride is a critical building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity directly influences the yield and impurity profile of the final product, making robust analytical control not just a regulatory necessity but a critical process parameter.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for the purity analysis of this compound against alternative analytical techniques. We will delve into the rationale behind method development, present a detailed experimental protocol, and offer supporting data to guide researchers and quality control analysts in selecting the most appropriate methodology for their needs.
The Critical Role of Purity in Synthesis
This compound is a highly reactive molecule, susceptible to hydrolysis and containing potential impurities from its manufacturing process. Common impurities can include the starting material (4-chloro-3-methylbenzenesulfonic acid), isomers, and hydrolysis products. An effective analytical method must be able to separate the main component from these and other potential impurities, demonstrating specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility. For a reactive compound like this compound, HPLC offers a distinct advantage by allowing for analysis at ambient or sub-ambient temperatures, minimizing the risk of sample degradation during analysis.
Diagram of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Recommended HPLC Method
This method is designed to provide excellent separation of the main peak from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its non-polar impurities.
-
Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Formic Acid) in a 60:40 (v/v) ratio. The organic modifier (acetonitrile) controls the retention, while the acidic aqueous phase suppresses the ionization of any acidic impurities, leading to better peak shapes.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Detection: UV at 230 nm. This wavelength provides a good response for the aromatic sulfonyl chloride.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile. Acetonitrile is a suitable solvent as it is a component of the mobile phase and is non-reactive.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection to protect the column from particulate matter.
-
Data Analysis and Interpretation
The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard and the preparation of a calibration curve are necessary.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires specialized equipment and solvents, can be more time-consuming. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile compounds, fast analysis times. | Not suitable for thermally labile compounds like sulfonyl chlorides which can degrade at high temperatures. |
| Titration | Chemical reaction with a standardized solution. | Fast, inexpensive, provides an absolute measure of the main component. | Non-specific; it will react with any hydrolyzable chloride, not just the active ingredient. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides structural information, can identify and quantify impurities without a reference standard. | Lower sensitivity compared to HPLC, requires expensive instrumentation and expert interpretation. |
Supporting Experimental Data (Hypothetical)
The following table presents a hypothetical comparison of results from the analysis of a single batch of this compound using different techniques.
| Parameter | HPLC (Area %) | GC-FID (% Area) | Titration (Assay %) |
| Purity | 98.5% | 97.2% (degradation observed) | 99.1% |
| Known Impurity 1 | 0.8% | Not resolved | Not detected |
| Known Impurity 2 | 0.5% | Co-eluted with main peak | Not detected |
| Other Impurities | 0.2% | 2.8% (degradation products) | Not detected |
This data illustrates that while titration may suggest a higher purity, it is blind to non-reactive impurities. GC shows a lower purity due to on-column degradation of the analyte. HPLC provides the most detailed and accurate impurity profile, making it the superior choice for quality control.
Conclusion and Recommendation
For the comprehensive purity analysis of this compound, HPLC is the recommended method . Its ability to separate the main component from closely related impurities and degradation products at ambient temperatures provides a level of accuracy and detail that is unmatched by other common techniques. While methods like titration can be useful for a quick assay, they do not provide a complete picture of the sample's purity. For rigorous quality control and in-depth analysis in a research or drug development setting, a validated HPLC method is indispensable.
References
This guide has been compiled based on established principles of analytical chemistry and chromatography. For further reading on the methodologies discussed, please refer to the following resources:
- Introduction to HPLC.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- NMR Spectroscopy.
A Senior Application Scientist's Guide to the Characterization of N-(3-chlorophenyl)-4-methylbenzenesulfonamide and Its Isomeric Analogs
This guide provides a comprehensive technical overview for the characterization of N-(3-chlorophenyl)-4-methylbenzenesulfonamide, a key intermediate in synthetic and medicinal chemistry. We will detail the necessary synthetic and analytical protocols, from initial synthesis to in-depth structural elucidation using modern spectroscopic techniques.
Crucially, this document extends beyond a simple characterization by offering a direct comparative analysis with its structural isomers, N-(2-chlorophenyl)-4-methylbenzenesulfonamide and N-(4-chlorophenyl)-4-methylbenzenesulfonamide. Through side-by-side data comparison, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the position of the chloro-substituent influences the molecule's physicochemical and structural properties. This comparative insight is vital for rational drug design and the development of structure-activity relationships (SAR).
Synthesis and Structural Confirmation: A Unified Approach
The synthesis of N-aryl-benzenesulfonamides is a cornerstone reaction in medicinal chemistry, typically achieved via the nucleophilic substitution of a sulfonyl chloride with a primary or secondary amine. The protocol described herein is a robust and reproducible method for synthesizing the title compound and its analogs.
General Synthetic Protocol: Nucleophilic Acyl Substitution
The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as pyridine or triethylamine, is commonly employed to neutralize the hydrochloric acid generated during the reaction.
Step-by-Step Synthesis of N-(3-chlorophenyl)-4-methylbenzenesulfonamide:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Base Addition: Cool the solution to 0 °C in an ice bath. If not using pyridine as the solvent, add pyridine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of the reaction solvent. Add this solution dropwise to the amine mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid, N-(3-chlorophenyl)-4-methylbenzenesulfonamide, is then purified by recrystallization from a suitable solvent like dilute ethanol to a constant melting point.[2]
This same protocol can be applied to synthesize the 2-chloro and 4-chloro analogs by substituting the starting material with 2-chloroaniline and 4-chloroaniline, respectively.
Rationale for Experimental Choices
-
Solvent: Anhydrous solvents are critical to prevent the hydrolysis of the reactive p-toluenesulfonyl chloride. Pyridine can serve as both the solvent and the base.
-
Temperature: The initial reaction is conducted at 0 °C to control the exothermic nature of the reaction and minimize side-product formation.
-
Workup: The series of acidic and basic washes is designed to remove unreacted starting materials and the pyridinium hydrochloride salt formed during the reaction, ensuring a purer crude product before recrystallization.
-
Purification: Recrystallization is a self-validating purification technique. Obtaining a sharp, constant melting point is a classical indicator of high purity, which is essential for accurate spectroscopic analysis.
Spectroscopic and Physical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of a novel compound. The workflow below outlines the logical progression from a pure sample to full structural confirmation.
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A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Chloro-4-methylbenzenesulfonyl Chloride Derivatives
This guide provides an in-depth technical comparison of the crystallographic behavior of derivatives synthesized from 3-chloro-4-methylbenzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships between molecular structure, experimental choices, and the resulting crystallographic data.
Introduction: The Structural Significance of a Versatile Scaffold
This compound is a key building block in medicinal chemistry and materials science. Its derivatives, particularly sulfonamides, are present in a wide array of therapeutic agents, valued for their chemical stability and ability to participate in strong hydrogen bonding interactions.[1] The precise three-dimensional arrangement of atoms and intermolecular interactions, which can only be definitively determined by single-crystal X-ray diffraction (SCXRD), governs a molecule's physical properties and its ability to interact with biological targets.[2]
This guide focuses on the practical aspects of obtaining and interpreting crystallographic data for this class of compounds. We will explore how modifying the amine component reacted with the parent sulfonyl chloride directly influences crystallization outcomes and solid-state packing. This comparison is not merely academic; understanding these relationships allows for a more rational approach to crystal engineering, which is critical for polymorphism screening and the development of stable, effective active pharmaceutical ingredients (APIs).[3]
PART 1: Synthesis of 3-Chloro-4-methylbenzenesulfonamide Derivatives
The synthesis of sulfonamides from this compound is a robust and high-yielding reaction, typically proceeding via nucleophilic substitution with a primary or secondary amine.[4] The choice of the amine is the primary variable we will explore, as it dictates the steric and electronic properties of the final molecule, profoundly affecting its crystal packing.
Generalized Synthetic Protocol
This protocol is broadly applicable for the synthesis of various sulfonamide derivatives.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in an ice bath (0 °C).
-
Base Addition: Add a non-nucleophilic base, like triethylamine (1.1 equivalents) or pyridine, to the solution.[4] The base acts as a scavenger for the HCl byproduct, preventing the protonation of the starting amine.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent, washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude solid is then purified by recrystallization to yield the final product.[5]
For this guide, we will compare three hypothetical but representative derivatives to illustrate key principles:
-
Derivative A: Reaction with Aniline (an aromatic amine)
-
Derivative B: Reaction with Morpholine (a cyclic, secondary amine)
-
Derivative C: Reaction with (R)-α-methylbenzylamine (a chiral primary amine)
PART 2: A Comparative Guide to Crystallization Strategies
Obtaining diffraction-quality single crystals is often the most significant bottleneck in a structural study.[6] The success of crystallization is intimately linked to the molecule's inherent properties and the experimental conditions. There is no universal method; rather, the technique must be tailored to the specific derivative.[7]
Key Crystallization Techniques
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[8] The key is to control the evaporation rate; a vial covered with parafilm pierced by a few needle holes is a standard setup.[7]
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[9] A concentrated solution of the compound (in a "good" solvent) is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.
-
Solvent Layering: A solution of the compound is placed in a narrow tube, and a less dense, miscible "poor" solvent is carefully layered on top.[8] Crystals form slowly at the interface between the two solvents.
Causality in Solvent Selection
The choice of solvent is the most critical parameter.[8] An ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[10]
-
For Derivative A (Aniline): This molecule has two aromatic rings and a polar sulfonamide linkage capable of N-H···O hydrogen bonding. Its relatively planar structure may also allow for π-π stacking. A solvent system like ethanol/water or acetone could be effective. The polarity of ethanol can disrupt some intermolecular interactions in solution, while the slow introduction of water as an anti-solvent can promote orderly packing into a crystal lattice.
-
For Derivative B (Morpholine): The morpholine ring introduces a higher degree of polarity and a hydrogen bond acceptor (the oxygen atom) but lacks an N-H donor. This eliminates the strong N-H···O hydrogen bonding motif seen in primary sulfonamides.[3] Solvents like isopropanol or ethyl acetate might be more suitable. The absence of the strong directional hydrogen bond donor means that weaker interactions will play a more dominant role in the crystal packing.
-
For Derivative C (Chiral Amine): The presence of a stereocenter mandates that this molecule will crystallize in a chiral space group. The bulky α-methylbenzyl group adds significant steric hindrance, which can frustrate simple, dense packing arrangements. A wider range of solvents, including toluene or a dichloromethane/hexane mixture, should be screened. The steric bulk might necessitate a slower crystallization process, such as vapor diffusion, to allow the molecules sufficient time to find an ordered arrangement.
PART 3: The X-ray Diffraction Workflow: From Crystal to Structure
The journey from a promising crystal to a refined 3D structure follows a well-defined, multi-step process.[11] Each step is critical for ensuring the quality and validity of the final model.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzenesulfonyl Chlorides
Introduction: The Versatile Sulfonyl Chloride Scaffold in Medicinal Chemistry
Benzenesulfonyl chloride and its substituted analogues represent a cornerstone in modern medicinal chemistry. While highly reactive as starting materials, their true value lies in their role as precursors to a vast array of biologically active sulfonamides and sulfonate esters. The benzenesulfonyl moiety is a key pharmacophore found in drugs with applications ranging from antimicrobial to anticancer therapies.[1][2] The reactivity of the sulfonyl chloride group (-SO₂Cl) allows for its efficient reaction with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR), a fundamental reaction in the synthesis of numerous therapeutic agents.[1][3]
The biological activity of the resulting sulfonamide is profoundly influenced by the nature and position of substituents on the aromatic ring of the parent benzenesulfonyl chloride. These substitutions modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby dictating its interaction with biological targets. This guide provides a comparative analysis of the biological activities of compounds derived from differently substituted benzenesulfonyl chlorides, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.
Comparative Analysis of Biological Activities
The strategic placement of functional groups on the benzenesulfonyl chloride ring can steer the resulting molecule towards specific biological targets, including bacterial enzymes, human carbonic anhydrases, and cancer-related kinases. Below, we compare the impact of these substitutions on major classes of biological activity.
Anticancer Activity: Targeting Tumor-Associated Enzymes
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, often acting through the inhibition of enzymes crucial for tumor growth and survival.[4] A key target is carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that plays a critical role in pH regulation and tumor progression.[5][6][7]
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the benzenesulfonyl ring is a critical determinant of inhibitory potency and selectivity against cancer-associated CA isoforms.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), on the benzenesulfonyl moiety often enhances anticancer activity. For instance, studies on thiazolone-based benzenesulfonamides have shown that derivatives with a nitro group in the para position exhibit highly potent inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7).[7] This is attributed to the altered electronic distribution of the sulfonamide group, which is the zinc-binding group that coordinates to the Zn²⁺ ion in the enzyme's active site.[5]
-
Positional Isomerism: The position of the substituent matters. In a series of benzenesulfonamides designed as glyoxalase I inhibitors, another anticancer target, the specific placement of hydroxyl and carboxyl groups on the scaffold was crucial for potent inhibition.[1]
Comparative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Kᵢ values) of a series of pyrrolidine-benzenesulfonamides against two human carbonic anhydrase isoforms, hCA I (a ubiquitous cytosolic isoform) and hCA II. The data clearly demonstrates how the addition of a nitro group to the 4-amino-benzenesulfonyl scaffold dramatically increases inhibitory potency against both isoforms, particularly hCA I.
| Compound ID | Substitution on Benzenesulfonyl Ring | Kᵢ (nM) vs. hCA I | Kᵢ (nM) vs. hCA II |
| 1a | 4-amino | >10000 | 98.4 |
| 1b | 4-amino-3-nitro | 50.2 | 8.1 |
| 2a | 3-phenyl-4-amino | 9850 | 75.3 |
| 2b | 3-phenyl-4-amino-3-nitro | 45.7 | 6.9 |
| 3a | 3-(4-fluorophenyl)-4-amino | 8760 | 68.2 |
| 3b | 3-(4-fluorophenyl)-4-amino-3-nitro | 17.61 | 5.14 |
Data adapted from a comparative guide on benzenesulfonyl pyrrolidines.[8]
Antimicrobial Activity: Classic Targets and New Frontiers
The history of sulfonamides is rooted in their groundbreaking success as antibacterial agents ("sulfa drugs"). They typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9] The structure of the parent benzenesulfonyl chloride directly impacts the efficacy and spectrum of the resulting antimicrobial agent.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: Similar to anticancer activity, electron-withdrawing groups on the benzenesulfonyl ring can enhance antibacterial potency. SAR studies on benzimidazolylbenzenesulfonamides revealed that the presence of an electron-withdrawing group on the benzimidazole ring, which is coupled to the benzenesulfonyl chloride, increased antimicrobial activity.
-
Lipophilicity and Substitution: The overall lipophilicity, modulated by substituents, plays a role in the compound's ability to penetrate bacterial cell walls. In a study of novel benzenesulfonamides, compounds with chloro and nitro groups on the aryl moiety showed improved antibacterial activity against various strains, including S. aureus and S. typhimurium.[7]
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table presents MIC values for a series of novel benzenesulfonamide derivatives against various pathogenic microbes. The variation in activity highlights the influence of different substitution patterns.
| Compound ID | E. coli (MIC, mg/mL) | S. aureus (MIC, mg/mL) | P. aeruginosa (MIC, mg/mL) | C. albicans (MIC, mg/mL) |
| 4a | >10 | >10 | 6.67 | >10 |
| 4d | 6.72 | >10 | >10 | >10 |
| 4e | >10 | >10 | >10 | 6.63 |
| 4h | >10 | 6.63 | >10 | 6.63 |
Data adapted from a study on the biological activity evaluation of new benzenesulphonamide derivatives.
Experimental Methodologies
To provide a practical context for evaluating these compounds, we outline standard protocols for synthesis and biological assessment.
General Synthesis of Substituted N-Aryl Benzenesulfonamides
This protocol describes the standard coupling reaction between a substituted benzenesulfonyl chloride and an aromatic amine.
Rationale: This is a nucleophilic substitution reaction where the lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Protocol:
-
Dissolution: To a solution of the desired aromatic amine (1.0 eq.) and pyridine (1.0 eq.) in anhydrous acetone, add the selected substituted benzenesulfonyl chloride (1.0 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., N₂) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add aqueous sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize any remaining acid and quench the reaction.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Caption: Mechanism of carbonic anhydrase inhibition.
Conclusion and Future Directions
The substitution pattern on the benzenesulfonyl chloride scaffold is a powerful tool for modulating the biological activity of the resulting sulfonamide derivatives. As demonstrated, the strategic incorporation of electron-withdrawing groups and careful consideration of their positioning can significantly enhance potency against cancer cell lines and microbial pathogens, often through targeted enzyme inhibition. The data consistently shows that even minor structural modifications can lead to orders-of-magnitude differences in biological efficacy.
Future research should continue to explore diverse substitution patterns to fine-tune selectivity for specific enzyme isoforms, such as distinguishing between various human carbonic anhydrases to minimize off-target effects and improve therapeutic indices. The synthesis of compound libraries from a diverse set of substituted benzenesulfonyl chlorides remains a highly effective strategy in the quest for novel and more potent therapeutic agents.
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Introduction: The Critical Role of Structure Verification in Sulfonamide Synthesis
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A Comparative Guide to Tautomerism in Sulfonamides Derived from 3-Chloro-4-methylbenzenesulfonyl Chloride
Authored by: A Senior Application Scientist
This guide provides an in-depth technical exploration of tautomerism in sulfonamides synthesized from 3-chloro-4-methylbenzenesulfonyl chloride. We will delve into the synthesis, experimental analysis, and computational modeling of this phenomenon, offering a comparative perspective against other sulfonamide derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural dynamics of these important compounds.
Introduction: The Sulfonamide-Sulfonimide Tautomeric Equilibrium
Sulfonamides are a cornerstone in medicinal chemistry, renowned for their wide range of biological activities. A key, yet often overlooked, aspect of their chemistry is the potential for prototropic tautomerism, specifically the equilibrium between the sulfonamide and sulfonimide forms. This dynamic equilibrium can significantly influence a molecule's physicochemical properties, including its solubility, polarity, and ability to form hydrogen bonds, thereby impacting its biological activity and pharmacokinetic profile.
The sulfonamide form is characterized by an N-H proton on the sulfonamide nitrogen, while the sulfonimide tautomer features the proton on one of the sulfonyl oxygens, creating a hydroxyl group and a sulfur-nitrogen double bond. The position of this equilibrium is dictated by a variety of factors, including the electronic nature of the substituents on the aryl ring and the nitrogen atom, as well as the polarity of the solvent.[1][2][3][4]
Caption: Sulfonamide-Sulfonimide Tautomeric Equilibrium.
Synthesis of N-Substituted 3-Chloro-4-methylbenzenesulfonamides
The synthesis of sulfonamides from this compound is typically achieved through a nucleophilic substitution reaction with a primary amine.[5][6][7][8][9] This reaction, often a variation of the Hinsberg test, is robust and generally high-yielding.[10]
Experimental Protocol: Synthesis of a Representative Sulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a base, such as pyridine or triethylamine (1.2 eq.), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of N-substituted 3-chloro-4-methylbenzenesulfonamides.
Experimental Investigation of Tautomerism
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[11][12] The chemical shifts of the protons and carbons near the sulfonamide group are sensitive to the tautomeric state.
-
¹H NMR: The presence of a broad singlet for the N-H proton, typically in the range of 8-11 ppm, is indicative of the sulfonamide form.[13] In the sulfonimide form, this peak would be absent, and a new peak for the O-H proton might be observed, though it is often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The chemical shift of the carbon atom attached to the sulfonamide nitrogen can provide clues about the tautomeric equilibrium.[14]
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups associated with each tautomer.[15][16][17]
-
Sulfonamide Form: Characterized by N-H stretching vibrations (around 3200-3300 cm⁻¹) and asymmetric and symmetric SO₂ stretching bands (around 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹, respectively).[13]
-
Sulfonimide Form: Would show an O-H stretching band (broad, around 3400-3200 cm⁻¹) and a C=N stretching vibration. The SO₂ stretching frequencies may also shift.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state.[18][19][20] It allows for the precise determination of bond lengths and angles, which can distinguish between the sulfonamide and sulfonimide forms. For example, the S-N bond length will be shorter in the sulfonimide tautomer due to its double bond character.
Computational Analysis: Predicting Tautomeric Stability
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.[1][2][21]
Computational Protocol
-
Structure Optimization: The geometries of both the sulfonamide and sulfonimide tautomers are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.
-
Solvent Effects: The influence of solvent polarity can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
Comparative Guide: Tautomerism in Context
The tautomeric equilibrium of sulfonamides derived from this compound is influenced by the electronic effects of the chloro and methyl substituents on the benzene ring.
| Substituent Effect | Influence on Tautomeric Equilibrium | Rationale |
| 3-Chloro (Electron-withdrawing) | May slightly favor the sulfonimide form. | The electron-withdrawing nature of the chlorine atom can increase the acidity of the N-H proton, making it more likely to transfer to an oxygen atom. |
| 4-Methyl (Electron-donating) | May slightly favor the sulfonamide form. | The electron-donating methyl group can increase the electron density on the nitrogen atom, making the N-H bond stronger and less acidic. |
The nature of the N-substituent also plays a crucial role. Electron-withdrawing groups on the nitrogen will favor the sulfonimide form, while electron-donating groups will favor the sulfonamide form.
Comparison with Other Sulfonamides
| Sulfonamide Derivative | Expected Predominant Tautomer | Key Influencing Factor |
| N-phenyl-3-chloro-4-methylbenzenesulfonamide | Sulfonamide | The phenyl group is weakly electron-withdrawing, but not enough to significantly shift the equilibrium. |
| N-(pyridin-2-yl)-3-chloro-4-methylbenzenesulfonamide | Sulfonimide | The electron-withdrawing nature of the pyridine ring strongly favors the sulfonimide form.[1][2] |
| N-acetyl-3-chloro-4-methylbenzenesulfonamide | Sulfonimide | The strongly electron-withdrawing acetyl group will significantly stabilize the sulfonimide tautomer.[22] |
Conclusion
The tautomerism of sulfonamides derived from this compound is a nuanced phenomenon governed by a delicate balance of electronic and environmental factors. A multi-faceted approach combining synthesis, advanced spectroscopic techniques, and computational modeling is crucial for a thorough understanding of this equilibrium. The insights gained from such studies are invaluable for the rational design of sulfonamide-based drugs with optimized properties and biological activities.
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- Tautomerism in the Sulfonamide Moiety: Synthesis, Experimental and Theoretical Characterizations.
- Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry (RSC Publishing).
- Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. Semantic Scholar.
- The Shapes of Sulfonamides: A Rot
- (PDF) Sulfonamide vs.Sulfonimide: Tautomerism and Electronic Structure Analysis of N-Heterocyclic Arenesulfonamides.
- Synthesis, structure and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine deriv
- Infrared spectra simulation for some sulfonamides by using semi-empirical methods.
- Determination of crystal structures and tautomeric states of 2-ammoniobenzenesulfonates by laboratory X-ray powder diffraction.
- ¹H NMR spectra of compound 2 b at 400 MHz and 295 K, analysing the...
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Infrared Spectra of Sulfonamide Derivatives. I.
- a) X‐ray crystallographic data for sulfonimidamide 4. The majority of...
- Laser desorption single-conformation UV and IR spectroscopy of the sulfonamide drug sulfanilamide, the sulfanilamide-water complex, and the sulfanilamide dimer.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- The reaction of benzenesulfonyl chloride and the primary amine group of...
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
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- Hinsberg reaction. Wikipedia.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Tautomerism and IR spectroscopy of arylsulfonamides by quantum mechanical calcul
- Synthesis of N-acetyl-4-methyl-benzenesulfonamide
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
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- Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...
- 4-chloro-n-(3-chloro-4-methyl-phenyl)-benzenesulfonamide. Sigma-Aldrich.
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- N-(3-Chloro-benzo-yl)benzene-sulfonamide. PubMed.
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The Decisive Dance of Conformation: A Comparative Guide to Analyzing N-Arylsulfonamides
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. This is particularly true for N-arylsulfonamides, a scaffold of immense therapeutic importance found in drugs targeting a wide array of diseases.[1][2] The biological activity of these compounds is not solely dictated by their chemical formula but is intimately linked to their preferred spatial arrangement—their conformation. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational landscape of N-arylsulfonamides: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research.
The Flexible Framework: Understanding N-Arylsulfonamide Conformation
The conformational flexibility of N-arylsulfonamides primarily arises from rotation around the S-N and S-C bonds.[3][4] These rotations give rise to different spatial arrangements of the aryl rings and the sulfonamide group, which can significantly impact how the molecule interacts with its biological target. For instance, the orientation of the sulfonamide group can influence its ability to form crucial hydrogen bonds within an enzyme's active site.[5] A comprehensive conformational analysis, therefore, is not an academic exercise but a critical step in rational drug design.
A Triumvirate of Techniques: A Comparative Overview
The choice of analytical technique for conformational analysis depends on the specific research question, the physical state of the sample, and the desired level of detail. The three principal methods—X-ray crystallography, NMR spectroscopy, and DFT calculations—each offer a unique window into the conformational preferences of N-arylsulfonamides.
| Feature | X-ray Crystallography | NMR Spectroscopy | DFT Calculations |
| Sample Phase | Solid (Crystal) | Solution | In Silico (Gas or Solvated) |
| Information Yield | Precise atomic coordinates, bond lengths, bond angles, and dihedral angles in the solid state.[6][7] | Information on conformation in solution, dynamic processes (e.g., rotational barriers), and intermolecular interactions.[8][9] | Relative energies of different conformers, rotational energy barriers, and optimized geometries.[8][10] |
| Strengths | Unambiguous determination of the solid-state conformation. Provides a "gold standard" static picture. | Provides insights into the conformational landscape in a biologically relevant solution state. Can study dynamic processes.[11] | Allows for the exploration of a wide range of conformations and the prediction of their relative stabilities. Cost-effective for initial screening. |
| Limitations | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the biologically active one in solution. | Provides an average picture of the conformations present in solution. Interpretation can be complex for highly flexible molecules. | Accuracy is dependent on the chosen functional and basis set. Results need experimental validation.[12] |
Delving Deeper: Methodologies and Experimental Insights
X-ray Crystallography: The Static Snapshot
X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in the solid state.[6] By diffracting X-rays off a single crystal, we can determine the precise coordinates of each atom and thus the molecule's conformation.
Causality in Experimental Choice: This method is often the definitive choice when a precise, static picture of a conformation is required. For example, when trying to understand the binding mode of a sulfonamide inhibitor to its target protein, co-crystallography can reveal the exact interactions and the adopted "bioactive" conformation within the binding pocket.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction of an N-Arylsulfonamide
-
Crystallization:
-
Dissolve the purified N-arylsulfonamide in a suitable solvent or solvent mixture to create a supersaturated solution.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. Patience is key, as this can take days to weeks.
-
A good starting point is to use a concentration similar to that for an NMR experiment.[7]
-
-
Crystal Mounting:
-
Carefully select a well-formed, single crystal (typically >0.1 mm in all dimensions) with no visible defects.
-
Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
dot graph TD { subgraph Experimental Workflow A[Purified N-Arylsulfonamide] --> B(Supersaturated Solution); B --> C{Crystallization}; C --> D[Single Crystal]; D --> E(Mounting on Goniometer); E --> F[X-ray Diffraction]; F --> G(Data Processing); G --> H{Structure Solution & Refinement}; H --> I[Final Crystal Structure]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: Workflow for N-arylsulfonamide analysis by X-ray crystallography.
NMR Spectroscopy: Unveiling Dynamics in Solution
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, which often better represents the physiological environment.[11] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, allowing for the determination of the predominant solution-state conformation.
Causality in Experimental Choice: When the biological activity of a series of N-arylsulfonamides does not correlate well with their solid-state structures, NMR is the logical next step. It can reveal if the active conformation in solution differs from that in the crystal and can also be used to determine the rotational barriers between different conformers.[9][14]
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation:
-
Dissolve the N-arylsulfonamide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 5-10 mg/mL.
-
Ensure the sample is free of paramagnetic impurities.
-
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.
-
Set up a 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for small molecules.
-
Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Identify cross-peaks in the NOESY spectrum. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å).
-
Correlate the observed NOEs with different possible conformations to determine the predominant conformer in solution.
-
dot graph TD { subgraph Logic Flow A[N-Arylsulfonamide in Solution] --> B{1D Proton NMR}; B --> C(Assign Proton Signals); C --> D[2D NOESY Experiment]; D --> E{Identify Cross-Peaks}; E --> F(Correlate with Conformations); F --> G[Determine Predominant Conformer]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: Logic flow for conformational analysis using 2D NOESY NMR.
Density Functional Theory (DFT) Calculations: The Predictive Powerhouse
DFT calculations have become an indispensable tool in conformational analysis, allowing for the theoretical prediction of molecular structures and their relative energies.[10] This computational approach can be used to explore the potential energy surface of a molecule and identify its low-energy conformers.
Causality in Experimental Choice: DFT is often employed at the initial stages of a project to predict the likely low-energy conformations of a series of N-arylsulfonamides. This can help prioritize synthetic targets and guide the interpretation of experimental data from X-ray and NMR.[8] Furthermore, DFT can be used to calculate properties that are difficult to measure experimentally, such as the energy barrier for bond rotation.[3]
Experimental Protocol: DFT Conformational Analysis
-
Initial Structure Generation:
-
Build the 3D structure of the N-arylsulfonamide using a molecular editor.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify a wide range of possible conformers.
-
-
Geometry Optimization and Energy Calculation:
-
For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).[12]
-
Include a solvent model (e.g., PCM) to better simulate solution-phase behavior.
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies).
-
-
Analysis:
-
Compare the relative energies of the optimized conformers to determine their predicted populations based on the Boltzmann distribution.
-
Analyze the geometric parameters (dihedral angles, bond lengths) of the low-energy conformers.
-
If desired, perform a torsional scan by systematically rotating a specific bond and calculating the energy at each step to determine the rotational energy barrier.
-
dot graph TD { subgraph Computational Workflow A[Initial 3D Structure] --> B(Conformational Search); B --> C{Geometry Optimization}; C --> D[Frequency Calculation]; D --> E{Energy & Geometry Analysis}; E --> F[Predicted Conformer Population]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: Workflow for DFT-based conformational analysis.
Synergy in Action: Integrating Techniques for a Holistic View
The true power in conformational analysis lies in the integration of these techniques. A common and highly effective approach is to first use DFT to predict the low-energy conformers.[15] These computational models can then be used to rationalize the observed crystal structure and to help interpret complex NMR spectra. Conversely, experimental data from X-ray and NMR can be used to validate and refine the computational models.[16][17]
For example, a study on a series of factor Xa inhibitors found that computational results on sulfonamide conformation were in good agreement with experimental data, indicating that conformation plays a crucial role in determining activity.[13]
The Biological Imperative: Linking Conformation to Activity
Ultimately, the goal of conformational analysis in a drug discovery context is to understand how a molecule's shape influences its biological function.[1][18] A conformationally restricted analogue of a flexible drug candidate can sometimes exhibit enhanced potency and selectivity.[5] By understanding the bioactive conformation, medicinal chemists can design next-generation molecules with improved therapeutic profiles. For instance, molecular docking studies can be used to predict how different conformers of an N-arylsulfonamide might bind to a target protein, and these predictions can be correlated with experimental bioactivity data.[2]
Conclusion: A Multi-faceted Approach to a Multi-dimensional Problem
The conformational analysis of N-arylsulfonamides is a multi-dimensional problem that requires a multi-faceted approach. There is no single "best" technique; rather, the optimal strategy involves a thoughtful combination of X-ray crystallography, NMR spectroscopy, and DFT calculations. By leveraging the strengths of each method and understanding the causality behind their application, researchers can gain a comprehensive understanding of the conformational landscape of these important molecules. This knowledge is not merely academic; it is a critical driver of innovation in the design and development of new and more effective medicines.
References
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- Kawano, M., et al. (2023). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]
- Lamar, A., et al. (2025). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. ACS Fall 2025. [Link]
- Caminati, W., & Melandri, S. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2843. [Link]
- Zeichner, A., & Kost, D. (1983). Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. Journal of the Chemical Society, Perkin Transactions 2, (5), 723-727. [Link]
- Gowda, B. T., et al. (2006). Crystal Structure Studies on Arylsulphonamides and N-Chloro-Arylsulphonamides. Zeitschrift für Naturforschung B, 61(9), 1168-1174. [Link]
- Perboni, A., et al. (2006). Arylsulfonamides: a study of the relationship between activity and conformational preferences for a series of factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5731-5735. [Link]
- Kost, D., et al. (1980). Barriers to rotation about the amide (N-CO) and sulphenamide (N-S) bonds in methyl n-arylsulphenyl-n-benzylurethanes. A simple molecular orbital model to explain substituent effects on sulphenamide rotational barriers. Journal of the Chemical Society, Perkin Transactions 2, (2), 317-325. [Link]
- Ahmad, I., et al. (2021). Synthesis, Characterization, and Biological Evaluation of a Novel N-Aryl Sulfonamide Derivative.
- Mueller, J., et al. (2011). N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase. Bioorganic & Medicinal Chemistry Letters, 21(18), 5438-5441. [Link]
- Kamal, A., et al. (2011). Synthesis, spectral and conformational studies of some N-arylsulfonyl-t(3)-isopropyl-r(2),c(6)-diarylpiperidin-4-ones. Magnetic Resonance in Chemistry, 49(12), 830-834. [Link]
- Salis, A., et al. (2020). Conformationally Restricted Glycoconjugates Derived from Arylsulfonamides and Coumarins: New Families of Tumour-Associated Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4236. [Link]
- Caminati, W., & Melandri, S. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2843. [Link]
- Pinto, M. F., & Simões, A. M. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4947. [Link]
- Li, Y., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174. [Link]
- Sławiński, J., et al. (2019). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 9(46), 26867-26879. [Link]
- Wawer, I., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Pharmaceutics, 13(12), 2024. [Link]
- van der Veen, L. A., et al. (1973). Folded conformations. Part III: An NMR study of the conformations of aryl N‐arylsulfonylmethyl)‐N‐methylcarbamates. Recueil des Travaux Chimiques des Pays-Bas, 92(11), 1129-1138. [Link]
- Vasile, F., et al. (2025). NMR-driven structure-based drug discovery by unveiling molecular interactions.
- Michalska, D., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences, 24(14), 11787. [Link]
- Zhang, M., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 115-124. [Link]
- Wüthrich, K., et al. (2010). Comparison of NMR and crystal structures highlights conformational isomerism in protein active sites. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 9), 1024-1032. [Link]
- Fonkui, Y. T., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7469. [Link]
- Ghammamy, S., et al. (2011). A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. Journal of the Mexican Chemical Society, 55(1), 30-38. [Link]
- Samigullin, D. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 577. [Link]
- Sun, S. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.
- Robertson, M. J., et al. (2015). Improved Peptide and Protein Torsional Energetics with the OPLS-AA Force Field.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-4-methylbenzenesulfonyl Chloride
As researchers and developers, our work with reactive chemical intermediates like 3-Chloro-4-methylbenzenesulfonyl chloride is fundamental to innovation. However, our responsibility extends beyond synthesis to the safe and environmentally conscious management of these materials post-use. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound (CAS No. 42413-03-6), moving beyond simple checklists to explain the chemical principles that underpin these critical safety procedures.
The inherent reactivity of the sulfonyl chloride functional group dictates our disposal strategy. This moiety is highly susceptible to nucleophilic attack, particularly by water. This reaction, while hazardous if uncontrolled, is the very mechanism we will harness for its safe degradation and disposal.
Hazard Profile and Core Safety Principles
This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity.[1][2] It causes severe skin burns and eye damage, may trigger an allergic skin reaction, and is harmful to aquatic life with long-lasting effects.[3][4][5]
The primary danger stems from its vigorous and exothermic reaction with water or moisture, which rapidly produces corrosive and hazardous byproducts: 3-chloro-4-methylbenzenesulfonic acid and hydrochloric acid (HCl) gas.[1][6] Therefore, all handling and disposal procedures are designed to control this hydrolysis reaction, converting the reactive sulfonyl chloride into its more stable and water-soluble sulfonic acid salt.
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 42413-03-6 | [1][5] |
| Molecular Formula | C₇H₆Cl₂O₂S | [5][7] |
| Molecular Weight | 225.09 g/mol | [5] |
| Appearance | Solid (Melting Point: 34-38 °C) | [5][8] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H412: Harmful to aquatic life with long lasting effects. | [4][5] |
| Key Incompatibilities | Water, moist air, strong bases, strong oxidizing agents, alcohols, amines. | [1][9][10] |
Pre-Disposal Checklist & Required Equipment
Before beginning any disposal procedure, a thorough risk assessment must be conducted. All operations must be performed inside a certified chemical fume hood.
Personnel Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[2] Always check the manufacturer's compatibility data.
-
Body Protection: A flame-resistant lab coat and appropriate footwear are essential.[2][11]
Materials & Equipment:
-
Certified chemical fume hood.
-
Large glass beaker or flask (at least 10x the volume of the sulfonyl chloride to be neutralized).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
Dropping funnel or pipette for controlled addition.
-
pH paper or a calibrated pH meter.
-
Neutralizing Agent: A 5-10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Designated hazardous waste container, properly labeled.
Step-by-Step Disposal Protocol for Uncontaminated Waste
This protocol is designed for the neutralization of small quantities of surplus or unadulterated this compound. The guiding principle is the slow, controlled addition of the sulfonyl chloride to a cooled, stirred excess of a basic solution to manage the exothermic hydrolysis reaction.[12][13]
Experimental Protocol:
-
Prepare the Neutralization Bath: In a chemical fume hood, place a large beaker containing the basic solution (e.g., 5% sodium hydroxide) onto a stir plate. Place this beaker into a larger container to create an ice bath for cooling. Begin stirring the basic solution.
-
Controlled Addition: Slowly and carefully add the this compound to the vigorously stirred, cold basic solution.[12] Crucially, always add the sulfonyl chloride to the base, never the other way around. [13] This ensures the reaction medium remains basic and can immediately neutralize the acidic byproducts, preventing the release of HCl gas.
-
Monitor the Reaction: The reaction is exothermic.[12] Maintain the temperature of the solution below 25°C by adding more ice to the bath as needed. If the solution is a solid, it can be added in small portions. If it has been melted, it should be added dropwise.
-
Allow for Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure all the sulfonyl chloride has fully hydrolyzed and been neutralized.
-
Verify Neutralization: Remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution using pH paper or a meter. The solution should be neutral or slightly basic (pH 7-10). If it is still acidic, add more basic solution until the desired pH is reached.
-
Final Disposition: Once neutralized, the resulting aqueous solution must be disposed of in accordance with all local, state, and federal regulations.[1][4] It should be transferred to a properly labeled aqueous hazardous waste container. Do not pour it down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety office.[2][8]
Management of Spills and Contaminated Materials
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a fume hood.[1][6]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain and Absorb: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or dry lime.[6][12] Do NOT use combustible materials like sawdust or paper towels. [12]
-
Do NOT Use Water: Do not apply water directly to the spill, as this will initiate an uncontrolled and hazardous reaction.[6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[6][11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated absorbents, cleaning materials, and disposable PPE must be placed in the sealed hazardous waste container and disposed of through an approved hazardous waste management facility.[2][12]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
- This compound - SAFETY D
- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
- Organic Syntheses. Benzenesulfonyl chloride. [Link]
- University of Georgia Office of Research.
- Chemcasts. Thermophysical Properties of this compound. [Link]
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
- Google Patents.
- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
- Organic Syntheses. p-TOLUENESULFINYL CHLORIDE. [Link]
- Regulations.gov.
- ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
- Cole-Parmer.
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A Senior Application Scientist's Guide to Handling 3-Chloro-4-methylbenzenesulfonyl chloride
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling reactive chemical intermediates like 3-Chloro-4-methylbenzenesulfonyl chloride (CAS No. 42413-03-6) demands more than just following a checklist; it requires a deep, causal understanding of the compound's nature to ensure both personal safety and experimental success. This guide provides essential, field-proven insights into the safe handling, necessary personal protective equipment (PPE), and disposal of this corrosive and moisture-sensitive compound.
Understanding the Core Risks
This compound is a potent sulfonylating agent. Its utility in synthesis is matched by its hazardous properties. It is classified as a corrosive material that causes severe skin burns and serious eye damage.[1][2] Furthermore, it can cause respiratory irritation and may lead to an allergic skin reaction upon contact.[1][2][3]
A critical characteristic that dictates all handling protocols is its high reactivity with water and moisture.[3][4] Sulfonyl chlorides readily hydrolyze upon contact with water, a reaction that can be vigorous and produces corrosive hydrogen chloride (HCl) gas.[1][5][6] This reactivity necessitates stringent measures to create and maintain an anhydrous (water-free) environment during storage and handling.
| Hazard Classification | Description | Primary Risk |
| Skin Corrosion/Irritation | Category 1B | Causes severe burns upon contact.[1][2] |
| Serious Eye Damage | Category 1 | Poses a high risk of permanent eye damage.[1][3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction after exposure.[1][2] |
| STOT (Single Exposure) | Category 3 | May cause respiratory tract irritation.[1] |
| Reactivity | Moisture-Sensitive | Reacts with water to release corrosive HCl gas.[1][4] |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of simple compliance but a scientifically-backed strategy to mitigate specific, known risks. Given the corrosive and moisture-sensitive nature of this compound, a multi-layered PPE approach is mandatory.
Eye and Face Protection: The Non-Negotiable First Line
-
Requirement: Chemical safety goggles conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards, worn in conjunction with a full-face shield.[1][2][7]
-
Causality: Standard safety glasses are insufficient. The risk of severe, irreversible eye damage from a splash of this corrosive solid or its solutions necessitates the complete seal provided by goggles.[8] A face shield adds a critical secondary layer of protection for the entire face against splashes during transfers or in the event of a vigorous reaction.[9]
Skin and Body Protection: Preventing Corrosive Contact
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable choices.[10] Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed using proper technique (without touching the outer surface) and disposed of immediately.[11]
-
Lab Coat & Apron: A fully buttoned, long-sleeved lab coat should be worn at all times. For any procedure involving more than milligram quantities or where there is a risk of splashing, a chemical-resistant apron worn over the lab coat is required.[7][12]
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory setting. This fundamental layer of protection prevents accidental skin contact with spills on floors or benches.[12]
Respiratory Protection: Managing Inhalation Hazards
-
Primary Control: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[12]
-
Secondary Control: In situations where a fume hood is not available or during a large spill cleanup where concentrations of dust or HCl vapor may exceed exposure limits, respiratory protection is required. A NIOSH-approved full-face respirator equipped with an acid gas cartridge is the appropriate choice.[1][2][10] Surgical masks provide no protection and must not be used.[8]
Caption: Standard workflow for handling this compound.
Operational Plan: From Storage to Disposal
Adherence to a strict operational protocol is paramount for safely managing this reactive chemical.
Storage and Handling
-
Procurement and Storage: Upon receipt, inspect the container for damage. Store the container in a cool, dry, well-ventilated area, tightly sealed to prevent moisture ingress.[3][10] It should be stored away from incompatible materials such as bases, amines, and reducing agents.[1] A dedicated, clearly labeled cabinet for corrosive and water-reactive chemicals is ideal.
-
Maintaining Anhydrous Conditions: Due to its moisture sensitivity, handling should occur under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for reactions requiring high purity or for long-term storage of opened containers.[4][13] Techniques using a glovebox or Schlenk line are best practices.[14][15] For routine weighing, work swiftly in a fume hood, minimizing the time the container is open to the atmosphere.
-
Dispensing: Use clean, dry spatulas and glassware. Never use equipment that has been rinsed with water and not thoroughly dried. Weigh out only the amount of material needed for the immediate procedure.
Emergency Plan: Spill Response
A swift and correct response to a spill is critical to prevent injury and chemical release.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1][3]
-
Assess & Protect: If the spill is large or the ventilation is poor, evacuate the entire lab and call emergency services. For a small, manageable spill, ensure you are wearing the full PPE detailed above, including respiratory protection if necessary.
-
Contain & Clean: Do NOT use water or combustible materials like paper towels to clean the spill.[10] Cover the spill with a non-combustible, dry absorbent material such as dry sand, earth, or vermiculite.[10][16]
-
Collect & Dispose: Carefully sweep the absorbed material into a clean, dry, appropriately labeled container for hazardous waste.[17] Avoid creating dust.[2]
-
Decontaminate: Once the bulk material is removed, decontaminate the area cautiously. This may involve quenching the reactive material with a suitable solvent before final cleaning. Consult your institution's safety officer for specific procedures.
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
All waste containing this compound, whether it's excess reagent, absorbed spill material, or contaminated consumables (like gloves and weigh boats), is considered hazardous waste.[1]
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Quenching: For residual amounts in reaction flasks, a careful quenching procedure may be necessary. This should be done under an inert atmosphere in a fume hood by slowly adding the flask contents to a stirred, cooled solution of a nucleophile like a dilute base. This procedure is hazardous and should only be performed by experienced personnel after a thorough risk assessment.
-
Final Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal company, in strict accordance with all local, regional, and national regulations.[1][12] Do not dispose of this chemical down the drain or in regular trash.[1][12]
By integrating this comprehensive understanding of the risks and the rationale behind each safety protocol, you can handle this compound with the confidence and competence required for safe and successful research.
References
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 3-Chloro-4-methylbenzene-1-sulfonyl chloride.
- A&A Pharmachem. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Thermo Fisher Scientific. (2024, February 18). This compound - SAFETY DATA SHEET.
- Reddit r/chemhelp. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Angewandte Chemie International Edition. (2022). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, November 19). SAFETY DATA SHEET.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water?.
- Journal of the American Chemical Society. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
